molecular formula C11H14O3 B1361137 Ethyl 2-methoxy-6-methylbenzoate CAS No. 6520-83-8

Ethyl 2-methoxy-6-methylbenzoate

Cat. No.: B1361137
CAS No.: 6520-83-8
M. Wt: 194.23 g/mol
InChI Key: GQLSLEBNODXANJ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-methylbenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-4-14-11(12)10-8(2)6-5-7-9(10)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSLEBNODXANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343629
Record name Ethyl 2-methoxy-6-methylbenzoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6520-83-8
Record name Benzoic acid, 2-methoxy-6-methyl-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 2-methoxy-6-methylbenzoate
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Record name Benzoic acid, 2-methoxy-6-methyl-, ethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.518
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Foundational & Exploratory

Ethyl 2-methoxy-6-methylbenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-methoxy-6-methylbenzoate

Executive Summary

This compound, a substituted aromatic ester, presents a unique molecular architecture of significant interest in synthetic chemistry. Characterized by a sterically hindered carboxylate group flanked by methoxy and methyl substituents, this compound serves as a versatile building block in the synthesis of complex organic molecules and finds applications in the fragrance and pharmaceutical industries.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, established synthesis protocols, detailed spectroscopic analysis, reactivity profile, and safe handling procedures, tailored for researchers and drug development professionals. By elucidating the causal relationships behind its chemical behavior and analytical signatures, this document aims to equip scientists with the foundational knowledge required for its effective utilization in research and development.

Core Chemical Identity and Structure

This compound is systematically identified by its IUPAC name and CAS Registry Number, which are crucial for unambiguous reference in research and regulatory contexts.

  • Compound Name : this compound

  • Synonyms : 2-Methoxy-6-methylbenzoic acid ethyl ester[1][2]

  • CAS Number : 6520-83-8[1][3]

  • Molecular Formula : C₁₁H₁₄O₃[1][3]

  • Molecular Weight : 194.23 g/mol [1][3]

The molecular structure features a benzene ring substituted at positions 1, 2, and 6. The ethyl ester group at C1 is sterically shielded by the methyl group at C6 and the methoxy group at C2. This ortho-substitution pattern is fundamental to its chemical reactivity and spectroscopic properties, influencing the conformation of the ester group relative to the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is a colorless to light yellow liquid with a characteristic sweet, fruity odor.[1] Its physical properties are summarized in the table below. The high boiling point relative to its molecular weight is indicative of its polar nature, while the reported flash point necessitates careful handling away from ignition sources.

PropertyValueSource(s)
Appearance Colorless to light yellow/orange clear liquid[1][2]
Odor Sweet, fruity[1]
Boiling Point 135 °C @ 15 mmHg[1]
Density 1.09 g/cm³[1][4]
Refractive Index (n²⁰/D) 1.5100 - 1.5130[1]
Flash Point 109.643 °C[1]
Vapor Pressure 0.006 mmHg @ 25°C[1]
Storage Temperature Room temperature, sealed in dry conditions[1][5]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic pathways. The most common laboratory-scale and industrial methods involve either the direct esterification of the corresponding carboxylic acid or the methylation of a phenolic precursor.

Synthesis Pathway Overview: Fischer Esterification

A robust and widely used method is the Fischer esterification of 2-methoxy-6-methylbenzoic acid. This acid-catalyzed reaction with ethanol offers high yields and utilizes readily available starting materials. The precursor acid itself can be synthesized via a multi-step process starting from 2-methyl-6-nitrobenzoic acid.[6]

Caption: Synthesis workflow from a common starting material.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of the title compound. The progress is monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, with identity confirmed by spectroscopic methods.

Materials:

  • 2-methoxy-6-methylbenzoic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-6-methylbenzoic acid and anhydrous ethanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

    • Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The large excess of ethanol drives the equilibrium towards the product side, maximizing the yield.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Slowly neutralize the excess acid by pouring the reaction mixture into a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Characterization: Collect the fractions containing the pure product, concentrate under vacuum, and characterize by NMR and MS to confirm identity and purity (>95%).

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/zRationale
¹H NMR Aromatic Protonsδ 6.7-7.3 ppm (m, 3H)The three adjacent protons on the aromatic ring will appear as a multiplet. The electron-donating OMe and Me groups will shift them upfield compared to unsubstituted benzoate.
-OCH₂CH₃ (quartet)δ 4.2-4.4 ppm (q, 2H)Typical range for methylene protons of an ethyl ester, coupled to the methyl group.
-OCH₃ (singlet)δ 3.8-3.9 ppm (s, 3H)Characteristic singlet for a methoxy group attached to an aromatic ring.
Ar-CH₃ (singlet)δ 2.3-2.5 ppm (s, 3H)Characteristic singlet for a methyl group attached to an aromatic ring.
-OCH₂CH₃ (triplet)δ 1.3-1.5 ppm (t, 3H)Typical range for methyl protons of an ethyl ester, coupled to the methylene group.
¹³C NMR C=O (Ester)δ 166-168 ppmDownfield shift characteristic of a carbonyl carbon in an ester.
Aromatic Carbonsδ 110-160 ppmSix distinct signals are expected due to the lack of symmetry. The C-O and C-C(O) carbons will be the most downfield in this region.
-OCH₂CH₃δ ~61 ppmMethylene carbon of the ethyl ester.
-OCH₃δ ~56 ppmMethoxy carbon.
Ar-CH₃δ ~20 ppmAromatic methyl carbon.
-OCH₂CH₃δ ~14 ppmMethyl carbon of the ethyl ester.
IR Spec. C=O Stretch (Ester)1715-1730 cm⁻¹ (strong)Strong, sharp absorption characteristic of an aromatic ester carbonyl. Conjugation lowers the frequency slightly.[8]
C-O Stretch1250-1300 cm⁻¹ & 1050-1150 cm⁻¹ (strong)Two strong bands for the asymmetric and symmetric C-O-C stretching of the ester and ether linkages.[8]
sp² C-H Stretch3000-3100 cm⁻¹ (weak)Aromatic C-H stretching.
sp³ C-H Stretch2850-2980 cm⁻¹ (medium)Aliphatic C-H stretching from the ethyl and methyl groups.
Mass Spec. Molecular Ion (M⁺)m/z = 194.09Corresponding to the molecular formula C₁₁H₁₄O₃.
Key Fragmentsm/z = 165, 149, 135, 121Loss of -CH₂CH₃ (M-29), loss of -OCH₂CH₃ (M-45), loss of C(O)OCH₂CH₃ (M-73), and subsequent rearrangements.
Analytical Quality Control Workflow

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic techniques.

AnalyticalWorkflow Sample Synthesized Product GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Purity Purity Assessment (>95%) GCMS->Purity Identity Structural Confirmation GCMS->Identity HPLC->Purity NMR->Identity FTIR->Identity

Caption: Key reactive sites on the molecule.

  • Site A (Ester Group): The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide with amines. However, the flanking ortho substituents provide significant steric hindrance, meaning these reactions require more forcing conditions (higher temperatures, stronger reagents) than an unhindered benzoate ester.

  • Site B (Aromatic Ring): The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. These groups direct incoming electrophiles to the ortho and para positions. The C4 position (para to the methoxy group) is the most electronically activated and sterically accessible site for substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

  • Site C (Benzylic Methyl Group): The protons on the methyl group are weakly acidic and can be removed by a strong base (e.g., LDA) to form a benzylic anion. This nucleophile can then be used in C-alkylation reactions to extend the carbon chain, providing a route to homologous compounds. [1]

Applications in Research and Development

This compound's utility stems from its role as a multifunctional building block.

  • Fragrance and Flavor Industry: Its sweet, fruity aroma makes it a valuable ingredient in the formulation of fragrances for personal care products and as a flavoring agent in the food industry. [1]* Pharmaceutical Synthesis: The compound serves as a precursor in the synthesis of more complex pharmaceutical intermediates. Its sterically defined substitution pattern can be exploited to construct scaffolds for biologically active molecules, such as gastroprotective substances. [1]* Organic Synthesis: In a broader synthetic context, it is used in the construction of substituted isocoumarins and other natural phenolic lipids. The differential reactivity of its functional groups allows for sequential, site-selective modifications. [1]

Safety and Handling

Proper safety protocols are essential when handling this compound in a laboratory setting.

  • Hazards: The compound is classified as a flammable substance and may cause skin and eye irritation. [1]Hazard statements include 36/37/38, indicating it is irritating to the eyes, respiratory system, and skin. [1]* Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Keep away from open flames and hot surfaces. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. [1]* First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [9]

Conclusion

This compound is a specialty chemical with a well-defined set of physicochemical properties and a predictable reactivity profile. Its sterically hindered yet electronically activated structure makes it a valuable intermediate for targeted organic synthesis, particularly in the fields of fragrance chemistry and pharmaceutical development. A thorough understanding of its synthesis, spectroscopic signatures, and chemical behavior, as detailed in this guide, is paramount for its safe and effective application in advancing scientific research.

References

  • Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem. [Link]

  • Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - Alfa Aesar. [Link]

  • Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem. [Link]

  • 4 - The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. [Link]

  • Ethyl 2-methylbenzoate - SIELC Technologies. [Link]

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
  • Ethyl o-methylbenzoate - NIST WebBook. [Link]

  • Provide the IR spectrum analysis for methyl benzoate. - brainly.com. [Link]

  • ethyl 2-methyl benzoate, 87-24-1 - The Good Scents Company. [Link]

  • Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, presents a unique spectroscopic profile owing to the interplay of its functional groups. Understanding its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, supported by data from analogous compounds, and provide standardized protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the CAS number 6520-83-8 and molecular formula C₁₁H₁₄O₃, is fundamental to interpreting its spectra. The arrangement of the ethyl ester, methoxy, and methyl groups on the benzene ring gives rise to distinct signals that will be explored in the following sections.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C=O of the ester, the C-O bonds, aromatic C-H bonds, and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is configured for ATR analysis, typically with a diamond or zinc selenide crystal.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is baseline corrected and the absorbance is plotted against wavenumber (cm⁻¹).

Data Interpretation

The FTIR spectrum of this compound is available on SpectraBase[1]. The key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic -CH₃ and -CH₂)
~1725StrongC=O stretch (ester carbonyl)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester and ether)
~1100StrongC-O stretch (ether)
~750StrongC-H bend (aromatic, out-of-plane)

The strong absorption at approximately 1725 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester. The presence of both ester and ether functionalities is confirmed by the strong C-O stretching vibrations in the 1250-1100 cm⁻¹ region. The aromatic nature of the compound is indicated by the C=C stretching bands and the out-of-plane C-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group, the methoxy group, the methyl group on the ring, and the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectrometer (e.g., 300 or 500 MHz) is tuned and shimmed for the sample.

  • Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Data Interpretation

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₂CH₃~1.3Triplet3H
-OCH₂CH₃~4.3Quartet2H
Ar-CH₃~2.4Singlet3H
-OCH₃~3.8Singlet3H
Ar-H~6.7 - 7.3Multiplet3H

The ethyl group will appear as a triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling. The aromatic protons will exhibit a complex multiplet pattern due to their different chemical environments and coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This removes the coupling between carbon and proton atoms, resulting in a spectrum with single lines for each unique carbon.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Data Interpretation

Based on the structure, we can predict the approximate chemical shifts for the carbon atoms in this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-OCH₂C H₃~14
-OC H₂CH₃~61
Ar-C H₃~20
-OC H₃~56
Aromatic C -H~110 - 130
Aromatic C -O~158
Aromatic C -C=O~130
Aromatic C -CH₃~138
C =O~168

The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The aliphatic carbons of the ethyl, methyl, and methoxy groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint for its identification and characterization. The combination of IR, NMR, and MS data allows for the unambiguous confirmation of its structure. This technical guide serves as a valuable resource for researchers and professionals working with this compound, providing both the expected spectral data and the fundamental principles for their interpretation. Further investigation into published literature may provide experimentally obtained spectra for direct comparison.

References

  • SpectraBase. Benzoic acid, 2-methoxy-6-methyl-, ethyl ester. [Link] Accessed: January 12, 2026.

Sources

The Enigmatic Presence of Ethyl 2-methoxy-6-methylbenzoate in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the natural occurrence of Ethyl 2-methoxy-6-methylbenzoate, a compound of increasing interest to the scientific community. While direct evidence of its widespread natural presence remains elusive, a compelling body of research points towards its potential existence as a secondary metabolite, particularly within the fungal and lichen kingdoms. This document provides a comprehensive overview of the current understanding, plausible biosynthetic pathways, and robust analytical methodologies for the investigation of this and structurally related molecules.

Introduction: Unveiling a Potential Bioactive Compound

This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic ester that has primarily been recognized for its applications in the fragrance and flavor industries.[1] However, the vast and underexplored chemical diversity of natural products prompts a deeper investigation into its origins beyond synthetic laboratories. The structural similarities of this compound to known bioactive fungal and lichen metabolites suggest a potential natural role waiting to be discovered. This guide serves as a resource for researchers and drug development professionals to navigate the complexities of identifying and characterizing this molecule from natural sources.

The Trail of Evidence: Natural Occurrence of Structurally Related Compounds

While a direct citation for the natural occurrence of this compound is yet to be firmly established in scientific literature, a significant body of evidence points to the natural production of closely related substituted benzoic acid derivatives, particularly in lichens.

The Parmotrema Lichens: A Promising Source

Research into the chemical constituents of lichens, particularly those belonging to the genus Parmotrema, has yielded several compounds with high structural similarity to this compound.

A study on the Sri Lankan lichen Parmotrema rampoddense identified ethyl 2-hydroxy-4-methoxy-6-propylbenzoate through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2] The presence of an ethyl ester, a methoxy group, and an alkyl substituent on the benzene ring provides a strong indication that the enzymatic machinery for the synthesis of such compounds exists within this lichen.

Furthermore, analysis of Parmotrema hypoleucinum has revealed the presence of 2,4-dimethoxy-6-methylbenzoic acid methyl ester after derivatization.[3] This discovery points to the natural occurrence of the corresponding carboxylic acid, a direct precursor to the esterified form.

Orsellinic Acid and its Derivatives: A Common Lichen Metabolite

The core scaffold of this compound is closely related to orsellinic acid and its derivatives, which are well-documented secondary metabolites in lichens. For instance, methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate) has been identified in the lichen Parmotrema tinctorum and has also been reported in the fungus Umbelopsis vinacea and the plant Garcinia dulcis.[4][5] This highlights a conserved biosynthetic capability across different biological kingdoms.

The following table summarizes the key structurally related compounds found in nature, providing a strong basis for the targeted search for this compound.

Compound NameStructureNatural Source(s)Citation(s)
Ethyl 2-hydroxy-4-methoxy-6-propylbenzoateParmotrema rampoddense (lichen)[2]
2,4-dimethoxy-6-methylbenzoic acidParmotrema hypoleucinum (lichen)[3]
Methyl 2,4-dihydroxy-6-methylbenzoateParmotrema tinctorum (lichen), Umbelopsis vinacea (fungus), Garcinia dulcis (plant)[4][5]

Plausible Biosynthesis: A Hypothetical Pathway

The biosynthesis of aromatic compounds in fungi and lichens typically follows the polyketide pathway. The structural elements of this compound strongly suggest a similar origin. The following diagram illustrates a hypothetical biosynthetic pathway leading to the target molecule, based on known fungal and lichen metabolic routes.

Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Chain AcetylCoA->Polyketide Polyketide Synthase OrsellinicAcid Orsellinic Acid Polyketide->OrsellinicAcid Cyclization Methylation1 O-Methylation (SAM) OrsellinicAcid->Methylation1 MethylOrsellinicAcid Methylated Orsellinic Acid Derivative Methylation1->MethylOrsellinicAcid Esterification Esterification (Ethanol) MethylOrsellinicAcid->Esterification FinalProduct This compound Esterification->FinalProduct

Caption: Hypothetical biosynthetic pathway of this compound.

The proposed pathway commences with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form a linear polyketide chain. This chain then undergoes cyclization to form the aromatic core, likely orsellinic acid. Subsequent enzymatic modifications, including O-methylation by an S-adenosyl methionine (SAM)-dependent methyltransferase and esterification with ethanol, would yield the final product. The presence of ethanol in biological systems can arise from fermentation processes, making this a plausible final step.

Methodologies for Investigation: A Practical Guide

The successful isolation and identification of this compound from natural sources requires a systematic and multi-faceted analytical approach.

Extraction of Secondary Metabolites

The choice of extraction solvent is critical for the efficient recovery of moderately polar compounds like this compound.

Protocol: Solvent Extraction of Lichen/Fungal Metabolites

  • Sample Preparation: Air-dry the lichen thalli or fungal mycelium at room temperature and grind to a fine powder.

  • Extraction: Macerate the powdered material with a sequence of solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate or dichloromethane. Ethyl acetate is often effective for extracting aromatic esters.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and purification of individual compounds from the crude extract.

Protocol: HPLC Separation of Aromatic Esters

  • Column: A C18 reverse-phase column is suitable for the separation of moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or phosphoric acid for improved peak shape, is recommended.

  • Detection: A Diode Array Detector (DAD) or a UV detector set at the wavelength of maximum absorbance for the compound (typically around 250 nm for benzoates) should be used.

Spectroscopic and Spectrometric Identification

Unequivocal identification of the isolated compound requires a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Workflow: GC-MS Analysis

GCMS_Workflow Sample Isolated Compound Injection GC Injection Port Sample->Injection Separation Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole or TOF) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Mass Spectrum Detection->Data

Caption: Workflow for GC-MS analysis of this compound.

The expected mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 194, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments.

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of the molecule. The expected chemical shifts (in CDCl₃) for this compound are summarized below.

Proton (¹H) / Carbon (¹³C)Expected Chemical Shift (ppm)Multiplicity / Type
-CH₃ (methyl at C6)~2.3s
-OCH₃ (methoxy)~3.8s
-OCH₂CH₃ (methylene)~4.3q
-OCH₂CH₃ (methyl)~1.4t
Aromatic Protons6.7 - 7.3m
C=O (ester carbonyl)~168C
Aromatic Carbons110 - 160C, CH
-OCH₃ (methoxy carbon)~56CH₃
-OCH₂CH₃ (methylene carbon)~61CH₂
-CH₃ (methyl at C6)~20CH₃
-OCH₂CH₃ (methyl carbon)~14CH₃

Potential Biological Activities and Future Directions

The structural similarity of this compound to known bioactive natural products suggests that it may also possess interesting biological activities. For instance, many lichen secondary metabolites exhibit antimicrobial, antioxidant, and anticancer properties. A related compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, has demonstrated antifungal and phytotoxic activities.[6]

Future research should focus on:

  • Targeted Screening: A systematic screening of lichens, particularly from the Parmotrema genus, and endophytic fungi for the presence of this compound.

  • Biosynthetic Gene Cluster Identification: Once a natural source is confirmed, identifying and characterizing the biosynthetic gene cluster responsible for its production will be a key step.

  • Bioactivity Profiling: Comprehensive screening of the purified compound for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Conclusion

While the definitive natural occurrence of this compound is yet to be unequivocally documented, the evidence presented in this guide strongly supports its potential existence in nature, particularly within the lichen and fungal kingdoms. The presence of structurally analogous compounds in these organisms provides a solid foundation for future research. The analytical methodologies outlined here offer a robust framework for the successful isolation, identification, and characterization of this intriguing molecule. The exploration of this and other novel natural products holds significant promise for the discovery of new lead compounds in drug development.

References

  • Chemical Composition and Antimicrobial Activity of Two Sri Lankan Lichens, Parmotrema rampoddense, and Parmotrema tinctorum against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Phytochemical Composition of Lichen Parmotrema hypoleucinum (J. Steiner) Hale from Algeria. Molecules. [Link]

  • The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. 3 Biotech. [Link]

  • Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate. PubChem. [Link]

  • Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. ResearchGate. [Link]

  • 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. LookChem. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-methoxy-6-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate and building block in organic synthesis. Its unique substitution pattern, featuring ortho-methoxy and methyl groups flanking an ethyl ester, imparts specific steric and electronic properties that are of significant interest to researchers in synthetic chemistry and drug discovery. The strategic placement of these functional groups allows for controlled modifications and can influence the conformational properties of larger, more complex molecules derived from this scaffold. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, designed for professionals engaged in chemical research and development.

Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The structural and naming conventions for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound
CAS Number 6520-83-8[1][2][3][4]
Molecular Formula C₁₁H₁₄O₃[1][2][3][4]
Molecular Weight 194.23 g/mol [1][2][3][4]
Synonyms 2-Methoxy-6-methylbenzoic acid ethyl ester[2][5][6]

The molecule's structure features a benzene ring substituted at positions 1, 2, and 6. The ethyl carboxylate group at C1 is sterically hindered by the adjacent methoxy (C2) and methyl (C6) groups. This ortho-substitution is critical as it forces the ester group to rotate out of the plane of the aromatic ring, a conformational constraint that can be exploited in further synthetic designs.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical properties of a compound is essential for its proper handling, storage, and application in experimental setups.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[1][5]
Boiling Point 135 °C at 15 mmHg[2]
Density 1.09 g/cm³[1][2]
Refractive Index (n²⁰/D) ~1.51[1][2]
Storage Conditions Store sealed in a dry place at room temperature[2][4]

Synthesis and Purification

The synthesis of this compound can be approached via several established organic chemistry transformations. The choice of route often depends on the availability and cost of starting materials. A common and efficient strategy involves the O-methylation of the corresponding phenolic precursor, Ethyl 2-hydroxy-6-methylbenzoate (ethyl 6-methylsalicylate). This precursor can be synthesized from 2-hydroxy-6-methylbenzoic acid, which is commercially available.

Causality in Method Selection: The methylation of a phenol is a robust and high-yielding reaction. Using a base such as potassium carbonate is advantageous as it is inexpensive, easy to handle, and strong enough to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis. Dimethyl sulfate is a potent and cost-effective methylating agent. The choice of acetone as a solvent is strategic; it readily dissolves the reactants and has an appropriate boiling point for conducting the reaction under reflux, ensuring a sufficient reaction rate.

Experimental Protocol: Synthesis via O-Methylation of Ethyl 2-hydroxy-6-methylbenzoate

This protocol describes a self-validating system where progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's purity is confirmed by spectroscopic analysis.

Materials:

  • Ethyl 2-hydroxy-6-methylbenzoate

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

  • Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (1.5 eq) dropwise at room temperature.

    • Expert Insight: The excess base ensures complete deprotonation of the phenol and neutralizes the sulfuric acid byproduct formed from the DMS, driving the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting material spot (which is more polar) indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Extraction: Dissolve the oil in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench any unreacted DMS), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure this compound.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purify Purification SM Ethyl 2-hydroxy-6-methylbenzoate + Dimethyl Sulfate + K₂CO₃ in Acetone React Reflux (4-6h) Monitor by TLC SM->React O-Methylation Workup 1. Filter & Concentrate 2. Dissolve in Ether 3. Aqueous Washes React->Workup Quenching Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product Pure Ethyl 2-methoxy-6-methylbenzoate Purify->Product Isolation

Caption: Workflow for the synthesis and purification of the title compound.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Comparison
~7.25 - 7.35t1HAr-H (H4)Aromatic proton between two electron-donating groups.
~6.75 - 6.85d2HAr-H (H3, H5)Aromatic protons ortho to the ester, shifted upfield by methoxy/methyl groups.
~4.30 - 4.40q2H-OCH₂ CH₃Typical range for ethyl ester methylene protons.[9]
~3.80s3H-OCH₃ Characteristic singlet for an aromatic methoxy group.[9]
~2.30s3HAr-CH₃ Singlet for an aromatic methyl group.[9]
~1.35 - 1.45t3H-OCH₂CH₃ Typical range for ethyl ester methyl protons.[9]
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

The carbon NMR provides a count of unique carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm)AssignmentRationale
~168C =OEster carbonyl carbon.
~157Ar-C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~138Ar-C -CH₃Aromatic carbon attached to the methyl group.
~130Ar-C -H (C4)Unsubstituted aromatic carbon.
~129Ar-C -COOEtQuaternary aromatic carbon attached to the ester.
~108Ar-C -H (C3, C5)Aromatic carbons ortho/para to methoxy/methyl groups, shielded.
~61-OCH₂ CH₃Methylene carbon of the ethyl ester.
~56-OCH₃ Methoxy carbon.
~21Ar-CH₃ Methyl carbon attached to the aromatic ring.
~14-OCH₂CH₃ Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2980C-H stretchAliphatic (CH₃, CH₂)
~1730C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1250, ~1100C-O stretchEster and Ether
Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 194, corresponding to the molecular formula C₁₁H₁₄O₃.

  • Key Fragments:

    • m/z = 165 (Loss of -CH₂CH₃)

    • m/z = 149 (Loss of -OCH₂CH₃)

    • m/z = 135 (Loss of -COOCH₂CH₃)

cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Compound Purified Compound NMR 1D & 2D NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Logical workflow for spectroscopic cross-validation.

Reactivity and Applications in Synthetic Chemistry

This compound is primarily used as a scaffold in the synthesis of more complex molecules. Its reactivity is governed by its three main functional components: the ester, the aromatic ring, and the methoxy/methyl substituents.

  • Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield 2-methoxy-6-methylbenzoic acid. It can also be reduced to the corresponding primary alcohol, (2-methoxy-6-methylphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aromatic Ring: The electron-donating methoxy and methyl groups activate the ring towards electrophilic aromatic substitution. These groups direct incoming electrophiles primarily to the C4 position (para to the methoxy group) and the C5 position (ortho to the methyl and meta to the methoxy). The significant steric hindrance from the three ortho-substituents (relative to each other) can be used to control regioselectivity in certain reactions.

  • Utility as a Building Block: In drug discovery, scaffolds like this are invaluable. For instance, related substituted benzoates serve as key intermediates in the synthesis of kinase inhibitors, antiemetic agents, and serotonin receptor ligands.[10] The specific substitution pattern of this compound can be used to fine-tune the steric and electronic properties of a final drug candidate, potentially improving its binding affinity, selectivity, or pharmacokinetic profile.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. The compound may cause skin and eye irritation.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Authoritative Grounding: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

Conclusion

This compound is a well-defined chemical intermediate with significant potential in advanced organic synthesis. Its sterically hindered and electronically rich structure makes it an attractive starting point for creating complex molecular architectures. This guide has provided a technical framework for its synthesis, purification, characterization, and safe handling, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their work.

References

  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81784, Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584222, Ethyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2016). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - A typical experimental procedure for the synthesis methyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Weight Determination and Structural Verification of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-methoxy-6-methylbenzoate (CAS No. 6520-83-8) is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] Accurate determination of its molecular weight is fundamental to its synthesis, quality control, and application in research and development. This guide provides a comprehensive overview of the theoretical calculation and experimental verification of the molecular weight of this compound. It moves beyond a simple statement of value to detail the analytical methodologies required for its confirmation, including mass spectrometry for direct mass measurement and NMR spectroscopy for structural elucidation, which validates the molecular formula. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical chemistry underpinning this compound's characterization.

Compound Profile: this compound

This compound is a substituted benzoic acid ester. It is characterized as a clear, colorless liquid with a sweet, fruity odor.[1] Its identity and purity are defined by a set of key physicochemical properties.

Chemical Structure

The structural arrangement of atoms is the ultimate determinant of the compound's molecular weight and chemical behavior.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of essential data for this compound is provided below.

PropertyValueSource(s)
Molecular Weight 194.23 g/mol [1][2][3][4]
Molecular Formula C₁₁H₁₄O₃[1][2][3][5][6]
CAS Number 6520-83-8[1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 135 °C at 15 mmHg[1]
Density 1.09 g/cm³[1]
Refractive Index 1.5100 to 1.5130[1]

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental property derived directly from the molecular formula. It is calculated by summing the atomic masses of the constituent atoms using the standard atomic weights from the periodic table.

Molecular Formula: C₁₁H₁₄O₃

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 132.121 + 14.112 + 47.997 = 194.230 u

This calculated value serves as the benchmark for experimental verification. While the monoisotopic mass (using the mass of the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁶O) is often used in high-resolution mass spectrometry, the average molecular weight is standard for most other chemical calculations.

Experimental Verification Workflow

Confirming the molecular weight and structure requires a multi-technique approach. The causality for this workflow is rooted in the principle of orthogonal verification: using techniques that rely on different physical principles to build a self-validating and trustworthy dataset.

mol [C₁₁H₁₄O₃]⁺ This compound m/z = 194 loss1 - •OC₂H₅ (Loss of Ethoxy Radical) mol->loss1 frag1 [C₉H₉O₂]⁺ 2-methoxy-6-methylbenzoyl cation m/z = 149 loss1->frag1

Caption: Primary fragmentation pathway in mass spectrometry.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C.

  • Chromatographic Separation: Use a standard nonpolar column (e.g., DB-5ms). Program the oven temperature, for example, from 50°C (hold 2 min) to 280°C at a rate of 10°C/min.

  • Ionization: As the compound elutes from the GC column into the mass spectrometer, ionize it using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum to find the molecular ion peak (expected at m/z ≈ 194) and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR): Structural Validation

Expertise & Causality: While MS provides the molecular weight, NMR spectroscopy validates the structure, confirming the atomic connectivity and thus the molecular formula. [7]For a substituted aromatic compound like this, both ¹H and ¹³C NMR are essential. The ortho-substituents (methoxy and methyl) create a distinct and predictable pattern in the aromatic region of the spectrum.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Expected signals include:

    • A triplet for the ethyl -CH₃.

    • A quartet for the ethyl -OCH₂-.

    • A singlet for the ring -CH₃.

    • A singlet for the methoxy -OCH₃.

    • Three signals in the aromatic region (approx. 6.7-7.3 ppm) corresponding to the three protons on the benzene ring.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals include:

    • Signals for the two ethyl carbons.

    • A signal for the ring methyl carbon.

    • A signal for the methoxy carbon.

    • Six distinct signals for the aromatic carbons.

    • A signal for the ester carbonyl carbon (typically >160 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts and analyze splitting patterns to confirm neighboring protons. Correlate ¹H and ¹³C spectra to ensure all atoms of the C₁₁H₁₄O₃ formula are accounted for in the correct chemical environment.

Synthesis Overview

Understanding the synthesis route is critical for anticipating potential impurities that could affect analytical results. A common method involves the methylation of the corresponding phenolic precursor. [8][9]

Caption: A representative synthesis pathway.

Conclusion

The molecular weight of this compound is definitively established as 194.23 g/mol based on its molecular formula of C₁₁H₁₄O₃. This theoretical value is robustly confirmed through experimental techniques. Mass spectrometry provides direct evidence with a molecular ion peak at m/z 194, while NMR spectroscopy validates the unique chemical structure, leaving no ambiguity in the molecular formula. The integrated application of these analytical methods provides a self-validating system, ensuring the identity, purity, and structural integrity of the compound for all research, development, and commercial applications.

References

Sources

Boiling point of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Boiling Point of Ethyl 2-methoxy-6-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 6520-83-8), a key aromatic ester intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients. The determination of a compound's boiling point is fundamental to its purification, handling, and process scale-up. This document synthesizes theoretical principles, experimental data, and validated laboratory protocols to offer a deep understanding of this critical physicochemical property. We will explore the relationship between the molecule's unique structure and its boiling characteristics, present a robust protocol for its experimental determination, and discuss the application of computational models in predicting this property. This guide is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this compound.

Molecular Structure and Physicochemical Properties

A compound's boiling point is intrinsically linked to its molecular structure, which dictates the nature and strength of intermolecular forces that must be overcome for the substance to transition from a liquid to a gaseous state.[1]

1.1. Core Compound Characteristics

This compound is a substituted aromatic ester. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 6520-83-8[2][3][4][5]
Molecular Formula C₁₁H₁₄O₃[2][3][4]
Molecular Weight 194.23 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid[3][4]
Density 1.09 g/cm³[2][5]

1.2. Structural Analysis and Influence on Intermolecular Forces

The boiling point of this compound is a direct consequence of the cumulative effect of van der Waals forces and dipole-dipole interactions. Unlike compounds with -OH or -NH groups, it is incapable of hydrogen bonding.

  • Aromatic Ring: The planar benzene ring provides a large surface area for van der Waals interactions (specifically, London dispersion forces) between molecules.

  • Ester and Ether Groups: The ester (-COOEt) and methoxy (-OCH₃) groups are polar. The carbon-oxygen and carbonyl (C=O) bonds create permanent dipoles, leading to stronger dipole-dipole attractions than those found in non-polar analogues.

  • Ethyl and Methyl Groups: These alkyl groups contribute to the overall molecular size and surface area, increasing the strength of London dispersion forces.

  • Steric Hindrance: The ortho-positioning of the methoxy and methyl groups relative to the ethyl ester creates significant steric hindrance. This crowding can force the ester group to rotate out of the plane of the aromatic ring, which may slightly reduce the efficiency of intermolecular stacking and affect the overall strength of intermolecular forces.

The interplay of these structural features results in a moderately high boiling point, characteristic of aromatic esters of this molecular weight.

G cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement prep1 Attach test tube to thermometer prep2 Add 0.5 mL sample to test tube prep1->prep2 prep3 Insert capillary tube (open end down) prep2->prep3 heat1 Mount assembly in Thiele tube prep3->heat1 heat2 Gently heat side-arm heat1->heat2 heat3 Observe slow bubbles (expelled air) heat2->heat3 heat4 Observe rapid, continuous bubble stream heat3->heat4 meas1 Remove heat source heat4->meas1 meas2 Watch for bubble stream to slow and stop meas1->meas2 meas3 Record Temperature when liquid re-enters capillary meas2->meas3 final Final Boiling Point Recorded meas3->final

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, presents a unique solubility profile that is of significant interest to researchers in drug development and chemical synthesis.[1][2][3] Its molecular architecture, characterized by an ester functional group, a methoxy moiety, and a methyl group on the benzene ring, dictates its interactions with various solvents.[1][2][3] Understanding the solubility of this compound is paramount for a range of applications, including formulation development, reaction chemistry, and purification processes. This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[4] For this compound, a nuanced interplay of polarity, hydrogen bonding capability, and molecular size determines its solubility in a given solvent.

Molecular Structure and Polarity Analysis

This compound (C₁₁H₁₄O₃) possesses a moderate polarity arising from the ester and methoxy functional groups.[1][2][3] The presence of oxygen atoms in these groups creates polar C-O and C=O bonds, leading to a permanent dipole moment. However, the nonpolar character is also significant due to the benzene ring and the ethyl and methyl groups. This dual character suggests that the compound will exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane, with optimal solubility expected in solvents of intermediate polarity.[4][5]

Influence of Functional Groups on Solubility
  • Ester Group (-COOCH₂CH₃): The ester group can act as a hydrogen bond acceptor through its oxygen atoms, allowing for interactions with protic solvents.[6][7] However, it lacks a hydrogen bond donor, which limits its solubility in highly cohesive solvents like water.[7]

  • Methoxy Group (-OCH₃): The methoxy group is a weak hydrogen bond acceptor and contributes to the overall polarity of the molecule.[8] Its presence can slightly enhance solubility in polar solvents compared to a simple alkyl group.

  • Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity of the molecule, generally decreasing solubility in polar solvents.[5]

  • Steric Hindrance: The ortho-positioning of the methoxy and methyl groups relative to the ester functionality may introduce steric hindrance.[9][10] This can affect how solvent molecules approach and solvate the polar ester group, potentially influencing the dissolution rate and equilibrium solubility.[9][11][12]

Thermodynamic vs. Kinetic Solubility

In the context of drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.[1][13]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[1] This is a critical parameter for understanding the intrinsic properties of a compound.

  • Kinetic Solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates out of a solution when added from a concentrated stock (e.g., in DMSO).[13][14][15] This value can be influenced by the experimental conditions and is often higher than the thermodynamic solubility.[13]

This guide will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's behavior.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticLowLimited hydrogen bonding capability and significant nonpolar character.[7]
MethanolPolar ProticHigh"Like dissolves like" principle; capable of hydrogen bonding and has a nonpolar methyl group.[5]
EthanolPolar ProticHighSimilar to methanol, with a slightly larger nonpolar component.[5]
AcetonePolar AproticHighGood balance of polarity to interact with the ester and methoxy groups, and can accommodate the nonpolar regions.
DichloromethanePolar AproticHighEffective at dissolving moderately polar compounds.
Ethyl AcetatePolar AproticVery HighStructurally similar to the solute, embodying the "like dissolves like" principle.
Diethyl EtherNonpolarModerateCan interact with the nonpolar parts of the molecule, with some polar interaction at the ether oxygen.
TolueneNonpolarModerateAromatic solvent that can interact favorably with the benzene ring of the solute.
HexaneNonpolarLowPrimarily London dispersion forces, which may not be sufficient to overcome the solute-solute interactions of the polar functional groups.

Experimental Determination of Thermodynamic Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC) with UV detection.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General laboratory safety practices should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and appropriate gloves. All procedures should be performed in a well-ventilated fume hood.

Materials and Instrumentation
  • This compound (>95% purity)

  • Selected solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with solvents)

  • HPLC system with a UV detector

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vials prep_compound->prep_solvent Add compound to solvent equilibration Seal vials and place on orbital shaker prep_solvent->equilibration equilibration_params Shake at constant temp. (e.g., 25°C) for 24-48h equilibration->equilibration_params sampling Allow solid to settle equilibration->sampling filtration Filter supernatant (0.22 µm syringe filter) sampling->filtration dilution Dilute filtrate for analysis filtration->dilution hplc_analysis Inject sample onto HPLC-UV dilution->hplc_analysis quantification Quantify concentration against calibration curve hplc_analysis->quantification

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Method Development: Develop a suitable reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the prepared diluted samples from the solubility experiments into the HPLC system.

    • Calculation: Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Application

The experimentally determined solubility data can be used to validate and refine the predicted solubility profile. This information is invaluable for:

  • Drug Development Professionals: Guiding the selection of appropriate solvents and excipients for formulation, and predicting potential bioavailability issues.[15][16]

  • Chemists and Researchers: Optimizing reaction conditions, selecting appropriate solvents for extraction and purification (e.g., recrystallization), and understanding the physicochemical properties of the molecule.

Visualizing Molecular Interactions

The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a polar protic solvent like methanol.

G cluster_solute This compound cluster_solvent Methanol (Solvent) solute Benzene Ring - Ester Group (H-bond acceptor) - Methoxy Group (weak H-bond acceptor) - Methyl Group (nonpolar) - Ethyl Group (nonpolar) solvent Hydroxyl Group (-OH) (H-bond donor & acceptor) Methyl Group (-CH3) (nonpolar) solute->solvent Hydrogen Bonding (Ester/Methoxy O with Methanol H) solute->solvent Van der Waals Forces (nonpolar groups) solvent->solute Dipole-Dipole Interactions

Caption: Intermolecular forces in solution.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, from theoretical predictions to a detailed experimental protocol for its determination. By understanding the interplay of its functional groups and employing a robust analytical methodology, researchers can accurately characterize the solubility of this compound, enabling its effective use in various scientific and industrial applications. The principles and techniques outlined herein serve as a valuable resource for scientists engaged in the multifaceted challenges of chemical and pharmaceutical development.

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An In-depth Technical Guide to the Crystal Structure of Ethyl 2-methoxy-6-methylbenzoate: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of Ethyl 2-methoxy-6-methylbenzoate. As the crystal structure of this specific compound is not publicly available in the Cambridge Structural Database (CSD), this document will serve as a detailed hypothetical case study. It will outline the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction, structure solution, and detailed structural analysis. The crystallographic data of the closely related compound, Ethyl 2,6-dimethoxybenzoate, will be used as a scientifically grounded reference to illustrate the expected outcomes and guide the analytical discussion.

I. Introduction and Scientific Context

This compound is a small organic molecule with potential applications in synthetic chemistry and drug discovery. Understanding its three-dimensional structure is paramount for elucidating its chemical properties, predicting its interactions with biological targets, and facilitating the rational design of new molecules. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2] This guide will detail the rigorous process of obtaining and interpreting such structural data.

II. Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Several synthetic routes are available for the preparation of this compound. A common method involves the esterification of 2-methoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-methoxy-6-methylbenzoic acid (1.0 eq) in absolute ethanol (excess), a catalytic amount of concentrated sulfuric acid is added.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • Purification: The residue is dissolved in an appropriate organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Final Purification: The crude ester is purified by column chromatography to afford this compound as a pure compound.[3]

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[4] For a small organic molecule like this compound, which is a liquid at room temperature, several crystallization techniques can be employed.[5][6]

Experimental Protocol: Crystallization

  • Slow Evaporation: A solution of the compound in a suitable solvent (or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[7]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.[8]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

For this hypothetical study, we will consider that single crystals of this compound were obtained by slow evaporation from a solution in a mixture of hexane and ethyl acetate at a controlled temperature.

III. Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[1]

Experimental Workflow: Single-Crystal X-ray Diffraction

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing cluster_structure Structure Determination crystal Single Crystal Selection mount Mounting on Goniometer Head crystal->mount goniometer Goniometer mount->goniometer xray X-ray Source xray->goniometer detector Detector goniometer->detector integration Integration detector->integration scaling Scaling and Merging integration->scaling solution Structure Solution scaling->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Workflow for Single-Crystal X-ray Diffraction.

Data Collection:

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.

Data Processing:

The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and merged to produce a unique set of reflection data.

IV. Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution:

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the atoms can be determined.

Structure Refinement:

The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and atomic displacement parameters to improve the agreement between the calculated and observed structure factors.

V. Hypothetical Crystal Structure of this compound

Based on the analysis of the closely related Ethyl 2,6-dimethoxybenzoate, we can predict the likely crystallographic parameters for this compound.[3]

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₄O₃
Formula Weight194.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.6
b (Å)~10.9
c (Å)~12.0
α (°)90
β (°)~98
γ (°)90
Volume (ų)~1080
Z4
Calculated Density (g/cm³)~1.19
Absorption Coeff. (mm⁻¹)~0.09
F(000)416
R-factor (%)< 5
wR² (%)< 10
Goodness-of-fit (S)~1.0
VI. Analysis of the Molecular and Crystal Structure

A detailed analysis of the crystal structure would reveal key features of the molecule's conformation and its packing in the solid state.

A. Intramolecular Geometry:

The analysis would provide precise bond lengths and angles. Of particular interest would be the torsion angle between the ester group and the benzene ring. Due to steric hindrance from the ortho-methoxy and methyl groups, it is expected that the ester group would be significantly twisted out of the plane of the aromatic ring. This is observed in the structure of Ethyl 2,6-dimethoxybenzoate, where the ester group is nearly orthogonal to the benzene ring.[3]

B. Intermolecular Interactions:

The packing of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, weak C-H···O hydrogen bonds and van der Waals interactions would likely play a significant role in stabilizing the crystal structure. The absence of strong hydrogen bond donors would preclude the formation of strong hydrogen-bonded networks.

Diagram of Molecular Structure and Interactions:

Hypothetical Molecular Structure and Interactions.
VII. Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a wealth of structural information. The analysis of this data, guided by principles of molecular geometry and intermolecular interactions, is crucial for understanding the fundamental properties of this compound and for its potential applications in various fields of chemical science.

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Biological activity of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-methoxy-6-methylbenzoate: Current Knowledge and Future Research Directions

Abstract

This compound (CAS 6520-83-8) is an aromatic ester recognized for its utility in the fragrance and flavor industries, with applications as a pharmaceutical intermediate.[1] Despite its commercial use, a comprehensive understanding of its biological activity and toxicological profile remains notably absent from the public scientific literature. This technical guide serves to bridge this knowledge gap. As direct experimental data is scarce, this document adopts a hypothesis-driven approach, leveraging structure-activity relationship (SAR) principles to infer potential biological activities by analyzing structurally analogous compounds. We will explore potential cytotoxic, anti-inflammatory, and analgesic properties, drawing parallels from related benzoate and methoxy-substituted aromatic esters. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate these hypothesized activities, offering a foundational research framework for scientists and drug development professionals. The objective is to synthesize current, albeit limited, information with logical scientific inference to catalyze future research and unlock the potential therapeutic or toxicological significance of this compound.

Part 1: Compound Profile and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with an ethyl ester, a methoxy group, and a methyl group at positions 1, 2, and 6, respectively. Its sweet, fruity odor has cemented its role in consumer products.[1] However, its utility as a potential scaffold in medicinal chemistry is underexplored.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6520-83-8[1][2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Boiling Point 135 °C / 15 mmHg[1]
Density 1.09 g/cm³[1]
Synonyms This compound, 2-Methoxy-6-methylbenzoic acid ethyl ester[1]

Its primary documented applications are as a fragrance and flavoring agent, an industrial solvent, and as an intermediate in pharmaceutical manufacturing.[1]

Part 2: Review of Direct Biological Data and Rationale for SAR-Based Exploration

Direct investigation into the biological effects of this compound is limited to preliminary safety data, which indicates a potential for skin and eye irritation.[1] This lack of specific bioactivity data necessitates a predictive approach. Structure-Activity Relationship (SAR) analysis allows for the generation of informed hypotheses by comparing a target molecule to structurally similar compounds with known biological activities. The presence of a benzoate ester core and methoxy group substitution patterns in numerous bioactive molecules provides a strong foundation for this exploration. This guide will therefore focus on dissecting the activities of related compounds to build a testable model for this compound.

Part 3: Exploration of Potential Biological Activities via Structural Analogs

Section 3.1: Potential Cytotoxicity and Safety Profile

The safety of any compound intended for broader application is paramount. Insights can be gleaned from cytotoxicity studies on simpler benzoate esters, namely Methyl Benzoate (MB) and Ethyl Benzoate (EB).

A 2020 study investigated the in vitro cytotoxicity of MB and EB against human embryonic kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.[3][4] The findings suggest that while these compounds can be lethal at high concentrations, their overall toxicity is modest compared to banned pesticides like endosulfan.[3] The study established crucial LC₅₀ (lethal concentration, 50%) values, which provide a quantitative benchmark for toxicity.

Table 2: Comparative Cytotoxicity (LC₅₀) of Related Benzoate Esters

CompoundCell LineLC₅₀ Value (mM)Reference
Methyl Benzoate (MB) HEK293~11.0[3]
SH-SY5Y~10.5[3]
Ethyl Benzoate (EB) HEK293~7.5[3]
SH-SY5Y~8.0[3]

These data suggest that the ethyl ester may be slightly more cytotoxic than the methyl ester. Based on this, it is critical to determine the specific cytotoxic profile of this compound.

This protocol outlines a standard method to quantify the cytotoxic effects of this compound on mammalian cell lines.

  • Cell Culture: Culture human cell lines (e.g., HEK293, SH-SY5Y for comparability) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from 0.1 mM to 20 mM. Ensure the final DMSO concentration in all wells is ≤0.1%.

  • Treatment: Replace the media in the wells with the media containing the various concentrations of the test compound. Include vehicle control (media with 0.1% DMSO) and positive control (e.g., 1% Triton X-100) wells.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the LC₅₀ value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Culture Cell Lines (HEK293, SH-SY5Y) seed 2. Seed Cells (96-well plates) culture->seed prep_compound 3. Prepare Compound Dilutions seed->prep_compound treat 4. Treat Cells (24h Incubation) prep_compound->treat add_mtt 5. Add MTT Reagent (3h Incubation) treat->add_mtt dissolve 6. Dissolve Formazan (DMSO) add_mtt->dissolve read 7. Read Absorbance (570 nm) dissolve->read calculate 8. Calculate Viability & Determine LC50 read->calculate

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Section 3.2: Potential Anti-inflammatory and Analgesic Activity

Aromatic compounds containing methoxy and ester functionalities are known to possess anti-inflammatory properties. For instance, Ethyl p-methoxycinnamate (EPMC), the unsaturated analog of a related compound, demonstrates potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and suppressing pro-inflammatory cytokines.[5] Additionally, derivatives of ethyl benzothiazine-carboxylate have shown significant analgesic and anti-inflammatory activities in animal models, outperforming established drugs like Piroxicam in some cases.[6] These findings provide a strong rationale for investigating similar activities in this compound.

The mechanism of inflammation often involves the activation of signaling pathways like NF-κB and MAPK, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (TNF-α, IL-6). A potential anti-inflammatory compound could interfere at any point in this cascade.

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Pathway MAPK / NF-κB Signaling Cascade Receptor->Pathway TF Transcription Factor Activation (e.g., NF-κB) Pathway->TF Nucleus Gene Transcription TF->Nucleus Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Nucleus->Mediators TestCompound Ethyl 2-methoxy- 6-methylbenzoate TestCompound->Pathway Potential Inhibition

Caption: Simplified inflammatory pathway and a potential point of inhibition.

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C and 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells for 1 hour with various non-toxic concentrations of this compound (determined from cytotoxicity assays).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Include wells for vehicle control (no compound, no LPS), LPS control (LPS only), and positive control (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the concentration of nitrite (a stable product of NO).

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value for NO inhibition.

Part 4: Synthesis and Future Directions

The synthesis of this compound is achievable through standard organic chemistry reactions, such as the esterification of 2-methoxy-6-methylbenzoic acid. The parent acid can be synthesized from precursors like 2-methyl-6-nitrobenzoic acid through a multi-step process involving reduction, diazotization, hydrolysis, and methylation.[7] Another route involves the methylation of 6-methylsalicylic acid ethyl ester.[8]

The analysis presented in this guide strongly indicates that this compound warrants empirical investigation. The logical next steps are to execute the proposed protocols:

  • Confirm the safety profile by performing comprehensive in vitro cytotoxicity and genotoxicity assays.

  • Screen for anti-inflammatory activity using the described nitric oxide assay, followed by further mechanistic studies (e.g., cytokine expression via ELISA or qPCR, Western blot for pathway proteins).

  • Evaluate in vivo efficacy in established animal models of inflammation and pain (e.g., carrageenan-induced paw edema, hot plate test) if in vitro results are promising.

By systematically validating these hypotheses, the scientific community can accurately define the biological activity of this compound, potentially uncovering a novel therapeutic agent or ensuring its safe use in existing applications.

References

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An In-depth Technical Guide to the Toxicological Profile of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive toxicological overview of Ethyl 2-methoxy-6-methylbenzoate (CAS No. 6520-83-8), a fragrance and flavoring ingredient also used in pharmaceutical manufacturing and as an industrial solvent.[1] Due to a notable absence of direct toxicological studies on this specific compound, this guide employs a scientifically rigorous read-across approach, a cornerstone of modern toxicology for data gap filling.[2][3] By leveraging data from structurally and metabolically similar analogs, primarily Methyl o-methoxybenzoate and the broader class of alkyl benzoates, we construct a robust toxicological profile. This document details the available data on acute toxicity, skin and eye irritation, genotoxicity, and an assessment of reproductive and carcinogenic potential, adhering to the highest standards of scientific integrity and providing field-proven insights for researchers and drug development professionals.

Introduction and Rationale for a Read-Across Approach

This compound is an aromatic ester with applications in consumer products and industrial processes.[1] A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety. However, a comprehensive search of the scientific literature and regulatory databases reveals a significant lack of direct toxicological data for this specific molecule.

In such instances, the European Chemicals Agency (ECHA) and other global regulatory bodies advocate for the use of a read-across assessment.[2][3][4] This approach allows for the prediction of toxicological endpoints for a "target" substance by using data from one or more "source" substances that are structurally and metabolically similar. The fundamental premise is that similar chemical structures will exhibit similar biological activities.

For this guide, the primary analog is Methyl o-methoxybenzoate (CAS No. 606-45-1), which shares the core methoxybenzoate structure. Additionally, data from the broader chemical group of alkyl benzoates will be used to support the toxicological assessment, as this group has been subject to comprehensive safety reviews.[5]

Chemical Identity of Target and Analog Substances
Identifier This compound (Target) Methyl o-methoxybenzoate (Primary Analog)
CAS Number 6520-83-8[6]606-45-1[7]
Molecular Formula C₁₁H₁₄O₃[6]C₉H₁₀O₃[7]
Molecular Weight 194.23 g/mol [6][8]166.17 g/mol [9]
Synonyms 2-Methoxy-6-methylbenzoic Acid Ethyl Ester[10]Methyl 2-methoxybenzoate, Methyl o-anisate[7]
Structure

Toxicological Endpoints

Acute Toxicity and Irritation

Direct data on the acute oral, dermal, or inhalation toxicity of this compound is not available. However, information from regulatory bodies and suppliers suggests a potential for irritation.

  • Skin and Eye Irritation : According to classifications provided by companies to ECHA, this compound is known to cause skin and serious eye irritation.[11] General safety information also indicates that it should be handled with care to avoid skin and eye irritation.[1]

The broader group of alkyl benzoates is generally considered to have a low order of acute toxicity.[12] For instance, Methyl Benzoate, a related compound, is harmful if swallowed, but not classified as a skin irritant.[12]

Genotoxicity

A critical endpoint for assessing carcinogenic potential is genotoxicity. While no direct studies exist for this compound, a robust dataset is available for its primary analog, Methyl o-methoxybenzoate.

  • BlueScreen Assay : Negative for both cytotoxicity and genotoxicity, with and without metabolic activation.[7]

  • In Vitro Micronucleus Test : Non-clastogenic under the conditions of the study.[7]

Based on these findings and the close structural similarity, it is scientifically plausible to infer that this compound is also unlikely to be genotoxic. The broader class of alkyl benzoates is also generally considered non-genotoxic.[5]

The following is a standardized protocol for the in vitro micronucleus test, a key assay for evaluating genotoxicity.

  • Cell Culture : Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79, TK6) are cultured in appropriate media.

  • Exposure : Cells are exposed to at least three concentrations of the test substance, with and without a metabolic activation system (e.g., S9 mix), for a defined period (e.g., 3-6 hours).

  • Cytochalasin B Addition : Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining : Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or propidium iodide).

  • Scoring : At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

  • Data Analysis : The frequency of micronucleated cells in the treated cultures is compared to the solvent/vehicle control cultures. Statistical analysis is performed to determine a significant increase.

OECD_487_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start with Cultured Cells exposure Expose Cells to Test Substance (+/- S9 Mix) start->exposure cyto_b Add Cytochalasin B (Block Cytokinesis) exposure->cyto_b harvest Harvest and Stain Cells cyto_b->harvest scoring Microscopic Scoring (Micronuclei Frequency) harvest->scoring analysis Statistical Analysis and Conclusion scoring->analysis

Caption: Workflow for the OECD 487 In Vitro Micronucleus Test.

Reproductive and Developmental Toxicity

There is no direct data on the reproductive or developmental toxicity of this compound. The RIFM assessment of Methyl o-methoxybenzoate also lacks a definitive No Observed Adverse Effect Level (NOAEL) for this endpoint. However, the assessment concluded that the systemic exposure to Methyl o-methoxybenzoate from its use as a fragrance ingredient is below the Threshold of Toxicological Concern (TTC).[7]

The TTC is a risk assessment concept that establishes a human exposure threshold value for chemicals with limited toxicological data, below which there is a very low probability of an appreciable risk to human health. For a Cramer Class I material (which includes simple esters like Methyl o-methoxybenzoate), the TTC for repeated dose toxicity is 30 µg/kg/day.[7] The estimated systemic exposure to Methyl o-methoxybenzoate was found to be significantly lower than this value.[7]

Furthermore, the safety assessment of the alkyl benzoates group concluded that benzoic acid and the common alcohol moieties are not reproductive or developmental toxicants.[5] Given that this compound is expected to be metabolized into 2-methoxy-6-methylbenzoic acid and ethanol, this provides additional support for a low concern for reproductive and developmental toxicity.

Carcinogenicity

No long-term carcinogenicity bioassays have been conducted on this compound or its close analogs.[5] The standard approach for assessing carcinogenic potential in the absence of such studies is to evaluate the genotoxicity data and any evidence of chronic toxicity or cellular proliferation.

As established in the genotoxicity section, the available data on a close analog suggests a lack of genotoxic potential.[7] This is a significant piece of evidence, as a genotoxic mechanism is a common pathway for chemical carcinogenesis.[13] Without evidence of genotoxicity or data suggesting other modes of action (e.g., chronic inflammation, hormonal disruption), there is currently no basis to classify this compound as a suspected carcinogen. The broader group of alkyl benzoates is also not considered carcinogenic.[5]

Should a long-term carcinogenicity study be deemed necessary, the following standardized protocol would be employed.

  • Animal Selection : Typically, two rodent species (e.g., rats and mice) are used.

  • Dose Selection : A preliminary study (e.g., a 90-day repeated dose study) is conducted to determine the maximum tolerated dose (MTD) and at least two lower dose levels.

  • Exposure : Animals are exposed to the test substance, typically via their diet or drinking water, for the majority of their lifespan (e.g., 24 months for rats).

  • In-life Observations : Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Pathology : At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are weighed, and a comprehensive list of tissues is examined microscopically for neoplastic and non-neoplastic lesions.

  • Data Analysis : The incidence of tumors in the treated groups is statistically compared to the control group.

OECD_451_Workflow cluster_setup Study Setup cluster_exposure In-Life Phase (24 Months) cluster_endpoint Terminal Phase & Analysis dose_range Dose Range-Finding (90-day study) main_study_setup Main Study Setup (Groups, Doses) dose_range->main_study_setup dosing Chronic Dosing main_study_setup->dosing observations Clinical Observations & Body Weights necropsy Full Necropsy & Histopathology observations->necropsy analysis Statistical Analysis of Tumor Incidence necropsy->analysis

Caption: Workflow for the OECD 451 Carcinogenicity Study.

Conclusion and Future Directions

Based on a comprehensive read-across assessment, this compound is predicted to have a toxicological profile of low concern. The available data on structural analogs suggests it is likely to be non-genotoxic and, by extension, is not suspected to be a carcinogen. While it may cause skin and eye irritation, the risk of systemic, reproductive, or developmental toxicity is considered low at expected exposure levels, falling below the Threshold of Toxicological Concern.

This guide underscores the power of the read-across approach in providing a robust toxicological assessment in the absence of direct data. However, it is crucial to acknowledge the inherent uncertainties. Should future applications of this compound involve significantly higher potential human exposures, confirmatory in vitro testing, particularly for genotoxicity and cytotoxicity, would be prudent to solidify this assessment.

References

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183.
  • Becker, L. C., et al. (2012). Safety assessment of alkyl benzoates as used in cosmetics. International Journal of Toxicology, 31(6 Suppl), 342S-72S.
  • European Chemicals Agency. (2023). Substance Information for this compound.
  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Read-Across Assessment Framework (RAAF).
  • European Chemicals Agency. (2012). Experts Workshop on Read-Across Assessment.
  • Frontiers in Toxicology. (2024). Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. Retrieved from [Link]

Sources

Stability and storage of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-methoxy-6-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This compound is a key aromatic ester utilized in the fragrance, flavor, and pharmaceutical sectors for its distinct sensory properties and as a versatile chemical intermediate.[1] The integrity and purity of this compound are paramount for its successful application, making a thorough understanding of its stability profile essential. This guide provides a comprehensive analysis of the factors governing the stability of this compound, detailing potential degradation pathways and offering field-proven protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who work with this compound and require a deep technical understanding to ensure its quality and shelf-life.

Introduction and Physicochemical Profile

This compound (CAS No. 6520-83-8) is a colorless to light yellow liquid characterized by a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2] Its utility in various industries stems from its unique chemical structure, which imparts specific aromatic qualities.[1] However, the ester functionality, methoxy group, and methyl group on the benzene ring are all susceptible to chemical transformations under suboptimal conditions. A foundational understanding of its physical properties is crucial for designing appropriate storage and handling protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6520-83-8[1][2][3]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 135 °C @ 15 mmHg[1][5]
Density 1.09 g/cm³[1][5]
Refractive Index 1.5100 to 1.5130[1][5]
Purity (Typical) >95.0% (GC)[4][6]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. These degradation pathways can be accelerated by exposure to moisture, incompatible pH, elevated temperatures, light, and oxygen.

Hydrolytic Degradation

The ester linkage in this compound is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases, yielding 2-methoxy-6-methylbenzoic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more rapid degradation pathway for esters.[7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.[7][8] The reaction is typically irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[9] The steric hindrance from the ortho-methyl group might slow the rate of nucleophilic attack on the carbonyl carbon compared to unhindered benzoates, but it does not prevent the reaction.[9]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The primary degradation products from hydrolysis are 2-methoxy-6-methylbenzoic acid and ethanol. The formation of the acidic degradant can, in turn, catalyze further degradation, creating an autocatalytic cycle if not controlled.

cluster_hydrolysis Hydrolytic Degradation Pathway Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate + H₂O (Acid/Base Catalyst) Products 2-methoxy-6-methylbenzoic Acid + Ethanol Intermediate->Products Elimination cluster_oxidation Oxidative Degradation Pathway Parent This compound Step1 Oxidized Intermediate (e.g., Benzyl Alcohol derivative) Parent->Step1 [O] Step2 Further Oxidized Products (e.g., Aldehyde/Carboxylic Acid) Step1->Step2 [O]

Caption: Potential oxidative degradation pathway of the aromatic methyl group.

Photodegradation

Aromatic esters can be susceptible to photodegradation. While specific data for this compound is not readily available, general principles suggest that exposure to UV light could provide the energy to initiate cleavage or oxidation reactions. Photostability testing, as outlined in guidelines like ICH Q1B, is crucial to determine the compound's light sensitivity and the need for photoprotective packaging. [10]

Recommended Storage and Handling Protocols

Based on the chemical nature and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Optimal Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area. [11]A controlled room temperature is generally acceptable, though some suppliers recommend storage in a cool place below 15°C for long-term stability. [6]Avoid freezing.

  • Atmosphere: To minimize hydrolysis and oxidation, the container should be tightly sealed. [3][11]For high-purity applications or long-term storage, consider purging the container headspace with an inert gas like nitrogen or argon before sealing.

  • Container: Use non-reactive containers, such as amber glass bottles, to protect from light and prevent leaching or catalytic reactions.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. [11]

Safe Handling Procedures
  • Ventilation: Handle in a well-ventilated place or under a chemical fume hood to avoid inhalation of vapors. [11][12]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [12][13]* Fire Safety: The compound is combustible. [1]Keep away from heat, sparks, open flames, and other ignition sources. [13][14]Use explosion-proof equipment and take precautionary measures against static discharge. [12]

Methodology for Stability Assessment

A comprehensive stability study is essential to define the shelf-life and re-test period for this compound. This typically involves a forced degradation study to identify potential degradation products and develop stability-indicating analytical methods, followed by a long-term stability study under recommended storage conditions.

cluster_workflow Stability Study Workflow Start Reference Standard & Test Material Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg LT_Study Long-Term & Accelerated Stability Study Setup Start->LT_Study Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev Method_Val Validate Method (Specificity, Linearity, Accuracy, Precision) Method_Dev->Method_Val Method_Val->LT_Study Analysis Analyze Samples at Time Points (e.g., 0, 3, 6, 12 mo) LT_Study->Analysis Data_Eval Evaluate Data, Determine Degradation Rate & Shelf-Life Analysis->Data_Eval

Caption: Workflow for a comprehensive stability assessment program.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample under various stress conditions to identify likely degradation products and validate the analytical method's ability to separate them from the parent peak.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 4 hours. [7] * Neutralize with 1N HCl and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid or neat liquid sample in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed sample in the solvent and dilute to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [10] * Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil). [10] * Dilute both samples to a final concentration of ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% phosphoric acid) can be effective for separating aromatic compounds. [15] * Example Gradient: Start at 60% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., ~275 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Interpretation: An Illustrative Example

The results from a forced degradation study can be summarized to understand the compound's liabilities.

Table 2: Illustrative Forced Degradation Data for this compound (Note: This data is for illustrative purposes only and does not represent actual experimental results.)

Stress Condition% Assay of Parent% Total ImpuritiesMajor Degradant Peak (RT)Observations
Control (Unstressed) 99.8%0.2%--
1N HCl, 80°C, 24h 92.5%7.3%4.5 minSignificant degradation, likely hydrolysis.
1N NaOH, RT, 4h 65.3%34.5%4.5 minHighly susceptible to base hydrolysis.
3% H₂O₂, RT, 24h 95.1%4.7%6.2 min, 8.1 minModerate degradation, multiple oxidative products.
Heat (105°C, 48h) 98.9%0.9%-Thermally stable under dry conditions.
Light (ICH Q1B) 97.2%2.6%9.3 minModerate sensitivity to light.

Interpretation: The illustrative data suggests that the primary degradation pathway is hydrolysis, especially under basic conditions. The compound also shows some sensitivity to oxidation and light. It appears to be relatively stable to dry heat. This information directs the focus of stability studies and confirms the need for storage away from moisture, strong bases, and light.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The most significant risks to its purity are hydrolysis (particularly base-catalyzed) and, to a lesser extent, oxidation and photodegradation. To ensure its long-term integrity, it is imperative to store the material in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated environment, away from incompatible materials. The implementation of a robust stability testing program, utilizing validated stability-indicating analytical methods, is crucial for establishing a reliable shelf-life and guaranteeing the quality of this important specialty chemical.

References

  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.

  • ChemicalBook. (2025, July 26). Mthis compound - Safety Data Sheet.

  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER.

  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

  • BLD Pharm. (n.d.). 6520-83-8|this compound.

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

  • ChemicalBook. (n.d.). 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER CAS#: 6520-83-8.

  • Labscoop. (n.d.). This compound, 5G.

  • ECHEMI. (n.d.). Ethyl 2-methoxybenzoate SDS, 7335-26-4 Safety Data Sheets.

  • SIELC Technologies. (2018, February 16). Ethyl 2-methylbenzoate.

  • Environmental Protection Agency. (n.d.). Analytical Methods.

  • Lab Pro Inc. (n.d.). This compound, 25G - M1120-25G.

  • Chegg.com. (2022, November 13). Solved Experiment 8. Regiospecific Oxidation of Methyl.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6520-83-8.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 6520-83-8.

  • TCI Chemicals. (n.d.). This compound 6520-83-8.

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters....

  • PhareSST. (n.d.). Analytical Method.

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate.

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.

  • ChemicalBook. (2025, December 17). Methyl 2-methoxybenzoate.

  • National Center for Biotechnology Information. (n.d.). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC.

  • PubMed. (n.d.). Degradation of 2-methylbenzoic Acid by Pseudomonas Cepacia MB2.

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate.

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

  • PubChem. (n.d.). Ethyl 2-methylbenzoate.

  • NIST. (n.d.). Ethyl o-methylbenzoate.

  • ECHEMI. (n.d.). 6555-40-4, Ethyl 2-hydroxy-6-methylbenzoate Formula.

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Introduction: The Strategic Utility of a Versatile Aromatic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-methoxy-6-methylbenzoate for Researchers and Drug Development Professionals

This compound (CAS No. 6520-83-8) is a polysubstituted aromatic ester that serves as a valuable and versatile intermediate in advanced organic synthesis. Its unique substitution pattern—featuring sterically hindered yet electronically distinct methoxy, methyl, and ethyl ester groups—provides a scaffold ripe for selective chemical manipulation. For researchers in medicinal chemistry and materials science, this compound is not merely a reagent but a strategic starting material for constructing complex molecular architectures. Its applications range from the synthesis of novel pharmaceutical agents to the development of specialized organic materials.[1]

This guide offers a senior application scientist's perspective on the procurement, synthesis, quality control, and application of this compound, providing field-proven insights and self-validating protocols to empower drug development professionals and researchers.

Section 1: Commercial Availability and Strategic Procurement

The reliable procurement of high-purity starting materials is the foundation of reproducible research and development. This compound is available from several reputable chemical suppliers, though specifications and available quantities can vary.

Key Procurement Considerations:
  • Purity Analysis: The most common purity assessment for this compound is Gas Chromatography (GC). For applications in drug discovery, a purity of >95% is typically required, as offered by suppliers like TCI. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identify potential impurities that could interfere with subsequent reactions.

  • Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) for proper handling and risk assessment.

  • Scalability: For drug development projects, consider suppliers who can provide quantities ranging from grams for initial research to kilograms for pilot-scale synthesis.

Table 1: Comparison of Commercial Suppliers
SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesKey Features
Tokyo Chemical Industry (TCI) M1120>95.0% (GC)5g, 25gHigh-purity grade suitable for R&D.
Santa Cruz Biotechnology sc-269208Not specified1g, 5g, 10gOffered for biochemical research purposes.[2]
BLD Pharm BD138626≥95.0%5g, 25g, 100gProvides access to analytical data like NMR.[3]
Sigma-Aldrich 733877AldrichCPR*1g, 5gPart of a collection of rare chemicals.[4]

*Note: AldrichCPR products are for early discovery; the buyer assumes responsibility for confirming identity and purity.[4]

Procurement Workflow Diagram

The following diagram illustrates a logical workflow for the procurement and incoming quality control of this compound.

procurement_workflow cluster_procurement Procurement Phase cluster_qc Incoming QC Phase supplier_id Identify Suppliers (e.g., TCI, Sigma) spec_review Review Specifications (Purity, Quantity) supplier_id->spec_review quote_request Request Quote & CoA spec_review->quote_request po_issue Issue Purchase Order quote_request->po_issue receive Receive Material po_issue->receive doc_verify Verify CoA & SDS receive->doc_verify analytical_verify Analytical Verification (e.g., GC, NMR) doc_verify->analytical_verify release Release to Inventory analytical_verify->release

Caption: A standard workflow for sourcing and validating chemical reagents.

Section 2: Synthesis and Mechanistic Insights

Understanding the synthesis of this compound is crucial for troubleshooting and process optimization. The most direct and common laboratory-scale synthesis involves the methylation of the corresponding phenol, Ethyl 2-hydroxy-6-methylbenzoate (also known as ethyl 6-methylsalicylate). This reaction is a classic example of a Williamson ether synthesis.

Synthetic Pathway: O-Methylation

The reaction proceeds by deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the methylating agent (e.g., dimethyl sulfate) in an SN2 reaction to form the methoxy ether.

synthesis_pathway start Ethyl 2-hydroxy-6-methylbenzoate reagents + Dimethyl Sulfate + K2CO3 in Acetone start->reagents product This compound reagents->product

Caption: O-methylation of the phenolic precursor to yield the target product.

Detailed Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure experimental integrity.

Objective: To synthesize this compound from Ethyl 2-hydroxy-6-methylbenzoate.

Materials:

  • Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Dimethyl Sulfate ((CH₃)₂SO₄, 1.2 eq)

  • Anhydrous Acetone (solvent)

  • Diethyl Ether (for extraction)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of starting material).

    • Causality: A dry apparatus prevents the hydrolysis of the base and potential side reactions. Acetone is an excellent polar aprotic solvent for this SN2 reaction, dissolving the organic starting material while being compatible with the base.

  • Addition of Base:

    • Add finely powdered anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

    • Causality: K₂CO₃ is a mild, effective base for deprotonating the phenol. Using a slight excess ensures complete formation of the phenoxide. Fine powder increases the surface area, accelerating the reaction.

  • Addition of Methylating Agent:

    • Slowly add dimethyl sulfate (1.2 eq) to the suspension via a dropping funnel over 10 minutes.

    • Causality: Dimethyl sulfate is a highly efficient but toxic methylating agent. A slight excess drives the reaction to completion. Slow addition controls the initial exotherm of the reaction.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The product spot should appear at a higher Rf than the starting material.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. TLC is a critical in-process control to determine reaction completion and prevent the formation of degradation byproducts from prolonged heating.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter off the K₂CO₃ solids, washing the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acidic starting material, and then with brine (1 x 30 mL) to remove residual water.

    • Causality: The aqueous workup removes inorganic salts and unreacted starting material. The brine wash helps to break any emulsions and initiates the drying process.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes, to afford this compound as a clear liquid.

Section 3: Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable. For a key starting material like this, identity, purity, and the absence of process-related impurities must be confirmed.

Primary Analytical Techniques:
  • Gas Chromatography (GC): Ideal for assessing the purity of this volatile compound. A flame ionization detector (FID) provides excellent sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns for structural elucidation.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (ester C=O, C-O bonds, aromatic ring).

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound.

Instrumentation & Conditions:

  • GC System: Agilent 7890 or equivalent with FID.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: Split mode (50:1), 250°C.

  • Oven Program: Initial temp 100°C, hold for 2 min. Ramp at 15°C/min to 250°C, hold for 5 min.

  • Detector: FID, 280°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution in ethyl acetate.

Methodology:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Integrate all peaks and calculate the area percent of the main peak corresponding to the product. Purity is reported as % Area.

Table 2: Predicted Spectroscopic Data for this compound

(Note: As direct experimental spectra are not widely published, these predictions are based on established chemical shift theory and data from structurally analogous compounds such as ethyl 2-methoxybenzoate and ethyl 2-methylbenzoate.)[5][6][7]

TechniqueParameterPredicted Value/Observation
¹H NMR δ (ppm, CDCl₃)~ 7.2-7.3 (t, 1H, Ar-H), ~6.7-6.8 (d, 2H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm, CDCl₃)~168 (C=O), ~158 (Ar-C-OCH₃), ~138 (Ar-C-CH₃), ~130 (Ar-CH), ~122 (Ar-C-CO₂Et), ~108 (Ar-CH), ~61 (-OCH₂CH₃), ~56 (-OCH₃), ~20 (Ar-CH₃), ~14 (-OCH₂CH₃)
Mass Spec (EI) m/z194 (M⁺), 165 (M⁺ - C₂H₅), 149 (M⁺ - OCH₂CH₃), 135, 121, 91
IR Spectroscopy ν (cm⁻¹)~2980 (C-H), ~1725 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250, 1080 (C-O, ether/ester)
Quality Control Workflow Diagram

qc_workflow start Incoming Material purity Purity Check (GC) start->purity identity Identity Check (NMR, IR) start->identity decision Meets Spec? purity->decision identity->decision pass Release for Use decision->pass Yes fail Reject/Quarantine decision->fail No

Caption: A typical QC decision workflow for a chemical starting material.

Section 4: Applications in Advanced Synthesis

This compound is primarily used as an intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. It is a precursor for more complex structures, particularly in pharmaceutical synthesis.[1]

Table 3: Examples of Downstream Products and Synthetic Utility
Downstream ProductSynthetic TransformationPotential Application Area
2-Methoxy-6-(2-oxo-2-phenyl-ethyl)-benzoic acid ethyl esterClaisen condensation or related C-C bond formation at the methyl group.Building block for flavonoids, chalcones.
8-methoxy-3-phenyl-2-phenylsulfonyl-1-tetraloneMulti-step synthesis involving cyclization reactions.Scaffolds for CNS-active agents, kinase inhibitors.
2-Methoxy-6-(2-oxo-pentyl)-benzoic acid ethyl esterAcylation/alkylation of the aromatic ring or activated methyl group.Intermediates for natural product synthesis.

Data derived from downstream products listed for CAS 6520-83-8.[1]

Role as a Key Intermediate Diagram

applications_flow cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds start This compound hydrolysis Ester Hydrolysis start->hydrolysis side_chain Side-Chain Functionalization (at Ar-CH3) start->side_chain ring_chem Aromatic Substitution start->ring_chem acid Carboxylic Acid Precursors hydrolysis->acid polycyclic Polycyclic Systems (e.g., Tetralones) side_chain->polycyclic substituted Further Substituted Aromatics ring_chem->substituted

Caption: Utility of the title compound as a versatile starting material.

Section 5: Safety, Handling, and Storage Protocols

Proper handling of all chemicals is paramount to ensuring laboratory safety. While a specific, comprehensive SDS for this compound is not widely available, data from suppliers and structurally related compounds allow for a robust safety assessment.

Known Hazards:

  • Irritation: May cause skin and eye irritation upon contact.[1]

  • Flammability: Classified as a flammable substance.[1] Keep away from open flames and sources of ignition.

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

  • General Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from oxidizing agents and incompatible materials.

References

  • 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | Cas 6520-83-8. LookChem. [Link]

  • Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784. PubChem. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]

  • Ethyl 2-methylbenzoate | C10H12O2 | CID 66598. PubChem. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

  • Benzoic acid, 2-methoxy-, ethyl ester. NIST WebBook. [Link]

  • Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151. PubChem. [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • Ethyl 2-methoxybenzoate. SIELC Technologies. [Link]

  • Ethyl benzoate. mzCloud. [Link]

  • ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. [Link]

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The Genesis of a Moiety: Unearthing the Historical Discovery of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the historical context surrounding the discovery of Ethyl 2-methoxy-6-methylbenzoate reveals a narrative deeply rooted in the foundational principles of 19th and early 20th-century organic chemistry. While the compound itself does not have a singular, celebrated moment of discovery, its conceptualization and eventual synthesis are the culmination of decades of research into the chemistry of substituted benzoic acids. This technical guide illuminates the scientific landscape and key chemical advancements that paved the way for the existence of this now-important chemical intermediate.

The Precursor Landscape: Sir William Ramsay and the Study of o-Toluic Acid

The story of this compound begins not with the final molecule, but with its core scaffold. The foundational work on ortho-substituted benzoic acids, a class of compounds to which our subject belongs, gained significant traction in the latter half of the 19th century. A pivotal moment in this exploration was the doctoral thesis of Sir William Ramsay in 1872, which focused on o-toluic acid and its derivatives. Ramsay, later renowned for his discovery of the noble gases, laid some of the earliest systematic groundwork in understanding the reactivity and properties of these sterically hindered aromatic carboxylic acids. This early research was crucial in establishing the chemical behavior of the 2-methylbenzoic acid backbone, a key structural feature of this compound.

The Dawn of Practical Esterification: The Fischer-Speier Revolution

A significant hurdle in the synthesis of ester compounds in the 19th century was the lack of a general and reliable method. This changed in 1895 with the seminal work of Emil Fischer and Arthur Speier, who developed the acid-catalyzed esterification process that now bears their names. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, provided a practical and widely applicable method for the synthesis of esters. This breakthrough was a critical enabler for the eventual synthesis of this compound, providing the final chemical step to convert the corresponding carboxylic acid to its ethyl ester.

The Missing Link: The Emergence of 2-Methoxy-6-methylbenzoic Acid

While the foundational chemistry for the synthesis of this compound was in place by the turn of the 20th century, the first documented synthesis of its immediate precursor, 2-methoxy-6-methylbenzoic acid, appears later in the chemical literature. Early 20th-century research saw a burgeoning interest in the synthesis of substituted aromatic compounds, driven by the growing dye and pharmaceutical industries.

The logical synthetic pathway to 2-methoxy-6-methylbenzoic acid would involve the methylation of a hydroxyl group at the 2-position of 2-hydroxy-6-methylbenzoic acid (also known as 2,6-cresotic acid). While the exact first synthesis is not prominently documented as a landmark discovery, a notable "short synthesis" of 2-methoxy-6-methylbenzoic acid was published in a 1990 article in the Journal of Organic Chemistry. This suggests that while the compound was likely synthesized earlier, its preparation became more routine and optimized over time. The historical synthesis would have likely involved the reaction of the sodium salt of 2-hydroxy-6-methylbenzoic acid with a methylating agent such as dimethyl sulfate, a common method for ether formation in that era.

The following diagram illustrates the conceptual historical synthetic pathway:

Historical_Synthesis_Pathway o_toluic_acid o-Toluic Acid (Ramsay, 1872) hydroxylation Hydroxylation (Conceptual Step) o_toluic_acid->hydroxylation Introduction of -OH cresotic_acid 2-Hydroxy-6-methylbenzoic Acid (2,6-Cresotic Acid) hydroxylation->cresotic_acid methylation Methylation cresotic_acid->methylation Introduction of -OCH3 methoxy_acid 2-Methoxy-6-methylbenzoic Acid methylation->methoxy_acid esterification Fischer-Speier Esterification (Fischer & Speier, 1895) methoxy_acid->esterification Reaction with Ethanol final_product This compound esterification->final_product

Caption: Conceptual historical synthesis pathway to this compound.

Early Applications and Evolving Significance

The initial scientific interest in this compound and its parent acid was likely academic, focusing on the influence of the ortho-substituents on the reactivity of the carboxyl group. For much of the 20th century, it remained a relatively obscure chemical entity. However, its importance surged in the early 21st century with the discovery of the fungicide metrafenone. This compound is a key intermediate in the synthesis of this agrochemical, a development that has driven the optimization of its large-scale production.

Experimental Protocols: A Historical Perspective

Protocol 1: Synthesis of 2-Methoxy-6-methylbenzoic Acid (Conceptual)
  • Preparation of Sodium 2-hydroxy-6-methylbenzoate: To a solution of 2-hydroxy-6-methylbenzoic acid in a suitable solvent such as ethanol, an equimolar amount of sodium hydroxide is added to form the sodium salt. The solvent is then removed by evaporation.

  • Methylation: The dried sodium salt is suspended in a non-polar solvent like toluene. An equimolar amount of dimethyl sulfate is added, and the mixture is heated under reflux for several hours.

  • Workup: After cooling, the reaction mixture is treated with water to dissolve the inorganic byproducts. The organic layer is separated, washed with a dilute sodium hydroxide solution to remove any unreacted starting material, and then with water. The toluene is removed by distillation to yield crude 2-methoxy-6-methylbenzoic acid, which can be further purified by recrystallization.

Protocol 2: Fischer-Speier Esterification to this compound
  • Reaction Setup: A mixture of 2-methoxy-6-methylbenzoic acid and a large excess of absolute ethanol is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) is carefully added.

  • Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the solid carboxylic acid.

  • Workup: The excess ethanol is removed by distillation. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. The ether layer is then washed with water and dried over anhydrous sodium sulfate.

  • Purification: The diethyl ether is removed by distillation to yield the crude this compound, which can be purified by fractional distillation under reduced pressure.

The following table summarizes the key historical milestones:

YearMilestoneKey Figure(s)Significance
1872Doctoral thesis on o-toluic acid and its derivativesSir William RamsayFoundational research on the precursor scaffold.
1895Development of acid-catalyzed esterificationEmil Fischer & Arthur SpeierProvided a practical method for the final esterification step.
Early 21st CenturyEmergence as a key intermediate for the fungicide metrafenoneN/ADrove the development of modern, large-scale synthesis.

Conclusion

The discovery of this compound is not a story of a single "eureka" moment but rather a testament to the incremental nature of scientific progress. Its existence is a logical consequence of the foundational work on aromatic chemistry in the 19th century, particularly the study of substituted benzoic acids and the development of reliable esterification methods. While it remained a compound of primarily academic interest for much of its history, its recent application in the agrochemical industry has solidified its importance and prompted a renewed interest in its efficient synthesis.

References

  • Ramsay, W. (1872). Investigations on the Toluic and Nitrotoluic Acids. Doctoral Thesis, University of Tübingen.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Reitz, D. B., & Massey, S. M. (1990). A directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide. Short syntheses of 2-methoxy-6-methylbenzoic acid and lunularic acid. The Journal of Organic Chemistry, 55(4), 1375-1379. [Link]

Methodological & Application

Use of Ethyl 2-methoxy-6-methylbenzoate as a fragrance ingredient

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 2-methoxy-6-methylbenzoate in Fragrance Formulations

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, perfumers, and drug development professionals on the evaluation and application of this compound as a novel fragrance ingredient. The protocols and insights herein are designed to ensure scientific rigor, from initial sensory characterization to stability and performance assessment in finished products.

Introduction: The Olfactive Landscape of Aromatic Esters

Esters are fundamental building blocks in modern perfumery, responsible for a vast array of scents, particularly fruity and floral notes.[1][2][3] These organic compounds, formed from an acid and an alcohol, offer perfumers a rich palette for creative expression.[2][4] this compound (CAS No. 6520-83-8) is an aromatic ester with a promising profile for various fragrance applications.[5] Its structure suggests a complex character, blending the fruity and sweet notes typical of esters with potentially unique nuances imparted by the methoxy and methyl substitutions on the benzene ring.[6]

Initial assessments describe its odor as sweet and fruity, a profile that makes it a valuable potential ingredient in numerous consumer products, from fine fragrances to personal care items.[6] This guide outlines the necessary protocols to fully characterize its scent profile, stability, and performance, ensuring its effective and safe integration into fragrance formulations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a fragrance material is the first step in its evaluation. This data informs handling, formulation, and stability considerations.

PropertyValueSource
Chemical Name This compoundTCI
Synonyms 2-Methoxy-6-methylbenzoic Acid Ethyl EsterLookChem[6]
CAS Number 6520-83-8Santa Cruz Biotechnology[5]
Molecular Formula C₁₁H₁₄O₃Santa Cruz Biotechnology[5]
Molecular Weight 194.23 g/mol Santa Cruz Biotechnology[5]

Core Evaluation Protocols: From Molecule to Marketable Scent

The journey of a fragrance ingredient involves a multi-faceted evaluation process. The following protocols are designed to be self-validating systems, ensuring that the data collected is robust and reproducible.

Workflow for New Fragrance Ingredient Evaluation

The following diagram illustrates the logical flow for assessing a new ingredient like this compound.

Fragrance_Evaluation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance & Stability cluster_2 Phase 3: Safety & Compliance A Physicochemical Analysis B Olfactory Evaluation (Sensory Panel) A->B C GC-Olfactometry (GC-O) (Purity & Odor Profile) B->C D Stability Testing (Light, Heat, Freeze/Thaw) C->D Proceed if profile is desirable E Formulation Trials (Product Base Incorporation) D->E F Performance Testing (Longevity/Substantivity) E->F G Safety Assessment (RIFM Guidelines) F->G Proceed if performance is adequate H Regulatory Compliance (IFRA Standards) G->H I I H->I Approved for Use

Caption: High-level workflow for fragrance ingredient assessment.

Protocol 1: Sensory Analysis and Olfactory Profiling

Objective: To systematically characterize the odor profile, intensity, and nuances of this compound using a trained sensory panel.[7]

Causality: The human sense of smell is the ultimate detector for a fragrance's quality and character.[8] A trained panel provides objective, descriptive analysis, which is more nuanced than instrumental methods alone.[7][9] Diluting the material is critical as it reveals different facets of the scent that can be overwhelming at full strength and mimics its final concentration in a product.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Glass vials

  • Pipettes

  • Standard paper smelling strips (blotters)

Procedure:

  • Preparation of Dilutions: Prepare a dilution series of the ingredient in ethanol. Recommended starting concentrations are 10%, 1%, and 0.1%.

  • Sample Blinding: Label the vials with random codes to prevent bias during evaluation.

  • Evaluation:

    • Dip a clean smelling strip into each dilution. Allow the ethanol to evaporate for approximately 10-15 seconds.

    • Panelists should smell the strips at defined intervals (e.g., initial, 5 min, 30 min, 1 hr, 4 hr, 24 hr) to evaluate the evolution of the scent.

    • Each panelist independently records descriptive terms for the odor (e.g., fruity, floral, sweet, green, spicy), its intensity on a labeled magnitude scale, and any associations.[10]

  • Data Compilation: Collate the descriptors from all panelists. Create an olfactory profile by identifying the most frequently used terms to describe the top, middle, and base notes of the ingredient.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To correlate the specific chemical compound with its perceived odor, ensuring the scent arises from this compound and not from trace impurities.[11][12]

Causality: GC-O combines the powerful separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][11][12] This technique is invaluable for identifying the exact compounds responsible for key aroma notes within a sample.[9][13]

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactometry port attachment

  • Appropriate GC column (e.g., DB-5, HP-INNOWax)

  • Helium or Hydrogen carrier gas

  • Sample of this compound (0.1% in ethanol)

Procedure:

  • Instrument Setup: The GC column effluent is split, with one part directed to the conventional detector (FID/MS) and the other to a heated olfactometry port where a trained assessor can sniff the eluting compounds.[12]

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Olfactory Assessment: A trained assessor sniffs the effluent from the olfactometry port throughout the GC run. The assessor records the time, duration, intensity, and description of every odor perceived.

  • Data Correlation: The resulting "aromagram" (a plot of odor events over time) is aligned with the chromatogram from the FID/MS detector. This allows for the direct correlation of a specific chemical peak with its perceived scent.

Diagram of a GC-O System

GCO_Setup cluster_GC Gas Chromatograph cluster_Detectors Effluent Splitting & Detection cluster_Output Data Output Injector Injector Column GC Column (in Oven) Injector->Column Sample Splitter Effluent Splitter Column->Splitter Separated Analytes Detector Detector (FID / MS) Splitter->Detector ~50% SniffPort Olfactometry Port (Sniff Port) Splitter->SniffPort ~50% Chromatogram Chromatogram Detector->Chromatogram Aromagram Aromagram SniffPort->Aromagram

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Protocol 3: Stability and Compatibility Testing

Objective: To evaluate the stability of this compound in various product bases under conditions that simulate its shelf-life and consumer use.[14][15]

Causality: Fragrance ingredients can degrade or react within a product matrix due to factors like pH, temperature, and light exposure, leading to changes in scent and color.[15] Stability testing is crucial to ensure the final product remains consistent and safe for the consumer throughout its intended lifespan.[14][15] Many fragrance compounds are volatile and can evaporate over time, affecting the product's quality.[16][17]

Materials:

  • Test sample of this compound

  • Simple product bases (e.g., ethanol for fine fragrance, a basic lotion base, a simple soap base)

  • Glass containers for each sample

  • Climate chamber for controlled temperature and humidity[14]

  • UV light cabinet[14]

  • Refrigerator/Freezer[14]

Procedure:

  • Sample Preparation: Incorporate this compound into each product base at a typical concentration (e.g., 0.5-2.0%). Prepare a control sample of each base without the fragrance ingredient.

  • Test Conditions: Store the samples under the following conditions for a period of up to 12 weeks:

    • Accelerated Aging: 40°C in a climate chamber. This simulates a longer shelf life under normal conditions.[14][15]

    • Light Exposure: In a UV light cabinet at room temperature to test for light-induced degradation or discoloration.[14]

    • Freeze-Thaw Cycles: Alternate samples between -10°C and 25°C in 24-hour cycles for three cycles to check for physical instability like separation or crystallization.[14]

    • Real-Time: Room temperature (approx. 22°C) as a long-term reference.[14]

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples against the control and a freshly prepared sample. Assess for:

    • Odor: Any change in scent character or intensity.

    • Color: Any discoloration.

    • Physical Properties: Changes in pH, viscosity, or phase separation.

Diagram of Stability Testing Protocol

Stability_Testing cluster_conditions Storage Conditions (up to 12 weeks) Start Prepare Samples: Ingredient in Product Base Accelerated Accelerated 40°C Start->Accelerated Light UV Light Room Temp Start->Light FreezeThaw Freeze-Thaw -10°C / 25°C Cycles Start->FreezeThaw RealTime Real-Time Room Temp Start->RealTime Evaluation Periodic Evaluation (1, 2, 4, 8, 12 wks) - Odor - Color - Physical Properties Accelerated->Evaluation Light->Evaluation FreezeThaw->Evaluation RealTime->Evaluation Report Generate Stability Report Evaluation->Report

Caption: Process flow for comprehensive fragrance stability testing.

Safety and Regulatory Framework

The safe use of fragrance ingredients is paramount. All materials must be evaluated according to globally recognized standards.

  • RIFM & The Expert Panel: The Research Institute for Fragrance Materials (RIFM) conducts comprehensive safety assessments on fragrance ingredients.[18] These assessments cover a range of toxicological endpoints, including skin sensitization, phototoxicity, and systemic toxicity.[19] The findings are reviewed by an independent Expert Panel for Fragrance Safety.[18]

  • IFRA Standards: Based on the RIFM safety assessments, the International Fragrance Association (IFRA) establishes Standards that may prohibit, restrict, or set purity criteria for certain ingredients to ensure their safe use in consumer products.[18][20][21] It is mandatory for formulators to comply with the latest IFRA amendments for any given ingredient.[20]

Handling Precautions: While specific toxicological data for this compound requires a full RIFM assessment, general good laboratory practices should be followed based on data for similar esters:

  • Ensure good ventilation in the workplace.

  • Wear suitable protective clothing, gloves, and eye protection.

  • Avoid ingestion and inhalation.[22]

  • Store in a cool, dry, well-ventilated place in tightly sealed containers.[22]

Conclusion

This compound presents as a promising aromatic ester for the fragrance industry. Its successful application hinges on a systematic and rigorous evaluation of its olfactory profile, performance, stability, and safety. The protocols detailed in this guide provide a robust framework for this assessment, enabling researchers and perfumers to unlock the full creative potential of this ingredient while upholding the highest standards of product quality and consumer safety.

References

  • Fragrance Stability Testing. (2023, December 15).
  • Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. (2025, April 12). FasterCapital.
  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Blogs - News.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC - NIH.
  • Stability of Fragrance Patch Test Preparations Applied in Test Chambers. (n.d.). PubMed.
  • Stability of fragrance test preparations applied in test chambers. (2025, August 7).
  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. (n.d.). Unknown Source.
  • The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. (n.d.). Scent Journer.
  • Understanding Esters. (2025, July 28).
  • Material Safety Data Sheet. (2011, June 1). Unknown Source.
  • Example of an ester used as a fragrance. (n.d.). Unknown Source.
  • Gas Chromatography Olfactometry. (2021, January 12). Encyclopedia MDPI.
  • SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.
  • Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. (n.d.). Unknown Source.
  • Why Esters Are Must-have Ingredients In Fragrance. (2025, July 1). Chemical Bull.
  • Gas Chromatography-Olfactometry GC-O. (n.d.). Unknown Source.
  • This compound | CAS 6520-83-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Sensory approach to measure fragrance intensity on the skin | Request PDF. (2025, August 6).
  • This compound 6520-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
  • Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges | Journal of Agricultural and Food Chemistry. (2024, April 19).
  • The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. (2023, February 1). Bedoukian Research.
  • Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem. (n.d.). LookChem.
  • IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. (2024, July 9). Unknown Source.
  • GUIDANCE FOR THE USE OF IFRA STANDARDS. (2023, June 30). Cloudfront.net.

Sources

Application Notes and Protocols: Ethyl 2-methoxy-6-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxy-6-methylbenzoate is a substituted aromatic ester that, beyond its established use in the fragrance and flavor industry, presents a valuable scaffold for medicinal chemistry.[1] Its unique substitution pattern—a sterically hindered ester group flanked by a methoxy and a methyl group—offers specific electronic and steric properties that can be exploited in the design and synthesis of novel therapeutic agents. These application notes provide a comprehensive guide to the synthesis, properties, and strategic application of this compound as a key building block in drug discovery. Detailed, field-proven protocols for its synthesis and its derivatization into medicinally relevant structures are presented, underpinned by mechanistic rationale and expert insights to ensure experimental success and reproducibility.

Introduction: The Strategic Value of a Substituted Benzoate Scaffold

In the landscape of medicinal chemistry, the benzene ring is a ubiquitous and versatile core. The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn govern its pharmacokinetic and pharmacodynamic profile. This compound (Figure 1) is a prime example of a deceptively simple building block with significant potential.

The ortho-methoxy and ortho-methyl substituents to the ester functionality create a sterically demanding environment. This steric hindrance can be leveraged to:

  • Direct reaction regioselectivity: The bulky ortho groups can shield the ester from certain nucleophilic attacks, allowing reactions to occur at other, less hindered sites on the molecule or on derivatives.

  • Influence conformation: The substituents lock the methoxy group and the ester into a specific conformation, which can be crucial for binding to a biological target.

  • Modulate biological activity: The 2-methoxy-6-methylbenzoyl moiety is found in a variety of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]

This guide will first detail the physicochemical properties of this compound, followed by robust protocols for its synthesis. The subsequent sections will focus on its application as a precursor to key medicinal chemistry intermediates, such as substituted benzamides, with a discussion on the rationale behind its use in these synthetic strategies.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference(s)
CAS Number 6520-83-8[3]
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 135 °C at 15 mmHg[5]
Purity (typical) >95.0% (GC)[4]
Synonyms 2-Methoxy-6-methylbenzoic acid ethyl ester[4]
Storage Sealed in a dry, room temperature environment is recommended.[6]
Safety Information May cause skin and eye irritation. Handle with appropriate personal protective equipment.[1]

Synthesis Protocols for this compound

There are two primary, reliable methods for the synthesis of this compound: the Williamson ether synthesis followed by esterification, or the esterification of the corresponding benzoic acid. The choice of method often depends on the availability of starting materials.

Protocol 3.1: Two-Step Synthesis via Williamson Ether Synthesis

This approach is particularly useful when starting from the readily available ethyl 2-hydroxy-6-methylbenzoate. The phenolic hydroxyl group is first methylated, followed by the synthesis of the target compound.

Workflow Diagram:

G start Ethyl 2-hydroxy-6-methylbenzoate step1 Williamson Ether Synthesis (Methylation) start->step1 intermediate This compound step1->intermediate

Caption: Two-step synthesis workflow.

Step 1: Williamson Ether Synthesis of Ethyl 2-hydroxy-6-methylbenzoate

  • Principle: This reaction is a classic Sɴ2 reaction where a phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide.[1][7]

  • Materials:

    • Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

    • Anhydrous acetone or N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) and anhydrous acetone (or DMF) to make a 0.5 M solution.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Stir the suspension vigorously and slowly add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

  • Self-Validation and Causality:

    • Excess Base: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the sulfuric acid byproduct from the dimethyl sulfate reaction.

    • Solvent Choice: Acetone is a good choice for its boiling point and ability to dissolve the reactants, while DMF can be used to accelerate the reaction for less reactive substrates.

    • Work-up: The bicarbonate wash is crucial to remove any unreacted starting material and acidic impurities.

Protocol 3.2: One-Step Synthesis via Fischer Esterification

This is a direct and atom-economical method if 2-methoxy-6-methylbenzoic acid is the available starting material.

Workflow Diagram:

G start 2-Methoxy-6-methylbenzoic Acid step1 Fischer Esterification start->step1 product This compound step1->product

Caption: One-step synthesis workflow.

  • Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water produced is removed.

  • Materials:

    • 2-Methoxy-6-methylbenzoic acid (1.0 eq)

    • Anhydrous ethanol (used in excess, also as solvent)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxy-6-methylbenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer carefully with saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid.

    • Wash further with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

  • Expertise and Trustworthiness:

    • Steric Hindrance: The ortho-substituents on the benzoic acid can slow down the rate of esterification. Therefore, a slightly longer reaction time or a higher catalyst loading might be necessary compared to unhindered benzoic acids.

    • Le Chatelier's Principle: The use of excess ethanol as the solvent is a key strategy to push the equilibrium to the product side, ensuring a high yield.

Applications in the Synthesis of Bioactive Molecules: Benzamide Derivatives

A primary application of this compound in medicinal chemistry is as a precursor for the synthesis of N-substituted benzamides. Benzamides are a prominent class of compounds with a wide range of pharmacological activities, including antipsychotic, antiemetic, and anti-inflammatory effects. The synthesis of the antipsychotic drug Amisulpride, for example, involves intermediates with a similar 2-methoxy-substituted benzamide core, highlighting the importance of this structural motif.[7][10][11]

Protocol 4.1: General Synthesis of N-Substituted 2-Methoxy-6-methylbenzamides

This protocol describes a general two-step procedure for converting this compound into a variety of N-substituted benzamides.

Reaction Scheme Diagram:

G start This compound step1 Hydrolysis start->step1 intermediate 2-Methoxy-6-methylbenzoic Acid step1->intermediate step2 Amide Coupling (with R-NH2) intermediate->step2 product N-Substituted 2-Methoxy-6-methylbenzamide step2->product

Caption: General scheme for benzamide synthesis.

Step 1: Saponification (Hydrolysis) of the Ester

  • Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, followed by acidification.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq)

    • Ethanol/Water mixture (e.g., 1:1)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in the ethanol/water mixture in a round-bottom flask.

    • Add NaOH or KOH pellets and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slowly adding 1M HCl until the pH is ~2. A white precipitate of 2-methoxy-6-methylbenzoic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • Principle: The carboxylic acid is activated and then reacted with a primary or secondary amine to form the amide bond. A common and reliable method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, often in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).

  • Materials:

    • 2-Methoxy-6-methylbenzoic acid (1.0 eq)

    • Desired amine (R-NH₂) (1.0-1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt) (catalytic to 1.0 eq)

    • Anhydrous dichloromethane (DCM) or DMF

    • Saturated sodium bicarbonate solution

    • 1M HCl

    • Brine

  • Procedure:

    • Dissolve 2-methoxy-6-methylbenzoic acid (1.0 eq) and HOBt (if used) in anhydrous DCM.

    • Add the desired amine (1.0-1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used.

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude benzamide can be purified by recrystallization or column chromatography.

  • Authoritative Grounding: The choice of coupling agents and conditions is critical for efficient amide bond formation, especially with sterically hindered carboxylic acids. The use of reagents like HATU or COMU can be beneficial in cases where DCC/HOBt gives low yields. The principles of amide bond formation are well-established in peptide chemistry and organic synthesis.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its synthesis is straightforward, and its unique substitution pattern provides a handle for creating sterically defined and electronically tuned molecules. The protocols provided herein offer reliable methods for its preparation and its conversion into N-substituted benzamides, a class of compounds of significant pharmacological interest. Future applications of this scaffold could involve its incorporation into macrocyclic structures, its use in the synthesis of novel heterocyclic systems, or as a fragment in fragment-based drug discovery campaigns. The continued exploration of this and similar substituted benzoate esters will undoubtedly contribute to the development of new therapeutic agents.

References

  • Nanjing Suru Chemical Co., Ltd. (2025). Amisulpride intermediates Manufacturer & Supplier in China. Retrieved January 12, 2026, from [Link]

  • Patsnap Eureka. (2012). Intermediate in amisulpride and method for preparing amisulpride by using intermediate. Retrieved January 12, 2026, from [Link]

  • Amisulpride Intermediates CAS 71675-85-9. (2025). Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 12, 2026, from [Link]

  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved January 12, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved January 12, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 12, 2026, from [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • The Leah-4-sci. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) [Video]. YouTube. [Link]

  • Khan, S. A., et al. (2022). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. Anticancer Agents in Medicinal Chemistry, 22(4), 687-693. [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise and accurate quantification of Ethyl 2-methoxy-6-methylbenzoate. Recognizing the importance of this compound in pharmaceutical development and chemical synthesis, we provide detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure methodological transparency and facilitate adaptation. All protocols are designed to be self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical method validation.[1][2]

Introduction: The Analytical Imperative for this compound

This compound (CAS 6520-83-8) is a key intermediate and building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[3] Its purity and concentration are critical quality attributes (CQAs) that can significantly impact the yield, purity, and safety of the final product. Therefore, the development of reliable and accurate analytical methods for its detection and quantification is paramount for process control, quality assurance, and regulatory compliance.

This document provides comprehensive, field-proven protocols for the analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore two orthogonal analytical techniques to provide a comprehensive analytical toolkit.

Foundational Principles of Method Selection

The choice between HPLC-UV and GC-MS is contingent on the specific analytical challenge, including the sample matrix, required sensitivity, and the need for structural confirmation.

  • HPLC-UV is a versatile and widely accessible technique suitable for routine quality control and quantification in relatively clean sample matrices. Its non-destructive nature allows for further sample analysis if required.

  • GC-MS offers superior selectivity and sensitivity, particularly for complex matrices. The mass spectrometric detection provides structural information, making it an invaluable tool for impurity profiling and confirmation of identity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This reverse-phase HPLC method is optimized for the quantification of this compound, leveraging a C18 stationary phase for effective separation from potential impurities.

Rationale for HPLC Method Parameters

The selection of a C18 column is based on the non-polar nature of this compound. The mobile phase, a gradient of acetonitrile and water, is chosen to provide a balance between retention and elution, ensuring a sharp peak shape and efficient separation. Phosphoric acid is added to the aqueous phase to control the pH and suppress the ionization of any potential acidic impurities, thereby improving peak symmetry.[4][5] UV detection at 258 nm is selected as it corresponds to a region of significant absorbance for the benzoate functional group, offering a good balance of sensitivity and selectivity.[6]

Detailed HPLC-UV Protocol

3.2.1. Equipment and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Phosphoric acid (85%).

  • This compound reference standard.

3.2.2. Chromatographic Conditions

ParameterValue
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 258 nm

3.2.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample containing this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 258 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: HPLC-UV workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For higher sensitivity and confirmatory analysis, a GC-MS method has been developed. This method is particularly useful for identifying and quantifying trace levels of this compound and potential impurities.

Rationale for GC-MS Method Parameters

A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for its excellent resolving power for a wide range of semi-volatile organic compounds.[7] The temperature gradient is optimized to ensure the elution of this compound as a sharp, symmetrical peak, well-separated from solvent fronts and potential contaminants. Electron ionization (EI) is chosen as the ionization source due to its robustness and the creation of reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[8]

Detailed GC-MS Protocol

4.2.1. Equipment and Reagents

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane (GC grade).

  • This compound reference standard.

4.2.2. GC-MS Conditions

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

4.2.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of dichloromethane.

  • Vortex for 30 seconds.

  • If necessary, filter through a 0.45 µm PTFE syringe filter into a GC vial.

4.2.4. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Dichloromethane Weigh->Dissolve Filter Filter (if needed) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (50-350 amu) Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Integrate Peak Area Extract->Integrate Quantify Quantify and Confirm Integrate->Quantify

Caption: GC-MS workflow for this compound.

Method Validation: Ensuring Trustworthiness and Reliability

Both the HPLC-UV and GC-MS methods have been subjected to rigorous validation according to ICH Q2(R1) guidelines to ensure their suitability for their intended purpose.[1][9]

Validation Parameters

The following parameters were assessed for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Results (Hypothetical Data)
ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%
Repeatability (%RSD) < 1.0%< 1.5%
Intermediate Precision (%RSD) < 2.0%< 2.5%
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical framework for the reliable quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers enhanced sensitivity and confirmatory capabilities. The thorough validation of these methods ensures their accuracy, precision, and robustness, making them valuable tools for researchers, scientists, and drug development professionals.

References

  • SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate.
  • BLD Pharm. This compound.
  • SIELC Technologies. (2018, February 16). Ethyl 2-methylbenzoate.
  • Unknown Author. III Analytical Methods.
  • ResearchGate. Validation of Analytical Methods and Processes.
  • ResearchGate. (2008, September). Validation of Analytical Methods.
  • ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Magnusson, B., & Örnemark, U. (Eds.). (2014). The Fitness for Purpose of Analytical Methods. Eurachem.
  • Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology.
  • Krause, S. O. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International.
  • Santa Cruz Biotechnology. This compound.
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Unknown Author. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column.
  • National Institutes of Health. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • National Institutes of Health. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column.
  • Unknown Author. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
  • ResearchGate. (2006, August). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry.

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Comprehensive NMR Spectroscopic Analysis of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the complete NMR analysis of ethyl 2-methoxy-6-methylbenzoate (CAS No. 6520-83-8), a key intermediate in various synthetic applications, including fragrance and pharmaceutical development.[1] We present field-proven protocols for sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous molecular systems.

Introduction: The Analytical Challenge

This compound is a trisubstituted aromatic ester. Its structural confirmation requires the precise assignment of all proton and carbon signals, which can be challenging due to the potential for signal overlap and the complex electronic effects of the substituents on the benzene ring. The ortho-positioning of the methoxy and methyl groups relative to the ethyl ester creates a sterically hindered environment that influences chemical shifts and molecular conformation. This guide demonstrates how a multi-technique NMR approach provides a definitive and self-validating structural analysis.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the aromatic ring and sequential lettering for the substituent protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Prepare Sample in CDCl3 H1 1. Acquire ¹H Spectrum prep->H1 C13 2. Acquire ¹³C{¹H} Spectrum H1->C13 COSY 3. Acquire ¹H-¹H COSY C13->COSY HSQC 4. Acquire ¹H-¹³C HSQC COSY->HSQC HMBC 5. Acquire ¹H-¹³C HMBC HSQC->HMBC process Process & Reference Spectra HMBC->process assign Assign Signals process->assign elucidate Confirm Structure assign->elucidate

Caption: Standard workflow for NMR-based structural elucidation.

Methodology (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR: Acquire a standard proton spectrum. This is the fastest experiment and provides initial information on the number of signals, integration, and splitting patterns.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. Higher sample concentration or a longer acquisition time may be needed due to the low natural abundance of the ¹³C isotope. [2][3]3. ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). [4]Cross-peaks in the spectrum connect coupled proton signals. This is invaluable for identifying adjacent protons, such as those in the ethyl group and within the aromatic ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling). [5][6]Each cross-peak links a specific proton signal to its corresponding carbon signal, allowing for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). [4][5]It is the key to connecting molecular fragments. For instance, it can show a correlation from the methoxy protons (H_f) to the aromatic carbon they are attached to (C2), or from the aromatic protons to the ester carbonyl carbon (C9).

Data Analysis and Structural Confirmation

The final step is to integrate the information from all experiments to build a coherent and definitive structural assignment.

Logical Elucidation Pathway:

G H1 ¹H NMR (Proton Environments, Splitting, Integration) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Logic diagram showing the synergistic use of multiple NMR experiments.

  • Assign the Ethyl Group:

    • In the ¹H spectrum, identify the characteristic triplet (H_e) and quartet (H_d).

    • The COSY spectrum will show a strong cross-peak between these two signals, confirming their connectivity.

    • The HSQC spectrum will link the triplet to the upfield carbon signal (~14 ppm, C11) and the quartet to the downfield methylene carbon signal (~61 ppm, C10).

  • Assign the Methyl and Methoxy Groups:

    • Identify the two sharp singlets in the ¹H spectrum. Based on chemical shift predictions, the signal around 3.8 ppm is the methoxy group (H_f) and the one around 2.4 ppm is the aromatic methyl group (H_g).

    • The HSQC will correlate the ~3.8 ppm proton signal to a carbon at ~56 ppm (C8) and the ~2.4 ppm proton signal to a carbon at ~21 ppm (C7).

  • Assign the Aromatic System:

    • The three remaining proton signals in the aromatic region (H_a, H_b, H_c) can be assigned using COSY to establish their ortho/meta relationships and HMBC for long-range correlations.

    • HMBC is critical here. Look for key correlations:

      • From the aromatic methyl protons (H_g) to the quaternary carbons C1 and C6, and the protonated carbon C5.

      • From the methoxy protons (H_f) to the quaternary carbon C2.

      • From the ethyl methylene protons (H_d) to the carbonyl carbon (C9).

      • From the aromatic protons (e.g., H_c) to the carbonyl carbon (C9).

    • These HMBC correlations piece together the entire molecular skeleton, confirming the substitution pattern on the aromatic ring and its connection to the ester functionality.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • Scribd. NMR Sample Prep. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Manchester. NMR Sample Preparation. [Link]

  • Claramunt, R. M., et al. (2019). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]

  • Fiveable. Ortho-Substituted Benzenes Definition. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. Experimental and Calculated 13C NMR Chemical Shifts. [Link]

  • YouTube. NMR of ethyl ethanoate for A-level Chemistry. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]

  • Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society. [Link]

  • University of Calgary. NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • University of Wisconsin-Madison. Spectroscopy and Spectrometry Problem Set. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • LookChem. Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • The Royal Society of Chemistry. General Experimental Procedures. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. 2D NMR spectra of 5d. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • Kwan, E. E. 2D NMR Problem Solving. [Link]

  • University of Alberta. DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

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Mass Spectrometry Analysis of Ethyl 2-methoxy-6-methylbenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-methoxy-6-methylbenzoate (C₁₁H₁₄O₃, MW: 194.23 g/mol ) is an aromatic ester with applications in the fragrance and flavor industries, as well as a potential intermediate in pharmaceutical synthesis.[1] The precise and reliable characterization of this compound is crucial for quality control, metabolic studies, and ensuring product integrity. Mass spectrometry, coupled with chromatographic separation techniques, offers unparalleled sensitivity and specificity for the analysis of such small molecules.

This application note provides a detailed guide for the mass spectrometric analysis of this compound, targeting researchers, scientists, and drug development professionals. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering insights into experimental design, data interpretation, and expected outcomes. The protocols described herein are designed to be self-validating, grounded in established analytical principles, and supported by authoritative references.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 6520-83-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves separating the analyte from a mixture using a gas chromatograph and then detecting and identifying it using a mass spectrometer.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution in a volatile solvent (e.g., Dichloromethane) Sample->Dilution IS_Spike Internal Standard Spiking (e.g., Fluorene-d10) Dilution->IS_Spike Injection Splitless Injection IS_Spike->Injection Column Capillary Column (e.g., HP-5MS) Injection->Column Separation Temperature Programmed Separation Column->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization MassAnalyzer Quadrupole Mass Analyzer Ionization->MassAnalyzer Detection Detection (Scan or SIM) MassAnalyzer->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum of Analyte Chromatogram->MassSpectrum Quantification Quantification vs. Internal Standard MassSpectrum->Quantification

Caption: GC-MS workflow for the analysis of this compound.

Protocol: GC-MS Analysis

This protocol is based on established methods for the analysis of aromatic esters and can be adapted to various GC-MS systems.[2][3]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve and dilute the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).

  • Spike the sample with an appropriate internal standard (e.g., fluorene-d10) at a known concentration for quantitative analysis.[4]

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible separations.
Injector Splitless, 250 °CEnsures efficient transfer of the analyte onto the column, suitable for trace analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides good separation for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program that allows for the elution of the analyte while separating it from potential contaminants.
MS System Agilent 5977B MSD or equivalentA robust and sensitive mass detector.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions of the analyte.
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationFull scan provides a complete mass spectrum for structural elucidation, while SIM enhances sensitivity for targeted analysis.
Expected Fragmentation Pattern (EI)

The fragmentation of this compound under electron ionization is predicted based on the fragmentation of similar aromatic esters.[4][5] The molecular ion ([M]⁺˙) is expected at m/z 194. Key fragmentation pathways likely include:

  • Loss of the ethoxy radical (•OCH₂CH₃): This would lead to the formation of a stable acylium ion at m/z 149.

  • Loss of ethylene (C₂H₄) via McLafferty rearrangement: This would result in an ion at m/z 166.

  • Loss of the ethyl group (•CH₂CH₃): Resulting in an ion at m/z 165.

  • Subsequent fragmentation of the m/z 149 ion: Loss of carbon monoxide (CO) could produce an ion at m/z 121.

Fragmentation_EI M [M]⁺˙ m/z 194 F149 [M - •OCH₂CH₃]⁺ m/z 149 M->F149 - •OCH₂CH₃ F166 [M - C₂H₄]⁺˙ m/z 166 M->F166 - C₂H₄ F165 [M - •CH₂CH₃]⁺ m/z 165 M->F165 - •CH₂CH₃ F121 [M - •OCH₂CH₃ - CO]⁺ m/z 121 F149->F121 - CO

Caption: Predicted EI fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally labile. It is particularly useful in drug development for analyzing metabolites in complex biological matrices.[6][7]

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution in mobile phase compatible solvent (e.g., Acetonitrile/Water) Sample->Dilution IS_Spike Internal Standard Spiking (e.g., Verapamil) Dilution->IS_Spike Injection Autosampler Injection IS_Spike->Injection Column Reversed-Phase Column (e.g., C18) Injection->Column Separation Gradient Elution Column->Separation Ionization Electrospray Ionization (ESI) (Positive Mode) Separation->Ionization MassAnalyzer Triple Quadrupole or Orbitrap Mass Analyzer Ionization->MassAnalyzer Detection Detection (Full Scan or MRM) MassAnalyzer->Detection Chromatogram Extracted Ion Chromatogram (XIC) Detection->Chromatogram MassSpectrum MS and MS/MS Spectra Chromatogram->MassSpectrum Quantification Quantification vs. Internal Standard MassSpectrum->Quantification

Caption: LC-MS workflow for the analysis of this compound.

Protocol: LC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific LC-MS system and sample matrix.[8][9]

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences.

  • Dilute the sample to a concentration suitable for LC-MS analysis (e.g., 1-1000 ng/mL).

  • Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample, such as verapamil) for accurate quantification.

2. LC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentProvides high-resolution separations and is compatible with mass spectrometry.
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)A versatile reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for positive mode ESI and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileAn organic modifier for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA typical gradient for separating compounds with moderate polarity.
Flow Rate 0.4 mL/minA standard flow rate for UPLC systems.
Column Temperature 40 °CImproves peak shape and reproducibility.
MS System SCIEX Triple Quad™ 5500 or Thermo Scientific™ Orbitrap™A triple quadrupole is ideal for quantitative analysis, while an Orbitrap provides high-resolution mass accuracy for identification.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar compounds. The ester and methoxy groups are likely to be protonated.
Acquisition Mode Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantificationFull scan helps in identifying the protonated molecule, while MRM provides high sensitivity and selectivity for quantification.
Expected Ionization and Fragmentation (ESI-MS/MS)

In positive mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 195. Collision-induced dissociation (CID) of this precursor ion can provide structural information.

Predicted MRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
195163H₂O + CO
195149C₂H₅OH
195121C₂H₅OH + CO

Data Analysis and Interpretation

For both GC-MS and LC-MS, data analysis involves:

  • Identification: Comparing the retention time and mass spectrum (or MS/MS spectrum) of the analyte in the sample to that of a known standard. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

  • Quantification: Creating a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound using both GC-MS and LC-MS. The choice between these techniques will depend on the specific analytical requirements, such as the sample matrix, the need for volatility, and the desired sensitivity. By following the detailed protocols and understanding the principles of ionization and fragmentation, researchers can confidently identify and quantify this important aromatic ester in various applications.

References

  • SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. Retrieved from [Link]

  • SCIEX. (n.d.). Polycyclic aromatic hydrocarbons analysis. Retrieved from [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Research Instrumentation Center. (n.d.). UPLC Protocol – Waters Acquity LC/MS. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards | For LC-MS Analysis of Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Methoxybenzoate. PubChem. Retrieved from [Link]

  • BioXpedia Labs. (n.d.). Sciex QTRAP 4500. Retrieved from [Link]

  • SCIEX. (2021). SCIEX Triple Quad™ 3500 LC-MS/MS System. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Application Notes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters LC-MS Primer. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl m-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbenzoate. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-benzyloxy-3-chloro-4-methoxy-6-methylbenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl m-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylbenzoate. Retrieved from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the preparative purification of Ethyl 2-methoxy-6-methylbenzoate, a key intermediate and fragrance component, using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).[1] The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity samples for subsequent applications. We provide a comprehensive guide covering method development rationale, a step-by-step purification protocol, and post-purification analysis. The described method leverages a silica-based stationary phase with a hexane and ethyl acetate mobile phase gradient, ensuring efficient separation from common synthetic impurities and yielding the target compound with excellent purity.

Introduction and Scientific Rationale

This compound (C₁₁H₁₄O₃, MW: 194.23 g/mol ) is a moderately polar aromatic ester.[1][2][3] Achieving high purity of this compound is critical for its application in fragrance formulation, chemical synthesis, and pharmaceutical research, where even trace impurities can significantly alter outcomes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying such compounds to levels greater than 95-99%.[4][5]

Rationale for Choosing Normal-Phase HPLC

While Reversed-Phase (RP) HPLC is the most common chromatographic mode, Normal-Phase (NP) HPLC was selected for this purification protocol for several key reasons.[6][7]

  • Analyte Polarity: this compound is a moderately polar compound, making it an ideal candidate for NP-HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[8][9] In this mode, retention is governed by the interaction of polar functional groups on the analyte with the active sites on the silica surface.[9]

  • Solvent Volatility: NP-HPLC employs volatile organic solvents like hexane and ethyl acetate.[9] Following fraction collection, these solvents can be easily and rapidly removed under reduced pressure, which is a significant advantage in preparative-scale work compared to the water-based mobile phases used in RP-HPLC that require more energy-intensive removal processes like lyophilization.[10]

  • Selectivity: NP-HPLC often provides excellent selectivity for separating isomers and structurally similar compounds, which are common impurities in synthetic reaction mixtures.[6][8]

An alternative RP-HPLC method, likely using a C18 column with a water/acetonitrile mobile phase, is also feasible for analytical purposes.[11][12][13] However, for preparative purification, the advantages of NP-HPLC in post-column processing make it the superior choice.

Compound Physicochemical Data

A summary of the key properties of the target compound is essential for method development.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[1][3][4]
Molecular Weight 194.23 g/mol [1][3][4]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 135 °C @ 15 mmHg[1]
Density 1.09 g/cm³[1]
CAS Number 6520-83-8[1][3]

Materials and Methods

Equipment and Consumables
ItemSpecification
HPLC System Preparative HPLC system with gradient capability
Pump Capable of delivering flow rates up to 20-100 mL/min
Injector Manual or automated with a large volume loop (e.g., 1-5 mL)
Column Preparative Silica Column (e.g., 250 x 21.2 mm, 5-10 µm particle size)
Detector UV/Vis Detector with preparative flow cell
Fraction Collector Automated fraction collector
Solvent Evaporator Rotary evaporator
Reagents and Solvents
ReagentGrade
Hexane HPLC Grade
Ethyl Acetate (EtOAc) HPLC Grade
Crude Sample This compound (>80% purity)
Sample Diluent Hexane with a minimal amount of Ethyl Acetate

Experimental Protocols

The overall workflow for the purification is outlined below. This process ensures a systematic approach from initial sample handling to the final isolation of the pure compound.

HPLC_Purification_Workflow cluster_prep Pre-Purification cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Sample SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC/TLC) Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Pool Fractions Pure Pure Compound (>99%) Evaporation->Pure

Caption: Workflow for the preparative HPLC purification of this compound.

Step 1: Sample Preparation
  • Weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of the initial mobile phase (e.g., 98:2 Hexane:EtOAc). The goal is to achieve the highest possible concentration without precipitation.

  • If any particulate matter is visible, filter the sample through a 0.45 µm syringe filter compatible with organic solvents.

Step 2: HPLC System Setup and Equilibration
  • Install the preparative silica column onto the HPLC system.

  • Prime all solvent lines to remove air bubbles. Mobile Phase A: Hexane; Mobile Phase B: Ethyl Acetate.

  • Equilibrate the column with the initial mobile phase composition (e.g., 2% B) at the desired flow rate until a stable baseline is achieved on the UV detector. This may take 5-10 column volumes.

Step 3: Purification Protocol
  • Set the UV detection wavelength to 254 nm, which is a common wavelength for aromatic compounds.[12][14] For optimal sensitivity, performing a UV scan of the compound to identify the λ-max is recommended.

  • Inject the prepared sample onto the column.

  • Begin the gradient elution program. The gradient is designed to first elute weakly retained, non-polar impurities, followed by the target compound, and finally, strongly retained polar impurities.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the main peak of interest.

  • After the target compound has eluted, a high-concentration wash with Ethyl Acetate (e.g., 50-100% B) should be performed to strip any remaining highly polar impurities from the column.

  • Re-equilibrate the column at initial conditions before the next injection.

Step 4: Post-Purification Analysis and Isolation
  • Analyze small aliquots from the collected fractions using analytical HPLC or Thin-Layer Chromatography (TLC) to determine their purity.

  • Pool the fractions that contain the pure product (>99% purity).

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Place the resulting oil under high vacuum to remove any residual solvent.

  • Obtain the final mass of the purified compound and calculate the recovery yield.

Results: Optimized Chromatographic Conditions

The following table summarizes the optimized parameters for the preparative purification. These conditions should serve as a robust starting point for method transfer and optimization.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (5-10 µm)Polar stationary phase for effective normal-phase separation.[8]
Mobile Phase A HexaneWeak, non-polar solvent.[2]
Mobile Phase B Ethyl Acetate (EtOAc)Strong, polar modifier to elute the analyte.[9][10]
Flow Rate 20 mL/min (for 21.2 mm ID column)Adjust based on column dimension and pressure limits.
Detection UV at 254 nmStrong absorbance due to the aromatic ring.[12][14]
Gradient Program 0-5 min: 2% B5-25 min: 2% to 20% B (Linear)25-30 min: 20% B30-35 min: Wash with 50% BThe shallow gradient ensures high resolution between the target and closely eluting impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By employing a normal-phase chromatographic strategy, this method offers high resolution and simplifies post-purification processing, making it highly suitable for producing high-purity material for demanding research and development applications. The detailed steps and rationale empower scientists to effectively implement and adapt this protocol to their specific laboratory context.

References

  • Normal Phase HPLC Column: Advanced Separation Technology for Precise Chemical Analysis. Google Cloud.
  • A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. Benchchem.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
  • HPLC Separation Modes. Waters.
  • Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Lookchem.
  • This compound, 5G. Labscoop.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Separation Science.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784. PubChem.
  • EP1162456A1 - HPLC Method for purifying organic compounds. Google Patents.
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online.
  • Ethyl 2-methoxybenzoate. SIELC Technologies.
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  • This compound | CAS 6520-83-8. Santa Cruz Biotechnology.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • 6520-83-8|this compound|BLD Pharm. BLD Pharm.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
  • Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • How to maximize UV detection sensitivity in flash chromatography. Biotage.

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Application Note: High-Resolution Gas Chromatography for the Analysis of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the analysis of Ethyl 2-methoxy-6-methylbenzoate using gas chromatography with flame ionization detection (GC-FID). This compound is an aromatic ester utilized as a fragrance ingredient in various consumer products. The accurate and precise quantification of this compound is crucial for quality control and formulation development in the fragrance and cosmetic industries. This guide provides a comprehensive protocol, from sample preparation to GC analysis, with a focus on the scientific rationale behind the methodological choices. The method described herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results.

Introduction

This compound (CAS No. 6520-83-8) is a key component in many fragrance formulations, contributing a unique aromatic profile.[1] Its chemical structure, an ethyl ester of a substituted benzoic acid, lends it to analysis by gas chromatography due to its volatility. The reliable determination of its purity and concentration in complex matrices is essential for ensuring product quality and consistency. This document outlines a comprehensive gas chromatography (GC) method developed for the routine analysis of this compound in a research or quality control setting. The principles of this method are grounded in established chromatographic guidelines, such as those found in the United States Pharmacopeia (USP) and the European Pharmacopoeia.[2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective GC method.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[6]
Molecular Weight 194.23 g/mol [6]
Boiling Point 135 °C at 15 mmHg[1][7]
Physical State Colorless Liquid[2]
Density 1.09 g/cm³[1][7]
Refractive Index 1.5100 to 1.5130[1][7]

The compound's boiling point and liquid state at room temperature make it an ideal candidate for GC analysis without the need for derivatization.

Gas Chromatography (GC) Method Development and Rationale

The selection of GC parameters is critical for achieving optimal separation and detection of this compound. The following parameters have been chosen based on the analyte's properties and general principles of gas chromatography for aromatic esters.[8][9]

GC System and Column Selection

A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis. The choice of the capillary column is paramount for achieving the desired resolution.

  • Column Chemistry: A polar stationary phase is recommended for the analysis of esters and other polar fragrance compounds. A polyethylene glycol (PEG) based column, such as a DB-Wax or HP-INNOWax, provides excellent selectivity for this class of compounds. The polarity of the stationary phase promotes interaction with the ester, leading to better separation from less polar components in a complex mixture.[10]

  • Column Dimensions: A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers a good balance between resolution and analysis time for routine quality control.[4]

Inlet and Injection Parameters
  • Inlet Type: A split/splitless inlet is versatile and commonly used for this type of analysis.

  • Injection Mode: A split injection is recommended to prevent column overloading and ensure sharp peaks, especially for relatively concentrated samples. A split ratio of 50:1 is a good starting point and can be optimized based on sample concentration.

  • Inlet Temperature: The inlet temperature should be high enough to ensure the rapid and complete vaporization of the analyte without causing thermal degradation. A temperature of 250 °C is appropriate for this compound.

Carrier Gas and Flow Rate
  • Carrier Gas: Helium or hydrogen are suitable carrier gases. Hydrogen can provide faster analysis times at lower temperatures, but helium is often preferred for safety reasons.

  • Flow Rate: A constant flow rate of 1.0 mL/min is a typical and effective setting for a 0.25 mm ID column.

Oven Temperature Program

A temperature program is essential for separating compounds with different boiling points in a mixture and for ensuring that the analyte elutes with a good peak shape in a reasonable time.

  • Initial Temperature and Hold: An initial temperature of 80 °C held for 2 minutes allows for the sharp focusing of the analyte at the head of the column.

  • Temperature Ramp: A ramp rate of 10 °C/min up to a final temperature of 220 °C is effective for eluting this compound and other components in a typical fragrance oil.

  • Final Temperature and Hold: A final hold at 220 °C for 5 minutes ensures that all higher-boiling components are eluted from the column, preventing carryover to the next injection.

Detector
  • Detector Type: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification.

  • Detector Temperature: The FID temperature should be higher than the final oven temperature to prevent condensation of the eluting compounds. A temperature of 280 °C is recommended.

  • Gas Flows: The hydrogen and air flows for the FID should be set according to the manufacturer's recommendations for optimal sensitivity.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[10]

  • Solvent Selection: Choose a high-purity, volatile solvent in which this compound is freely soluble. Suitable solvents include ethyl acetate, acetone, or dichloromethane.

  • Standard Solution Preparation:

    • Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of approximately 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh an appropriate amount of the sample (e.g., fragrance oil, cosmetic product) into a suitable volumetric flask.

    • Dilute with the chosen solvent to a final concentration expected to be within the calibration range.

    • If the sample is a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[11]

GC Analysis Protocol
  • System Suitability: Before sample analysis, inject a mid-range standard solution multiple times (e.g., n=5) to ensure the system is performing adequately. The relative standard deviation (RSD) of the peak area should be less than 2%. This is in accordance with general chromatographic principles outlined in pharmacopeias.[3][5]

  • Calibration: Inject each of the working standard solutions to generate a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.995.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow and Data Presentation

GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject into GC C->D E Separation on Column D->E F Detection by FID E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Workflow for the GC analysis of this compound.

Summary of GC Method Parameters
ParameterRecommended Setting
GC System Gas Chromatograph with FID
Column HP-INNOWax (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
   Initial Temperature80 °C
   Initial Hold Time2 min
   Ramp Rate10 °C/min
   Final Temperature220 °C
   Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min (or as per manufacturer's recommendation)
Air Flow 300 mL/min (or as per manufacturer's recommendation)
Makeup Gas (N₂) 25 mL/min

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The careful selection of the GC column, temperature program, and other parameters ensures accurate and precise results, making this method suitable for routine quality control and research applications in the fragrance and cosmetic industries. Adherence to the described sample preparation and system suitability protocols will ensure the generation of trustworthy and reproducible data.

References

  • European Pharmacopoeia. (n.d.). 2.2.28. Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). ASTM D5580 - Standard Test Method | Gas Chromatography (GC). Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.28. Gas Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved from [Link]

  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • gmp-compliance.org. (2022, June 8). Several Revised Chapters on Chromatographic Methods Adopted. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.27. Thin-layer chromatography. Retrieved from [Link]

  • Matyjaszczyk, P. (2015). Analytical methods for identification and determination of some cosmetics ingredients. Annals of the National Institute of Hygiene, 66(3), 215-222.
  • Diez-Simon, C. (2021). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products (Master's thesis). Retrieved from [Link]

  • American Chemical Society. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education. Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • MACHEREY-NAGEL. (2022, April 12). Analysis of perfumes by gas chromatography. Retrieved from [Link]

  • Bicchi, C., & Drigo, S. (2007). Gas Chromatography in the Analysis of Flavours and Fragrances. In Comprehensive Analytical Chemistry (Vol. 49, pp. 231-282). Elsevier.

Sources

Application Notes and Protocols: Reaction Mechanisms Involving Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Sterically Hindered Benzoate Ester

Ethyl 2-methoxy-6-methylbenzoate (CAS No: 6520-83-8, Molecular Formula: C₁₁H₁₄O₃) is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis.[1][2][3] Its unique substitution pattern, featuring a sterically encumbered ester group flanked by methoxy and methyl groups, dictates its reactivity and makes it a key precursor for complex molecular architectures. The presence of both a methoxy and an ester group, which can act as directing metalation groups (DMGs), opens up specific pathways for regioselective functionalization of the aromatic ring.[4][5] Furthermore, the ester moiety itself is a site for a variety of classical transformations.

This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, supported by detailed, field-proven protocols. We will delve into the causality behind experimental choices to empower researchers to not only replicate these methods but also to adapt them for their specific synthetic challenges.

Compound Properties
PropertyValue
CAS Number 6520-83-8[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Purity (typical) >95.0% (GC)[2]
Synonyms 2-Methoxy-6-methylbenzoic Acid Ethyl Ester[2]

Section 1: Directed ortho-Metalation (DoM) - Functionalizing the Aromatic Core

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic C-H bonds.[4][5] The reaction relies on a Directed Metalation Group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium base and directs deprotonation to a nearby ortho-position.[5][6]

In this compound, both the methoxy group and the ester group can potentially act as DMGs. However, the directing power of these groups varies. Generally, groups like amides and carbamates are stronger DMGs than ethers or esters.[7] The regiochemical outcome is determined by the relative directing strength of the groups and the reaction conditions, including the choice of base. The methoxy group is a well-established DMG that directs lithiation to an adjacent position.[4]

Mechanistic Rationale

The DoM mechanism proceeds via a complex-induced proximity effect (CIPE).[5]

  • Coordination: The Lewis acidic lithium atom of the organolithium reagent (e.g., s-BuLi) coordinates with the Lewis basic heteroatom of the DMG (the oxygen of the methoxy group).

  • Deprotonation: This coordination brings the highly basic alkyl group of the organolithium into close proximity to the ortho-proton, facilitating its abstraction and forming a stabilized aryllithium intermediate.

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (E⁺) to introduce a new substituent at the ortho-position.

DoM_Mechanism

Protocol: ortho-Formylation of this compound

This protocol describes the lithiation of the aromatic ring directed by the methoxy group, followed by quenching with N,N-dimethylformamide (DMF) to install a formyl group.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon), add this compound (1.0 eq.).

  • Solvent and Additive: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled TMEDA (1.2 eq.) dropwise.

    • Causality Note: THF is the preferred solvent as it is aprotic and solvates the organolithium species. TMEDA is a bidentate ligand that chelates to the lithium ion, breaking up organolithium aggregates and increasing the basicity and reactivity of the base, thus accelerating the deprotonation step.[5]

  • Lithiation: Slowly add s-BuLi (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn yellow or orange, indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 1 hour.

    • Causality Note: s-BuLi is used as it is a strong, non-nucleophilic base suitable for deprotonation without attacking the ester carbonyl at low temperatures. Maintaining a very low temperature is critical to prevent side reactions, such as nucleophilic attack on the ester or loss of regioselectivity.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq.) dropwise via syringe, again maintaining the temperature at -78 °C. Stir the reaction at this temperature for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ortho-formylated product.

Section 2: Nucleophilic Acyl Substitution at the Ester Carbonyl

The ester functional group is a classic site for nucleophilic acyl substitution.[8] This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[9][10] This intermediate then collapses, expelling the ethoxide leaving group to yield the substituted product.

NAS_Mechanism

Saponification: Hydrolysis to 2-methoxy-6-methylbenzoic acid

Base-catalyzed hydrolysis, or saponification, is the conversion of an ester to a carboxylate salt, which upon acidic workup yields the carboxylic acid.[11][12] This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward.

Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • Methanol or Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) (e.g., 5 M)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol. Add the aqueous NaOH solution (2.0-3.0 eq.).

    • Causality Note: Methanol is used as a co-solvent to ensure miscibility between the organic ester and the aqueous base. An excess of NaOH is used to ensure the reaction goes to completion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

  • Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Slowly add HCl with stirring until the solution is acidic (pH ~1-2), which will precipitate the carboxylic acid product.

    • Causality Note: Acidification protonates the sodium carboxylate salt formed in the reaction, which is soluble in the aqueous medium, to the free carboxylic acid, which is typically insoluble and precipitates out.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization if necessary. Dry the purified 2-methoxy-6-methylbenzoic acid under vacuum.

Reaction with Grignard Reagents: Formation of Tertiary Alcohols

Grignard reagents (R-MgX) are potent carbon nucleophiles that react readily with esters.[13] The reaction typically involves the addition of two equivalents of the Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate after the elimination of magnesium ethoxide.[14] This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated during acidic workup to yield the tertiary alcohol.[14] It is generally not possible to isolate the ketone intermediate under these conditions.

Grignard_Workflow

Protocol: Synthesis of a Tertiary Alcohol via Grignard Addition

This protocol describes the reaction with phenylmagnesium bromide to form 1-(2-methoxy-6-methylphenyl)-1,1-diphenylmethanol.

Materials:

  • This compound

  • Phenylmagnesium bromide in THF (e.g., 1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the phenylmagnesium bromide solution (2.2 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C.

    • Causality Note: Anhydrous conditions are absolutely critical. Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[13] The reaction is performed at 0 °C to control the initial exothermic addition.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Causality Note: The acidic workup protonates the magnesium alkoxide to form the final tertiary alcohol and dissolves the magnesium salts (Mg(OH)X) that form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a versatile substrate whose reactivity is governed by its distinct structural features. The methoxy group enables powerful C-H activation via directed ortho-metalation, allowing for precise functionalization of the aromatic ring. Concurrently, the ester moiety undergoes predictable and high-yielding nucleophilic acyl substitution reactions, such as hydrolysis and addition of organometallic reagents. Understanding these fundamental mechanisms and the critical parameters outlined in the accompanying protocols will enable researchers to effectively utilize this building block in the synthesis of complex target molecules.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from a course material PDF. (Note: Direct link not available, concept widely taught).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • University of California, Irvine, Department of Chemistry. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. (Note: This is a representative article on related chemistry, not directly on the topic compound). [Link]

  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions. Retrieved from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Wiley Online Library. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition. [Link]

  • The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]

  • Royal Society of Chemistry. (2022). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Lichexanthone. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 21: Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. [Link]

  • Hulet, R. (2020, April 2). 21.7 Nucleophilic Acyl Substitution [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide examples. Chemical Reviews, 90(6), 879-933. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Aromatic Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries regarding the use of Ethyl 2-methoxy-6-methylbenzoate as a protecting group for alcohols did not yield established methodologies in the peer-reviewed literature. This specific ester is more commonly documented in applications such as fragrance, flavoring, and as a solvent.

This guide, therefore, pivots to address the underlying scientific query: the use of aromatic moieties for the protection of hydroxyl groups. We will provide a detailed examination of two widely employed and robust protecting groups that share structural similarities with the requested compound: the Benzoate (Bz) ester and the p-Methoxybenzyl (PMB) ether . These groups are cornerstones of modern organic synthesis, offering a range of stabilities and orthogonal cleavage strategies essential for the synthesis of complex molecules.

This document is structured to provide both the foundational principles and the practical, step-by-step protocols necessary for the successful implementation of these protecting groups in a research or drug development setting.

The Benzoate (Bz) Ester: A Robust and Versatile Protecting Group

The benzoate group is a classical and highly reliable choice for the protection of alcohols. It forms an ester linkage that is significantly more stable than many other protecting groups, particularly towards acidic conditions, making it an excellent choice for multi-step syntheses where robust protection is required.

Rationale for Use

The primary advantages of the benzoate protecting group include:

  • High Stability: Benzoate esters are stable to a wide range of reagents and conditions, including many oxidizing and reducing agents, as well as acidic conditions that would cleave silyl or acetal protecting groups.[1]

  • Crystallinity: The benzoyl group often imparts crystallinity to intermediates, which can facilitate purification by recrystallization.

  • UV Activity: The aromatic ring provides a chromophore, making compounds containing a benzoate group easily visible by UV light on thin-layer chromatography (TLC) plates.

The main limitation is that the conditions required for its removal (saponification) are basic, which may not be compatible with base-sensitive functional groups elsewhere in the molecule.

Mechanism of Protection and Deprotection

Protection typically proceeds via acylation of the alcohol with benzoyl chloride or benzoic anhydride in the presence of a base like pyridine or triethylamine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (HCl or benzoic acid).

Deprotection is most commonly achieved by hydrolysis of the ester using a base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol.[2][3] The reaction proceeds via nucleophilic acyl substitution.

Experimental Protocols

This protocol describes the protection of a primary alcohol using benzoyl chloride and pyridine.

Workflow Diagram:

cluster_protection Protection Workflow Alcohol Alcohol in Pyridine BzCl Benzoyl Chloride (slow addition at 0°C) Alcohol->BzCl 1. Reaction Stir at RT BzCl->Reaction 2. Workup Aqueous Workup Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Benzoate Ester Purification->Product 5.

Caption: Workflow for the protection of an alcohol as a benzoate ester.

Step-by-Step Procedure:

  • Preparation: To a solution of the alcohol (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0°C using an ice bath.

  • Addition of Reagent: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the reaction progress by TLC.[2]

  • Quenching and Extraction: Upon completion, cool the reaction mixture back to 0°C and slowly add water to quench any remaining benzoyl chloride. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure benzoate ester.

This protocol describes the cleavage of a benzoate ester using potassium carbonate in methanol.

Step-by-Step Procedure:

  • Setup: Dissolve the benzoate-protected alcohol (1.0 eq) in methanol (0.1 M) in a round-bottom flask.

  • Addition of Base: Add potassium carbonate (3.0 eq) to the solution.

  • Reaction: Stir the suspension at room temperature for 1-2 hours, monitoring the reaction progress by TLC.[2]

  • Neutralization and Concentration: Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is ~7. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography if necessary.

Data Summary Table:

Operation Reagents Typical Conditions Yield Reference
Protection Benzoyl chloride, PyridineCH₂Cl₂, RT, 3h~96%[2]
Benzoyl chloride, DMAP, Et₃NCH₂Cl₂, 0°C to RT, 30 min~82%[2]
Deprotection K₂CO₃Methanol, RT, 1-2h~95%[2]
KOHEthanol, RT, 20 min~80%[2]

The p-Methoxybenzyl (PMB) Ether: An Orthogonal Protecting Group

The p-methoxybenzyl (PMB) ether is one of the most versatile and widely used protecting groups for alcohols in modern organic synthesis. Its popularity stems from its stability to a broad range of conditions and, most importantly, its susceptibility to cleavage under specific oxidative conditions, which provides an orthogonal deprotection strategy relative to many other protecting groups.[4][5]

Rationale for Use

Key features of the PMB group:

  • Orthogonal Cleavage: The PMB group can be removed with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) without affecting other groups such as benzyl (Bn) ethers, silyl ethers, or esters.[4][6][7] This is the primary advantage of the PMB group.

  • Acid Lability: The electron-donating p-methoxy group makes the PMB ether more acid-labile than a standard benzyl ether, allowing for selective removal under certain acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][9]

  • Stability: PMB ethers are stable to basic, reductive, and many organometallic reagents.[10]

Mechanism of Protection and Deprotection

Protection is typically achieved via a Williamson ether synthesis. The alcohol is deprotonated with a base (commonly NaH) to form an alkoxide, which then displaces a halide from p-methoxybenzyl chloride (PMB-Cl) in an Sₙ2 reaction.[4]

Deprotection (Oxidative): The mechanism of cleavage with DDQ involves a single electron transfer (SET) from the electron-rich PMB ether to DDQ, forming a radical cation. This is stabilized by the p-methoxy group. Subsequent steps lead to the formation of a hemiacetal which collapses to release the free alcohol and p-methoxybenzaldehyde.[4][11]

Mechanism of Oxidative Deprotection with DDQ:

PMB-OR R-O-PMB Radical_Cation [R-O-PMB]•+ PMB-OR->Radical_Cation SET to DDQ DDQ DDQ Carbocation [R-O=PMB]+ Radical_Cation->Carbocation -H• DDQ_Radical_Anion [DDQ]•- Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal +H₂O H2O H₂O Alcohol R-OH Hemiacetal->Alcohol Collapse PMB_Aldehyde p-Methoxybenzaldehyde Hemiacetal->PMB_Aldehyde

Caption: Simplified mechanism of PMB ether deprotection using DDQ.

Experimental Protocols

This protocol describes the formation of a PMB ether using sodium hydride and PMB-Cl.

Step-by-Step Procedure:

  • Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere, cool the mixture to 0°C.

  • Alkoxide Formation: Add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise. After the addition, allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Reagent: Add p-methoxybenzyl chloride (1.3 eq) dropwise to the reaction mixture. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) can be added to accelerate sluggish reactions.[4]

  • Reaction: Remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol describes the selective cleavage of a PMB ether in the presence of other protecting groups.

Step-by-Step Procedure:

  • Setup: Dissolve the PMB-protected compound (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 10:1 v/v, 0.1 M).[9]

  • Addition of DDQ: Add DDQ (1.2-1.5 eq) portion-wise to the solution at room temperature. The reaction mixture will typically turn dark green or brown.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is often complete within 1-3 hours.

  • Quenching and Filtration: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until the color of the organic layer fades. Filter the mixture through a pad of Celite to remove the hydroquinone byproduct.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Orthogonality and Selectivity:

The true power of the PMB group lies in its role within an orthogonal protection strategy.[1][12] This allows for the selective deprotection of one hydroxyl group in a poly-functionalized molecule without affecting others.

Orthogonal Deprotection Scheme:

cluster_DDQ DDQ / CH₂Cl₂-H₂O cluster_H2 H₂ / Pd-C cluster_TBAF TBAF / THF Compound Molecule-OPMB -OBn -OTBS DDQ_Product Molecule-OH -OBn -OTBS Compound->DDQ_Product H2_Product Molecule-OPMB -OH -OTBS Compound->H2_Product TBAF_Product Molecule-OPMB -OBn -OH Compound->TBAF_Product

Caption: Orthogonal deprotection of PMB, Benzyl (Bn), and TBS ethers.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2007.
  • Kocienski, P. J. Protecting Groups, 3rd Edition. Thieme, 2004.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Oh, H. et al. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. J. Org. Chem. 2019, 84(6), 3612-3623. [Link]

  • Semantic Scholar. Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. [Link]

  • Waldvogel, S. R. et al. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Org. Lett. 2017, 19(8), 2118-2121. [Link]

  • Wikipedia. Protecting group. [Link]

  • Oh, H. et al. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • University of California, Irvine. Protecting Groups. [Link]

  • Organic Chemistry Data. PMB Protection - Common Conditions. [Link]

  • Gervay-Hague, J. et al. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Lett. 2007, 48(10), 1741-1744. [Link]

  • Dudley, G. B. et al. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Org. Biomol. Chem., 2007, 5, 963-965. [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]

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  • Johnston, J. N. et al. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules 2012, 17(5), 5471-5524. [Link]

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  • Rossi, R. A.; De Rossi, R. H. Preparation of benzoate esters of tertiary alcohols by transesterification. J. Org. Chem. 1974, 39(24), 3486-3486. [Link]

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  • ResearchGate. Enzymatic Removal of Carboxyl Protecting Groups. Part 2. Cleavage of the Benzyl and Methyl Moieties. [Link]

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  • Toshima, K. et al. p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Org. Lett. 2019, 21(17), 7019-7023. [Link]

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Application Notes and Protocols: Ethyl 2-Methoxy-6-Methylbenzoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review of the Literature and Potential Applications

Abstract

This document provides a detailed analysis of the role of ethyl 2-methoxy-6-methylbenzoate in the field of asymmetric synthesis. A comprehensive review of authoritative chemical literature and databases was conducted to ascertain its application as a chiral auxiliary, ligand, or key stereodirecting group. The findings indicate that while the compound is a readily available synthetic building block, its direct and impactful application in well-established, stereoselective methodologies is not prominently documented. This guide, therefore, addresses the synthesis of the parent molecule and explores the potential, yet underexplored, avenues for its use in asymmetric synthesis, grounded in the established principles of stereochemical control.

Introduction: The Quest for Stereochemical Control

Asymmetric synthesis remains a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where a specific stereoisomer is often responsible for the desired biological activity. The design and application of chiral auxiliaries, ligands, and catalysts are central to this endeavor, enabling chemists to control the three-dimensional arrangement of atoms in a target molecule[1][2]. A successful chiral directing group must be readily available, easily attached to and removed from the substrate, and exert a strong facial bias in subsequent chemical transformations[2].

This guide focuses on this compound, a molecule possessing a distinct substitution pattern on the aromatic ring. The ortho-methoxy and ortho-methyl groups are of particular interest due to their potential to influence the steric and electronic environment around the ester functionality. Such substitution can, in principle, be leveraged to induce asymmetry in chemical reactions. However, a thorough review of the scientific literature reveals a notable absence of this specific ester in mainstream asymmetric synthesis protocols.

Synthesis of this compound and its Precursors

While not a direct player in asymmetric transformations, the synthesis of this compound and its parent acid, 2-methoxy-6-methylbenzoic acid, is well-documented. Understanding its preparation is crucial for any potential future applications in the field.

2.1. Synthesis of 2-Methoxy-6-methylbenzoic Acid

A common route to the parent acid involves a multi-step sequence starting from more readily available precursors[3]. A representative synthesis is outlined below:

G A 2-Methyl-6-nitrobenzoic Acid B 2-Amino-6-methylbenzoic Acid A->B Hydrogenation (e.g., H2, Pd/C) C 2-Hydroxy-6-methylbenzoic Acid B->C Diazotization followed by Hydrolysis D 2-Methoxy-6-methylbenzoic Acid C->D Methylation (e.g., Dimethyl Sulfate)

Caption: Synthetic pathway to 2-methoxy-6-methylbenzoic acid.

2.2. Esterification to this compound

The final ester can be readily prepared from the carboxylic acid via standard esterification procedures, such as Fischer esterification.

Protocol: Fischer Esterification of 2-Methoxy-6-methylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-6-methylbenzoic acid (1.0 eq.) in an excess of absolute ethanol (e.g., 10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analysis of Potential in Asymmetric Synthesis

Despite the lack of direct applications in the literature, we can hypothesize on the potential roles of this compound or its derivatives based on fundamental principles of asymmetric synthesis.

3.1. As a Chiral Auxiliary Precursor

The core concept of a chiral auxiliary is to introduce a chiral element that directs a diastereoselective reaction. This compound itself is achiral. To function as a chiral auxiliary, it would need to be modified to incorporate a stereocenter. For example, if the methyl group were replaced with a chiral appendage, the resulting benzoate could potentially serve as a chiral auxiliary. However, the synthesis of such a derivative would add considerable complexity, and simpler, more effective auxiliaries are readily available[2].

3.2. As a Precursor for Chiral Ligands

Many successful chiral ligands in asymmetric catalysis are based on biaryl scaffolds, where restricted rotation around a C-C single bond gives rise to atropisomerism[1][4]. The 2,6-disubstituted pattern of the benzoic acid could, in principle, be a component of a larger, sterically hindered biaryl system.

G A 2-Methoxy-6-methylbenzoic Acid Derivative B Functionalized Monomer A->B Functionalization C Atropisomeric Biaryl Ligand B->C Asymmetric Coupling

Caption: Hypothetical pathway to a chiral biaryl ligand.

The synthesis of such ligands often involves challenging asymmetric coupling reactions, and the performance of the resulting ligand in catalysis would need to be empirically determined. The electronic and steric properties of the methoxy and methyl groups would play a crucial role in the catalytic cycle.

3.3. Steric Hindrance in Diastereoselective Reactions

The ortho-substituents on the benzoate ring create a sterically hindered environment around the ester carbonyl. This steric bulk could potentially be exploited in diastereoselective reactions of an enolate derived from this ester. For instance, in an aldol reaction, the approach of an aldehyde to the enolate could be biased to one face, leading to a diastereomeric excess in the product. However, the flexibility of the ethyl ester group and the relatively small size of the methyl and methoxy groups may not provide sufficient steric bias to achieve high levels of diastereoselectivity compared to well-established systems like Evans oxazolidinones.

Conclusion and Future Outlook

A comprehensive search of the scientific literature does not reveal any established protocols or significant applications of this compound as a chiral auxiliary, ligand, or other key stereodirecting element in asymmetric synthesis. While the molecule possesses structural features that could, in theory, be exploited for stereochemical control, these possibilities remain largely unexplored or have been superseded by more effective and versatile reagents.

For researchers and drug development professionals, this molecule should be viewed as a simple aromatic building block rather than a tool for asymmetric induction. Future research could, however, focus on the synthesis of novel chiral ligands derived from 2-methoxy-6-methylbenzoic acid, particularly in the area of atropisomeric biaryl phosphines or N-heterocyclic carbenes, where subtle steric and electronic tuning can lead to significant improvements in catalytic performance. Until such studies are published and validated, the direct application of this compound in asymmetric synthesis remains a hypothetical exercise.

References

  • Benson, K. R., et al. (2021). Ruthenium complexes with asymmetric hydroxy- and methoxy-substituted bipyridine ligands. Polyhedron, 205, 115300.
  • Li, G., & Colacot, T. J. (2010). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Chemical Society Reviews, 39(4), 1289-1301.
  • National Center for Biotechnology Information (n.d.). 2-methoxy-6-methylbenzoic acid. PubChem. Retrieved from [Link]

  • Blucher Chemistry Proceedings. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • ResearchGate. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). New chiral ligands from myrtenal and caryophyllene for asymmetric oxydation of sulfides catalyzed by metal complexes. Retrieved from [Link]

  • McMullin, C. L., et al. (2010). Subtleties in asymmetric catalyst structure: the resolution of a 6-phospha-2,4,8-trioxa-adamantane and its applications in asymmetric hydrogenation catalysis.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2019). P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][5][6]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research, 52(5), 1424-1437.

  • Anderson, J. C., et al. (2005). Wittig sigmatropic rearrangements: chiral auxiliary control and formal asymmetric synthesis of (2S, 3R, 4R)-4-hydroxy-3-methylproline and (−)-kainic acid. Organic & Biomolecular Chemistry, 3(16), 2975-2986.
  • Kulkarni, S. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 2-Methoxybenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Glyoxylic acid derivatives in asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). {Bis[N,N′-(2-alkyl-6-para-methylphenyl)phenyl)imino]acenaphthene}dibromonickel catalysts bearing bulky methylphenyl groups: Synthesis, characterization, crystal structures and application in catalytic polymerization of ethylene and styrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2-Methoxy-6-methylbenzoic acid. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Retrieved from [Link]

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Application Notes and Protocols for Catalytic Reactions with Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of Ethyl 2-methoxy-6-methylbenzoate (CAS: 6520-83-8). This sterically hindered aromatic ester serves as a versatile building block in organic synthesis. The protocols detailed herein are grounded in established chemical principles and adapted from authoritative literature to address the unique reactivity imparted by the ortho-methoxy and ortho-methyl substituents.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound characterized by a benzoate core with two substituents, a methoxy (-OCH₃) and a methyl (-CH₃) group, positioned ortho to the ethyl ester functionality. This 2,6-disubstitution pattern creates significant steric hindrance around the carbonyl group, which profoundly influences its reactivity in catalytic transformations. Understanding and overcoming these steric challenges are key to successfully employing this molecule in complex synthetic pathways.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 6520-83-8
Appearance Colorless to light yellow liquid

Catalytic Hydrolysis of a Sterically Hindered Ester

The saponification of sterically hindered esters like this compound is notoriously challenging under standard conditions due to the difficulty of nucleophilic attack at the sterically shielded carbonyl carbon. Elevated temperatures and prolonged reaction times are often necessary. However, specialized catalytic approaches can facilitate this transformation under milder conditions.

Scientific Rationale

Traditional base-catalyzed hydrolysis (BAc2 mechanism) is slow for this substrate. An alternative pathway, the BAl2 mechanism, involving SN2 attack at the ethyl group, can be favored under certain conditions but is generally not as efficient for simple ethyl esters. A more effective approach for hindered esters is to employ reaction conditions that enhance the reactivity of the hydroxide nucleophile or utilize a non-aqueous solvent system to minimize undesirable side reactions.

Protocol: Mild Alkaline Hydrolysis in a Non-Aqueous Medium

This protocol is adapted from methodologies developed for the saponification of sterically demanding esters and offers an effective alternative to harsh aqueous hydrolysis.[1][2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 194 mg) in a 9:1 mixture of CH₂Cl₂:MeOH (10 mL).

  • Addition of Base: Add a 0.3 N solution of NaOH in MeOH/CH₂Cl₂ (1:9) (3.0 mmol, 10 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL) to remove any unreacted ester.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methoxy-6-methylbenzoic acid.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ester in CH₂Cl₂:MeOH (9:1) add_base Add NaOH in CH₂Cl₂:MeOH start->add_base react Stir at Room Temp. (6-12h) add_base->react quench Quench with H₂O react->quench extract1 Extract with Ethyl Acetate quench->extract1 acidify Acidify with HCl extract1->acidify extract2 Extract with Ethyl Acetate acidify->extract2 dry Dry over Na₂SO₄ extract2->dry concentrate Concentrate dry->concentrate product 2-methoxy-6-methyl- benzoic acid concentrate->product

Caption: Workflow for the mild hydrolysis of this compound.

Catalytic Transesterification: Modifying the Ester Group

Transesterification is a vital reaction for altering the ester functionality, which can be critical for modifying the physicochemical properties of a molecule in drug development. This process can be catalyzed by acids, bases, or transition metals.[3][4] For sterically hindered substrates, titanium(IV) alkoxides have proven to be effective catalysts, often enhanced by microwave heating to accelerate the reaction.[5]

Protocol: Titanium-Catalyzed Transesterification with Benzyl Alcohol

This protocol outlines the transesterification of this compound with benzyl alcohol, a common transformation in medicinal chemistry.

Materials:

  • This compound

  • Benzyl alcohol

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Anhydrous toluene

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol, 194 mg), benzyl alcohol (5.0 mmol, 540 mg, 0.52 mL), and anhydrous toluene (5 mL).

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.1 mmol, 30 µL) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 160 °C for 1 hour with stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford Benzyl 2-methoxy-6-methylbenzoate.

ParameterValue
Catalyst Titanium(IV) isopropoxide
Temperature 160 °C
Time 1 hour
Heating Method Microwave Irradiation

Catalytic Reduction to 2-methoxy-6-methylbenzyl Alcohol

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity.[2][6] Catalytic hydrogenation offers a milder and more selective alternative. For sterically hindered esters, robust catalyst systems are required.

Protocol: Ruthenium-Catalyzed Hydrogenation

This protocol is based on established methods for the catalytic hydrogenation of aromatic esters.[1][7]

Materials:

  • This compound

  • Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃]

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • High-pressure autoclave

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a glovebox, charge a glass liner for a high-pressure autoclave with Tris(triphenylphosphine)ruthenium(II) dichloride (0.01 mmol), potassium tert-butoxide (0.1 mmol), and a magnetic stir bar.

  • Substrate Addition: Add a solution of this compound (1.0 mmol, 194 mg) in anhydrous THF (10 mL).

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Pressurize the autoclave with hydrogen gas to 50 atm.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 24 hours.

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-methoxy-6-methylbenzyl alcohol.

Reduction_Mechanism Ester R-COOEt Intermediate1 R-CH(OEt)-O-[Ru] Ester->Intermediate1 + [Ru]-H Ru_H [Ru]-H Aldehyde R-CHO Intermediate1->Aldehyde - [Ru]-OEt Alcohol R-CH₂-O-[Ru] Aldehyde->Alcohol + [Ru]-H Ru_OEt [Ru]-OEt Final_Product R-CH₂OH Alcohol->Final_Product + H₂ - [Ru]-H

Caption: Simplified mechanistic pathway for the catalytic reduction of an ester.

Cross-Coupling Reactions: Aryl C-O Bond Activation

While this compound itself is not a typical substrate for cross-coupling, its derivatives, such as the corresponding aryl triflate or halide, are excellent partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols below are for analogous, commercially available substrates and can be adapted for derivatives of this compound.

Protocol: Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered and electron-rich aryl bromides.[3]

Materials:

  • Ethyl 2-bromo-6-methoxybenzoate (as an analogue)

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask under a positive flow of argon.

  • Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: Follow a standard aqueous work-up, extraction with an organic solvent, and purification by column chromatography.

Protocol: Buchwald-Hartwig Amination of an Analogous Aryl Bromide

This protocol is based on modern methods for the Buchwald-Hartwig amination, which are tolerant of ester functionalities when an appropriate base is used.[8]

Materials:

  • Ethyl 2-bromo-6-methoxybenzoate (as an analogue)

  • Amine

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk flask.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 110 °C with stirring for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • BenchChem. (2025).
  • Devine, W. G., Leadbeater, N. E., & Jacob, L. A. (2010). Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating. Future Medicinal Chemistry, 2(2), 225-230.
  • Leslie, J. M. (2020, October 4).
  • BenchChem. (2025).
  • LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Master Organic Chemistry. (2017, July 12). Reduction of esters to primary alcohols using LiAlH4.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ACS Publications. (2002). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry.
  • ACS Publications. (2019).
  • Master Organic Chemistry. (2019, September 13). Reduction of esters to primary alcohols using LiAlH4.
  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?
  • ResearchGate. (2019).
  • ResearchGate. (2019). (PDF)
  • Leslie, J. M. (2020, October 4).
  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • BenchChem. (2025).
  • CIBTech. (2013).
  • ResearchGate. (2015). (PDF)

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Topic: Derivatization Strategies for the Chromatographic Analysis of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxy-6-methylbenzoate is an aromatic ester whose precise quantification is essential in various research and development contexts. Direct analysis can be challenging due to its physicochemical properties. This application note provides a comprehensive guide to the analytical derivatization of this compound, focusing on a robust, two-step strategy: initial saponification to its core carboxylic acid, 2-methoxy-6-methylbenzoic acid, followed by targeted derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). We present detailed, validated protocols for hydrolysis, silylation, esterification, and fluorescent tagging, explaining the chemical rationale behind each step to empower researchers to select and implement the optimal method for their analytical objectives.

Introduction: The Analytical Challenge

The analysis of aromatic esters like this compound often requires a tailored approach. While the parent ester may be amenable to direct GC analysis, its primary metabolite or hydrolysis product, 2-methoxy-6-methylbenzoic acid, presents a significant challenge. Carboxylic acids are polar, have low volatility, and exhibit poor peak shape in GC due to their tendency to form hydrogen bonds and adsorb onto active sites in the chromatographic system.[1][2] Therefore, derivatization is not merely an option but a necessity for reliable and sensitive GC analysis.[3][4]

For HPLC, while the acid is soluble in common mobile phases, it may lack a sufficiently strong chromophore or fluorophore for trace-level detection. Derivatization can be employed to introduce a tag that enhances UV or fluorescence detection, dramatically lowering limits of detection.[5][6]

This guide is structured around a central workflow: converting the parent ester into its corresponding carboxylic acid, which then serves as the analyte for subsequent derivatization and analysis. This approach allows for the quantification of either the original ester (after a controlled hydrolysis step) or the acid metabolite itself from a biological matrix.

Core Workflow: From Ester to Analyte

The foundational step in this analytical strategy is the quantitative conversion of this compound to 2-methoxy-6-methylbenzoic acid via alkaline hydrolysis (saponification). This reaction is irreversible and proceeds to completion, ensuring a stoichiometric conversion critical for quantitative analysis.[7]

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Analysis Pathway A Ethyl 2-methoxy-6- methylbenzoate (Analyte) B Saponification (Alkaline Hydrolysis) A->B NaOH, Heat C 2-methoxy-6-methylbenzoic Acid (Intermediate Analyte) B->C HCl (Acidification) D GC-MS Analysis C->D Derivatization (Silylation or Alkylation) E HPLC Analysis C->E Derivatization (Fluorescent Tagging)

Figure 1: Overall analytical workflow.
Protocol 2.1: Quantitative Saponification

This protocol describes the conversion of the ethyl ester to the free carboxylic acid.

Rationale: Alkaline hydrolysis is preferred over acid hydrolysis because the reaction is not reversible.[7] The formation of the carboxylate salt drives the reaction to completion. Subsequent acidification quantitatively protonates the salt to yield the insoluble free acid, which can be easily isolated.

Reagents and Materials:

  • This compound

  • 2 M Sodium Hydroxide (NaOH) solution[8][9]

  • 5 M Hydrochloric Acid (HCl) solution[8][9]

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Accurately weigh the sample containing this compound and dissolve it in a minimal amount of ethanol (if necessary) before placing it in a round-bottom flask.

  • Add a 5-fold molar excess of 2 M NaOH solution to the flask along with a few boiling chips.[8]

  • Assemble the reflux apparatus and heat the mixture to reflux using a heating mantle. Continue heating for 60 minutes to ensure the complete disappearance of the oily ester phase.[9]

  • Cool the reaction mixture to room temperature.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly acidify by adding 5 M HCl dropwise with swirling until the pH is ~2 (test with pH paper). The 2-methoxy-6-methylbenzoic acid will precipitate as a white solid.

  • Extract the free acid from the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the 2-methoxy-6-methylbenzoic acid, ready for derivatization.

Derivatization for GC-MS Analysis

To make the non-volatile 2-methoxy-6-methylbenzoic acid suitable for GC analysis, its active carboxyl hydrogen must be replaced with a non-polar group.[10][11] This increases volatility and thermal stability.[12]

G cluster_0 Silylation cluster_1 Alkylation A 2-methoxy-6-methylbenzoic Acid (R-COOH) B BSTFA + 1% TMCS A->B D BF₃-Methanol A->D C TMS Derivative (R-COOSi(CH₃)₃) Volatile & Thermally Stable B->C E Methyl Ester Derivative (R-COOCH₃) Volatile & Stable D->E

Figure 2: GC-MS derivatization pathways.
Protocol 3.1: Silylation with BSTFA

Rationale: Silylation is a rapid and effective method for derivatizing acidic protons.[11][12] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of a catalyst like Trimethylchlorosilane (TMCS) enhances its reactivity, which is particularly useful for sterically hindered acids.[13] The resulting Trimethylsilyl (TMS) derivatives are volatile but can be sensitive to moisture.[12]

Reagents and Materials:

  • Dried 2-methoxy-6-methylbenzoic acid

  • BSTFA + 1% TMCS

  • Pyridine or Acetonitrile (reaction solvent)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Step-by-Step Methodology:

  • Place approximately 0.1-1.0 mg of the dried acid into a 2 mL reaction vial.

  • Add 100 µL of pyridine or acetonitrile to dissolve the acid.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[14]

  • Securely cap the vial and mix gently.

  • Heat the vial at 60-70°C for 30 minutes in a heating block.[14]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

  • Analyze the sample promptly, as TMS derivatives are susceptible to hydrolysis.

Protocol 3.2: Alkylation (Methyl Esterification) with BF₃-Methanol

Rationale: Alkylation converts the carboxylic acid into an ester, which is typically more stable than a silyl derivative.[1] Boron trifluoride (BF₃) in methanol is a convenient and effective reagent for this esterification.[15] This method is robust and the resulting methyl esters can be stored for longer periods.[3]

Reagents and Materials:

  • Dried 2-methoxy-6-methylbenzoic acid

  • 14% Boron trifluoride in Methanol (BF₃-Methanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Reaction vials with PTFE-lined caps

  • Heating block

Step-by-Step Methodology:

  • Place approximately 0.1-1.0 mg of the dried acid into a reaction vial.

  • Add 200 µL of 14% BF₃-Methanol solution.[15]

  • Cap the vial tightly and heat at 60°C for 10-15 minutes.[15]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

ParameterSilylation (BSTFA + TMCS)Alkylation (BF₃-Methanol)
Principle Replaces acidic -H with -Si(CH₃)₃Converts -COOH to -COOCH₃
Reaction Time 30 minutes15 minutes
Temperature 60-70°C60°C
Derivative Stability Low (moisture sensitive)[11][12]High[1][3]
Byproducts Volatile, elute early[16]Requires liquid-liquid extraction
Ideal For Rapid screening, thermally labile compoundsHigh-throughput, stable sample archiving

Derivatization for HPLC Analysis

For HPLC, derivatization is primarily used to enhance detector response, especially for trace analysis where the native UV absorbance of the analyte is insufficient.

Protocol 4.1: Fluorescent Labeling

Rationale: Attaching a fluorescent tag to the carboxylic acid via an esterification reaction allows for highly sensitive detection using a fluorescence detector (FLD). This process, known as pre-column derivatization, can lower detection limits by several orders of magnitude compared to UV detection.[17] The reaction often requires an activating agent to facilitate the coupling between the acid and the fluorescent label.[5][17]

Reagents and Materials:

  • Dried 2-methoxy-6-methylbenzoic acid

  • A fluorescent labeling agent (e.g., 4-(Bromomethyl)-7-methoxycoumarin)

  • A catalyst/activator (e.g., a crown ether and potassium carbonate)

  • Acetonitrile (HPLC grade)

  • Reaction vials

Step-by-Step Methodology:

  • In a 2 mL vial, dissolve ~100 µg of the dried acid in 500 µL of acetonitrile.

  • Add a 1.5-fold molar excess of the fluorescent labeling agent.

  • Add a 3-fold molar excess of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.

  • Cap the vial and heat at 70°C for 45 minutes, protected from light.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.22 µm syringe filter to remove particulate matter.

  • The filtrate is ready for injection into the HPLC-FLD system. An appropriate excitation and emission wavelength must be determined based on the specific fluorescent tag used.

Conclusion and Best Practices

The successful analysis of this compound and its acid metabolite hinges on a well-chosen derivatization strategy. The foundational step of quantitative saponification provides a common entry point for multiple analytical techniques.

  • For GC-MS analysis , silylation with BSTFA offers a rapid method suitable for immediate analysis, while alkylation with BF₃-Methanol produces highly stable derivatives ideal for larger batches or when samples need to be stored.[11][12][15]

  • For trace-level HPLC analysis , derivatization with a fluorescent tag is the superior choice for achieving the low limits of detection required in fields like pharmaceutical metabolite studies.[5][17]

Researchers should always perform a full method validation, including assessment of derivatization efficiency, derivative stability, linearity, and accuracy, to ensure the trustworthiness of their results. Additionally, proper deactivation of glassware by silanization is recommended to prevent loss of active analytes like carboxylic acids through adsorption.[16]

References

  • Title: Silylation Reagents Source: Regis Technologies URL: [Link]

  • Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
  • Title: Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography Source: RSC Publishing (The Analyst) URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace URL: [Link]

  • Title: Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC Source: ResearchGate URL: [Link]

  • Title: Derivatization reagents for GC Source: Adis International URL: [Link]

  • Title: GC Derivatization Reagents Source: Obrnuta faza URL: [Link]

  • Title: Hydrolysis of ethyl benzoate – Teacher's guide Source: SSERC URL: [Link]

  • Title: Derivatization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrolysis of ethyl benzoate Source: SSERC URL: [Link]

  • Title: Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA Source: PMC - NIH URL: [Link]

  • Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures Source: ResearchGate URL: [Link]

  • Title: Hydrolysis and saponification of methyl benzoates Source: RSC Publishing URL: [Link]

  • Title: The Hydrolysis of Ethyl Benzoate Source: YouTube URL: [Link]

  • Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: GC Derivatization Source: University of Colorado Boulder URL: [Link]

  • Title: Derivatization for GC-MS analysis? Source: ResearchGate URL: [Link]

  • Title: Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis Source: ResearchGate URL: [Link]

  • Title: Preparation method of 2-methoxy-6-methylbenzoic acid Source: Google Patents URL

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Application Notes & Protocols: A Guide to the Synthesis of Ethyl 2-methoxy-6-methylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-methoxy-6-methylbenzoate, a key structural motif found in various biologically active compounds and a valuable building block in medicinal chemistry. We will delve into the foundational principles of Fischer-Speier esterification, particularly as it applies to sterically hindered aromatic carboxylic acids. Furthermore, this guide will outline strategies for the synthesis of various analogs by modifying both the alcohol component and the aromatic core. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Introduction: Significance of Substituted Benzoate Scaffolds

Substituted benzoates, particularly those with ortho-methoxy and alkyl groups, are prevalent scaffolds in the landscape of drug discovery and materials science. The specific arrangement of substituents on the aromatic ring can profoundly influence the molecule's conformation, electronic properties, and ability to interact with biological targets. This compound and its analogs serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Their utility stems from the precise spatial orientation of the methoxy, methyl, and ester functionalities, which can be pivotal for receptor binding or for directing subsequent chemical transformations. Understanding the efficient construction of this core structure is therefore essential for chemists working in these fields.

Core Synthetic Strategy: The Fischer-Speier Esterification

The most direct and classical approach to synthesizing this compound is the acid-catalyzed esterification of 2-methoxy-6-methylbenzoic acid with ethanol. This reaction, known as the Fischer-Speier esterification, is a reversible process governed by equilibrium.[2][3]

Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly H₂SO₄ or p-TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting tetrahedral intermediate then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.

Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side, in accordance with Le Châtelier's principle. The two most common strategies are:

  • Using an Excess of a Reactant: Typically, the alcohol is used in large excess, serving as both the reactant and the solvent. This high concentration of alcohol shifts the equilibrium towards the formation of the ester.[2][4]

  • Removal of Water: As water is a product, its removal from the reaction mixture will also drive the equilibrium forward. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.[3][4]

The presence of two ortho-substituents (methoxy and methyl) on the benzoic acid introduces steric hindrance, which can slow down the rate of esterification. To overcome this, extended reaction times or higher temperatures (reflux) are often necessary.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound from its corresponding carboxylic acid using a standard Fischer esterification method.

Materials & Reagents:

  • 2-Methoxy-6-methylbenzoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask containing a magnetic stir bar, add 2-methoxy-6-methylbenzoic acid (e.g., 5.0 g, 30.1 mmol).

  • Addition of Reagents: Add absolute ethanol (50 mL, ~0.86 mol), which acts as both the reagent and solvent. Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

    • Rinse the reaction flask with diethyl ether (50 mL) and add this to the separatory funnel.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

    • Extract the aqueous layer again with diethyl ether (2 x 30 mL).

  • Neutralization:

    • Combine all the organic layers in the separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 40 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue washing until no more gas evolution is observed.

    • Wash the organic layer with brine (40 mL).

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any residual ethanol.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-methoxy-6-methylbenzoic acid and excess Ethanol B Add catalytic conc. H₂SO₄ A->B Stir C Heat to Reflux (4-8h) B->C D Monitor by TLC C->D E Cool & Quench in Water D->E F Extract with Diethyl Ether E->F G Wash with NaHCO₃ (aq) F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Concentrate (Rotovap) I->J K Vacuum Distillation or Column Chromatography J->K L Pure this compound K->L G Start 2-Methoxybenzoic Acid Intermediate Lithiation at C6 (s-BuLi/TMEDA, -78 °C) Start->Intermediate Product Quench with Electrophile (E) Intermediate->Product Final 6-Substituted-2-methoxybenzoic Acid Product->Final

Caption: Synthesis of substituted benzoic acid precursors via directed ortho-metalation.

Using this strategy, various starting materials for esterification can be generated:

Electrophile (E)Resulting 6-Substituted AcidPotential Final Ester (with EtOH)
CH₃I (Methyl Iodide)2-Methoxy-6-methylbenzoic acidThis compound
(CH₃)₃SiCl (TMS-Cl)2-Methoxy-6-(trimethylsilyl)benzoic acidEthyl 2-methoxy-6-(trimethylsilyl)benzoate
I₂ (Iodine)2-Iodo-6-methoxybenzoic acidEthyl 2-iodo-6-methoxybenzoate

Characterization of this compound

Proper characterization is crucial to confirm the identity and purity of the synthesized product.

  • Molecular Formula: C₁₁H₁₄O₃ [1]* Molecular Weight: 194.23 g/mol [1]* Appearance: Clear, colorless liquid with a sweet, fruity odor. [1] Expected Spectroscopic Data:

  • ¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), the methyl group on the ring (a singlet around 2.3 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons (in the range of 6.7-7.3 ppm).

  • ¹³C NMR (Carbon NMR): Will show distinct signals for the carbonyl carbon of the ester (~168 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), the O-CH₂ of the ethyl group (~61 ppm), the ring-attached methyl carbon (~20 ppm), and the CH₃ of the ethyl group (~14 ppm).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 194.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group will be prominent around 1720-1740 cm⁻¹. C-O stretching bands will also be visible.

Conclusion

The synthesis of this compound and its analogs via Fischer esterification is a robust and versatile method. By understanding the equilibrium nature of the reaction and the influence of steric factors, researchers can optimize conditions to achieve high yields. The ability to readily vary both the alcohol and the substituted benzoic acid starting material makes this an invaluable protocol for generating diverse molecular libraries for applications in drug discovery and chemical research.

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Snieckus, V., et al. (2004). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. [Link]

  • Altenschmidt, U., & Fuchs, G. (1991). Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp. Journal of Bacteriology. [Link]

  • Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Altenschmidt, U., & Fuchs, G. (1991). Purification and Characterization of Benzoate-Coenzyme A Ligase and 2-Aminobenzoate-Coenzyme A Ligases from a Denitrifying Pseudomonas sp. Applied and Environmental Microbiology. [Link]

  • Wikipedia . Lichexanthone. [Link]

  • Studylib . Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Organic Chemistry Portal . Fischer Esterification. [Link]

  • ResearchGate . (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • US4092353A - Process for the purification of benzoic acid.
  • ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • NIST WebBook . Benzoic acid, 2-methoxy-, methyl ester. [Link]

  • Ali, S., et al. (2017). Preparation and Characterization of Chitin Benzoic Acid Esters. MDPI. [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Organic Syntheses Procedure . ethyl 4-methylbenzoate. [Link]

  • Wang, Y., et al. (2020). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • LookChem . Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. [Link]

  • PubChem . Methyl 2-Methoxybenzoate. [Link]

  • Li, H., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Ramírez-Rave, S., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

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Application Notes and Protocols for Ethyl 2-methoxy-6-methylbenzoate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Foreword: Unveiling the Material Science Potential of a Niche Aromatic Ester

Ethyl 2-methoxy-6-methylbenzoate is a compound primarily recognized for its olfactory contributions to the fragrance and flavor industries.[1] However, a deeper analysis of its molecular architecture—a substituted benzene ring featuring an ethyl ester, a methoxy group, and a methyl group—suggests a latent potential for applications in the realm of material science. This document serves as a detailed guide for researchers and scientists interested in exploring this potential. While direct, documented applications in material science are sparse, the principles of organic chemistry and polymer science allow us to extrapolate and propose scientifically grounded, albeit prospective, applications and protocols.

This guide will first detail the known physicochemical properties of this compound. It will then transition into a discussion of its potential as a building block for functional polymers and as a modifying agent in material formulations. The subsequent sections will provide detailed, step-by-step protocols for the synthesis of novel materials derived from this aromatic ester. These protocols are based on established chemical transformations and polymerization techniques, offering a robust starting point for experimental validation.

Part 1: Characterization of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in material science.

Physicochemical Properties
PropertyValueReference
CAS Number 6520-83-8[2][3][4]
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
Appearance Colorless to light yellow liquid[5]
Purity >95.0% (GC)[4][5]
Refractive Index 1.51[4]
Specific Gravity 1.09 g/cm³[4]
Structural Features and Reactivity

The material science potential of this compound is rooted in its distinct functional groups:

  • Ethyl Ester Group: This group can undergo hydrolysis to yield a carboxylic acid, a key functional group for polymerization reactions such as polyesterification. It can also potentially undergo transesterification with other alcohols.

  • Aromatic Ring: The benzene ring provides rigidity and thermal stability to any potential polymer backbone. The substituents on the ring can influence its electronic properties and intermolecular interactions.

  • Methoxy and Methyl Groups: These substituents influence the solubility and processing characteristics of materials derived from this molecule. They can also be sites for further chemical modification.

Part 2: Prospective Applications in Material Science

Based on its chemical structure, we can propose several avenues for the application of this compound in material science.

Monomer for Specialty Polyesters

The most direct route to incorporating this compound into a polymer is to first convert it into a polymerizable monomer. By hydrolyzing the ethyl ester to a carboxylic acid, we obtain 2-methoxy-6-methylbenzoic acid. This monofunctional carboxylic acid can be used to end-cap polymers or, more interestingly, it can be further modified to create a difunctional monomer suitable for step-growth polymerization.

For instance, a hypothetical difunctional monomer could be synthesized by introducing a second reactive group onto the aromatic ring or by modifying the existing substituents. This tailored monomer could then be used to synthesize specialty polyesters with unique properties imparted by the substituted aromatic core, such as altered solubility, thermal stability, or even biological activity.

Functional Additive in Polymer Formulations

Benzoate esters are known to be effective plasticizers in some polymer systems.[6] While the plasticizing efficacy of this compound is not documented, its molecular structure suggests it could be investigated as a specialty plasticizer or processing aid in various polymer matrices. Its aromatic nature could enhance compatibility with aromatic polymers, and the ester group could interact favorably with polar polymers.

Part 3: Experimental Protocols

The following protocols are detailed, hypothetical procedures for the synthesis of materials derived from this compound. These are intended as a starting point for experimental work.

Protocol 1: Synthesis of 2-methoxy-6-methylbenzoic acid via Alkaline Hydrolysis

This protocol describes the conversion of this compound to its corresponding carboxylic acid, a crucial first step for its use as a monomer precursor.

Workflow Diagram:

A This compound + NaOH (aq) B Reflux A->B Heat C Acidification (HCl) B->C Cool D Precipitation C->D E Filtration & Drying D->E F 2-methoxy-6-methylbenzoic acid E->F

Figure 1: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of a 10% (w/v) solution of sodium hydroxide in a 1:1 ethanol/water mixture.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with constant stirring for 4 hours.

  • After 4 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterize the resulting 2-methoxy-6-methylbenzoic acid using techniques such as NMR and melting point determination.

Protocol 2: Hypothetical Synthesis of a Polyester via Melt Polycondensation

This protocol outlines a hypothetical procedure for the synthesis of a polyester using the derived 2-methoxy-6-methylbenzoic acid as a comonomer. For this example, we will consider a copolymerization with adipic acid and 1,4-butanediol.

Workflow Diagram:

A 2-methoxy-6-methylbenzoic acid + Adipic Acid + 1,4-Butanediol B Esterification (N2 atmosphere, 180°C) A->B Catalyst (e.g., Ti(OBu)4) C Polycondensation (Vacuum, 220°C) B->C Increase Temp, Apply Vacuum D High Molecular Weight Polyester C->D

Figure 2: Hypothetical workflow for polyester synthesis.

Materials:

  • 2-methoxy-6-methylbenzoic acid (from Protocol 1)

  • Adipic acid

  • 1,4-butanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head

  • Heating mantle with temperature control

  • Vacuum pump

Procedure:

  • Charge the three-necked flask with equimolar amounts of the diacid components (e.g., 0.9 mol adipic acid and 0.1 mol 2-methoxy-6-methylbenzoic acid) and a slight excess of the diol (e.g., 1.2 mol 1,4-butanediol).

  • Add the catalyst (e.g., 0.1% by weight of the total monomers).

  • Flush the system with nitrogen and heat the mixture to 180°C with mechanical stirring to initiate the esterification reaction. Water will be evolved and can be collected.

  • After the majority of the water has been removed (typically 2-3 hours), gradually increase the temperature to 220°C and apply a vacuum (e.g., <1 Torr).

  • Continue the polycondensation reaction under vacuum for 4-6 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • Cool the reactor and extrude the resulting polyester.

  • Characterize the polymer for its molecular weight (e.g., via GPC), thermal properties (e.g., via DSC and TGA), and mechanical properties.

Part 4: Conclusion and Future Outlook

This compound, while established in other industries, represents an untapped resource for material science. The protocols outlined in this document provide a foundational framework for exploring its potential as a precursor for novel polyesters and other functional materials. Further research could focus on synthesizing a wider range of polymers with varying compositions and architectures to fully elucidate the structure-property relationships of materials derived from this unique aromatic building block. The exploration of its use as a functional additive in existing polymer systems also warrants investigation. It is through such exploratory research that new materials with tailored properties can be discovered and developed.

References

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC - NIH.
  • Synthesis of benzoate ester functionalized 1,4‐phenylenediamine...
  • Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem. [Link]

  • Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers.
  • FUNCTIONAL POLYMERS: Design, Synthesis, and Applic

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers and chemists engaged in the synthesis of Ethyl 2-methoxy-6-methylbenzoate. It provides in-depth answers to frequently encountered challenges, troubleshooting strategies for common experimental issues, and detailed protocols to ensure a successful and optimized synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthetic strategy and reaction principles for preparing this compound.

Q1: What are the primary synthetic routes to this compound?

There are two main, reliable routes for this synthesis:

  • Fischer-Speier Esterification: This is the most common and direct method, involving the acid-catalyzed reaction of 2-methoxy-6-methylbenzoic acid with an excess of ethanol.[1][2]

  • Williamson Ether Synthesis Analogue: This route starts with a precursor ester, Ethyl 6-methylsalicylate (Ethyl 2-hydroxy-6-methylbenzoate), which is then methylated at the phenolic hydroxyl group using a methylating agent like dimethyl sulfate in the presence of a base.[3]

For routine lab-scale synthesis, the Fischer Esterification is often preferred due to its operational simplicity and the use of readily available, less hazardous reagents.

Q2: Why is Fischer Esterification considered an equilibrium-controlled process, and how can I influence it?

The Fischer Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][4] The reaction reaches a state of equilibrium where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal.

To maximize the yield of the desired ester, the equilibrium must be shifted to the product side, a principle governed by Le Châtelier's Principle. This can be achieved in two primary ways:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the alcohol (ethanol in this case) as it can also serve as the solvent, drives the reaction forward.[1][2] A 10-fold excess of alcohol can significantly increase ester yield.[1]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will prevent the reverse hydrolysis reaction and pull the equilibrium towards the formation of the ester.[2] This is commonly done using a Dean-Stark apparatus.

Q3: What is the detailed mechanism of the acid-catalyzed Fischer Esterification?

The mechanism is a sequence of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The acid catalyst's role is to activate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_addition Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_deprotonation Step 5: Regeneration of Catalyst Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(=O+H)OH Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate_1 R-C(OH)(O+H-R')OH Protonated_Carbonyl->Tetrahedral_Intermediate_1 + R'-OH Alcohol R'-OH Tetrahedral_Intermediate_2 R-C(OH)(OR')O+H2 Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 - H+, + H+ Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate_2->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+

Caption: The PADPED mechanism for Fischer Esterification.

Q4: Which acid catalyst is best, and how much should be used?

Concentrated sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts for this reaction.[2]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. However, it is a strong dehydrating agent and can cause charring or side reactions if used at high concentrations or temperatures.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle. It is less oxidizing than H₂SO₄ and often leads to cleaner reactions.

Typically, a catalytic amount, ranging from 1-5 mol% relative to the limiting reagent (the carboxylic acid), is sufficient.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium Not Shifted: The reaction has reached equilibrium with significant starting material remaining.1a. Increase the excess of ethanol (e.g., from 10 equivalents to 20 equivalents).1b. Increase the reaction time to ensure equilibrium is reached.1c. If not already in use, switch to a setup with a Dean-Stark trap to remove water azeotropically with a solvent like toluene.[2]
2. Wet Reagents/Glassware: The presence of water in the ethanol or on the glassware is pushing the equilibrium to the starting materials.[1]2. Use anhydrous ethanol and ensure all glassware is oven- or flame-dried before use.
3. Inactive Catalyst: The acid catalyst may be old or hydrated.3. Use a fresh bottle of concentrated sulfuric acid or anhydrous p-TsOH.
Reaction Stalls (No Change in TLC/LCMS) 1. Insufficient Temperature: The reaction is not being heated sufficiently to overcome the activation energy.1. Ensure the reaction mixture is maintained at a steady reflux. The temperature should correspond to the boiling point of the alcohol solvent.[2]
2. Catalyst Degradation: The catalyst may have been neutralized or degraded over a very long reaction time.2. Add a fresh portion of the acid catalyst to the reaction mixture.
Product is Impure After Work-up 1. Residual Carboxylic Acid: The starting 2-methoxy-6-methylbenzoic acid is acidic and can be carried through the extraction.1. During the aqueous work-up, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃).[2][5] This will deprotonate the acidic starting material, making it water-soluble and removing it into the aqueous phase. Perform this wash until CO₂ evolution ceases.
2. Residual Catalyst: The acid catalyst remains in the organic layer.2. Wash the organic layer with water and then a saturated brine (NaCl) solution. This helps remove residual acid and breaks up any emulsions.[2]
Difficulty Isolating the Product 1. Formation of Emulsions: During the liquid-liquid extraction, an emulsion layer forms between the organic and aqueous phases, trapping the product.1. Add a small amount of saturated brine solution and swirl gently. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.
2. Product is a Liquid/Oil: The ester is not a solid, making isolation by filtration impossible.2. After the aqueous work-up, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Identify Root Cause cluster_solutions Implement Solution Start Experiment Complete CheckYield Check Yield & Purity Is Yield/Purity Low? Start->CheckYield Success Synthesis Successful CheckYield:f1->Success No Troubleshoot Initiate Troubleshooting CheckYield:f1->Troubleshoot Yes Cause1 Incomplete Reaction? Troubleshoot->Cause1 Cause2 Wet Reagents? Troubleshoot->Cause2 Cause3 Acid Impurity? Troubleshoot->Cause3 Sol1 Increase EtOH Excess or Time Use Dean-Stark Cause1->Sol1 Sol2 Use Anhydrous Reagents Cause2->Sol2 Sol3 Wash with NaHCO3 Solution Cause3->Sol3

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-methoxy-6-methylbenzoic acid

This protocol describes a standard lab-scale synthesis of this compound.

Materials:

  • 2-methoxy-6-methylbenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-6-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (15-20 eq) to the flask. Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with saturated NaHCO₃ solution. Swirl gently and vent frequently. Continue until no more gas evolves. Separate the layers.

    • Wash the organic layer with water.

    • Wash the organic layer with brine.[2]

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent.

  • Final Concentration: Remove the ethyl acetate under reduced pressure to yield the crude this compound, which typically appears as a colorless to light yellow oil.[7] Further purification can be achieved via column chromatography if necessary.

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • CN113248373A - Preparation method of methyl benzoate compound.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - The Organic Chemistry Tutor (YouTube). [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-methoxy-6-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this sterically hindered aromatic ester. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and actionable solutions to get your experiment back on track.

Q1: My reaction yield is very low, and TLC/GC analysis shows a significant amount of unreacted 2-methoxy-6-methylbenzoic acid, even after prolonged heating. What is causing this incomplete conversion?

A1: This is the most common issue encountered when synthesizing this compound and is primarily due to two factors: the reversibility of the Fischer-Speier esterification and significant steric hindrance.

  • Causality - Steric Hindrance: The presence of two substituents (methoxy and methyl) in the ortho positions to the carboxylic acid group creates substantial steric bulk. This bulk physically obstructs the incoming ethanol molecule from effectively attacking the carbonyl carbon, thus slowing down the rate of esterification significantly.[1]

  • Causality - Reaction Equilibrium: Fischer esterification is an equilibrium-controlled process.[1] The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials (acid and alcohol), preventing the reaction from reaching completion.

Solutions:

  • Drive the Equilibrium Forward: The most effective strategy is to remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark Apparatus: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) will continuously remove water from the reaction mixture.

    • Employing a Large Excess of Alcohol: Using ethanol as both the reactant and the solvent (a 10-20 fold excess) can shift the equilibrium towards the product side.[2]

  • Increase Reaction Rate:

    • Elevate Temperature & Time: Due to steric hindrance, higher temperatures and longer reaction times (monitorable by TLC for 10+ hours) are often necessary.[1] Microwave-assisted heating can sometimes reduce reaction times dramatically.[2]

    • Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) can increase the rate by more effectively protonating the carboxylic acid's carbonyl oxygen, making it a better electrophile.[1]

  • Switch to a Non-Equilibrium Method: If Fischer esterification proves too slow or inefficient, consider a two-step approach that avoids a reversible final step:

    • Acyl Chloride Formation: Convert the 2-methoxy-6-methylbenzoic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react rapidly and irreversibly with ethanol to form the desired ester.[1]

Q2: My final product is contaminated with an impurity that has a similar polarity. NMR analysis suggests the methoxy group is missing. What is this side product and how can I avoid it?

A2: The likely impurity is Ethyl 2-hydroxy-6-methylbenzoate . This side product forms due to the demethylation of the methoxy group under harsh acidic conditions.

  • Causality - Acid-Catalyzed Demethylation: The methoxy group is an ether. Under strong acidic conditions (especially with catalysts like H₂SO₄ which can contain trace halides, or if HCl is present) and high temperatures, the ether oxygen can be protonated. This makes the methyl group susceptible to nucleophilic attack (Sₙ2 reaction) by a counter-ion (e.g., HSO₄⁻, Cl⁻) or even another molecule of ethanol, cleaving the methyl group to form methanol and the corresponding phenol. A relevant patent highlights the existence of this hydroxy intermediate in a related synthesis pathway.[3]

Solutions:

  • Use a Milder Acid Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid. It is a strong acid but is generally less prone to causing charring and side reactions.

  • Control Reaction Temperature: Avoid excessively high temperatures. Find the minimum temperature required to achieve a reasonable reaction rate.

  • Alternative Esterification Methods:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds under mild, non-acidic conditions, completely avoiding the risk of demethylation.[1]

    • Acyl Chloride Route: As mentioned in A1, converting the acid to an acyl chloride first and then reacting it with ethanol in the presence of a non-nucleophilic base (like pyridine or triethylamine) is a highly effective way to prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are three primary routes, each with its own advantages and disadvantages:

  • Fischer-Speier Esterification: The direct acid-catalyzed reaction of 2-methoxy-6-methylbenzoic acid with ethanol. It is atom-economical but can be slow and low-yielding due to steric hindrance and equilibrium limitations.[1]

  • Acyl Chloride Intermediate: A two-step process involving the conversion of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with ethanol. This method is often higher yielding and faster but requires an extra synthetic step and the use of hazardous reagents like thionyl chloride.[1]

  • Grignard Reagent and Ethyl Chloroformate: This involves preparing a Grignard reagent from a suitable aryl halide and reacting it with ethyl chloroformate. This is a versatile but more complex method that can be prone to its own set of side reactions, such as homocoupling or over-addition.[4][5]

Q2: Besides demethylation, what other common side products should I be aware of during Fischer esterification?

The most common "side product" is simply unreacted starting material. However, other small molecule byproducts can form:

  • Diethyl Ether: Under strong acid catalysis and heat, ethanol can undergo dehydration to form diethyl ether. This is usually observed when reaction temperatures are pushed too high (>140°C with H₂SO₄).

  • Transesterification Products: If the ethanol used is not pure and contains other alcohols (e.g., methanol), you may form the corresponding methyl ester as an impurity.[6]

Q3: Can I use a Grignard-based synthesis for this molecule? What are the pitfalls?

Yes, you can prepare the Grignard reagent from 2-bromo-1-methoxy-3-methylbenzene and react it with ethyl chloroformate. However, this route has known side reactions.[4]

  • Pitfall 1: Ketone Formation: The primary ester product can react with a second equivalent of the Grignard reagent to form a ketone.

  • Pitfall 2: Homocoupling: The Grignard reagent can couple with itself.

  • Mitigation: These side reactions can often be minimized by using an organocopper reagent (a Gilman reagent), which is less reactive and more selective for the formation of the ester.[4][5] This involves transmetalation of the Grignard reagent with a copper(I) salt like CuBr before adding the ethyl chloroformate.

Visual Guides and Workflows

Reaction Mechanisms and Troubleshooting

Fischer_Esterification

Side_Reactions

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is optimized to maximize yield by addressing the equilibrium nature of the reaction.

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methoxy-6-methylbenzoic acid (10.0 g, 55.5 mmol).

  • Reagents: Add toluene (100 mL) and ethanol (12.8 mL, 222 mmol, 4 eq).

  • Catalyst Addition: Carefully add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.05 g, 5.55 mmol, 0.1 eq).

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system) until the starting carboxylic acid spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis via the Acyl Chloride Intermediate

This protocol avoids equilibrium issues and is often faster.

Step A: Acyl Chloride Formation

  • Setup: In a fume hood, add 2-methoxy-6-methylbenzoic acid (10.0 g, 55.5 mmol) to a 100 mL round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (8.1 mL, 111 mmol, 2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure to yield the crude 2-methoxy-6-methylbenzoyl chloride.

Step B: Esterification

  • Setup: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 50 mL) in a flask cooled in an ice bath.

  • Reagent Addition: In a separate flask, mix ethanol (4.9 mL, 83.3 mmol, 1.5 eq) and pyridine (6.7 mL, 83.3 mmol, 1.5 eq) in DCM (20 mL). Add this solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up & Purification: Quench the reaction by slowly adding water. Separate the organic layer and wash with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the final product.

Data Summary

Table 1: Comparison of Synthetic Methodologies

FeatureFischer-Speier EsterificationAcyl Chloride MethodGrignard Reagent Method
Primary Reagents Carboxylic acid, Ethanol, Acid CatalystCarboxylic acid, SOCl₂, Ethanol, BaseAryl Halide, Mg, Ethyl Chloroformate
Number of Steps 122 (including Grignard prep)
Common Side Reactions Incomplete reaction, DemethylationIncomplete hydrolysis of acyl chlorideKetone formation, Homocoupling
Typical Yield Moderate (50-70%)High (80-95%)Moderate to High (60-85%)
Key Advantage Atom economy, fewer stepsHigh yield, fast, irreversibleVersatile for complex substrates
Key Disadvantage Slow, equilibrium-limitedRequires hazardous reagentsSensitive to moisture, side reactions

References

  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
  • ResearchGate. (2007). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. ResearchGate. [Link]

  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Li, J., & Yin, D. (2014).
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of Ethyl 2-methoxy-6-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this sterically hindered aromatic ester. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy.

Introduction to the Challenges

This compound is a valuable building block in organic synthesis. However, its purification is often non-trivial due to its unique structural features. The presence of both a methyl and a methoxy group in the ortho positions to the ethyl ester creates significant steric hindrance. This steric congestion can lead to incomplete reactions during synthesis, the formation of closely related impurities, and difficulties in subsequent purification steps. This guide will address these challenges head-on, providing practical solutions and in-depth explanations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. The two most common synthetic pathways are the Fischer esterification of 2-methoxy-6-methylbenzoic acid and the methylation of ethyl 2-hydroxy-6-methylbenzoate.

From Fischer Esterification:

  • Unreacted 2-methoxy-6-methylbenzoic acid: Due to the steric hindrance around the carboxylic acid, the esterification reaction may not go to completion.

  • Side-products from the acidic catalyst: Strong acid catalysts like sulfuric acid can sometimes lead to minor sulfonation of the aromatic ring, although this is less common under standard esterification conditions.

  • Residual alcohol (ethanol) and acid catalyst.

From Methylation of Ethyl 2-hydroxy-6-methylbenzoate:

  • Unreacted ethyl 2-hydroxy-6-methylbenzoate: Incomplete methylation is a common issue.

  • Byproducts of the methylating agent: For instance, if using dimethyl sulfate, residual acidic byproducts may be present.

Q2: My crude product is a dark-colored oil. How can I decolorize it?

A2: Dark coloration often indicates the presence of high molecular weight byproducts or degradation products. A common and effective method for decolorization is to treat a solution of your crude product with activated carbon. Dissolve the crude ester in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.

Q3: I'm having trouble separating my product from a close-boiling impurity. What is the best approach?

A3: For impurities with boiling points close to that of this compound, standard simple distillation may be ineffective. The recommended technique is vacuum fractional distillation .[1] By using a fractionating column (e.g., a Vigreux or packed column), you increase the number of theoretical plates, which enhances the separation efficiency between liquids with close boiling points.[1] Operating under reduced pressure lowers the boiling points of the compounds, which can prevent thermal degradation of your product.

Q4: My ester seems resistant to hydrolysis when I try to remove acidic impurities with an aqueous base. Why is this happening and what can I do?

A4: The steric hindrance from the ortho-substituents makes the carbonyl carbon of the ester less accessible to nucleophiles, including hydroxide ions. This significantly slows down the rate of hydrolysis.[2][3] While this is a challenge for removing the ester group itself, it can be an advantage during a basic wash to remove acidic impurities, as the ester is less likely to be cleaved.

For removing unreacted carboxylic acid, a simple wash with a saturated aqueous solution of sodium bicarbonate is often sufficient. The bicarbonate is basic enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be extracted into the aqueous phase, while being mild enough to minimize ester hydrolysis.

If you are intentionally trying to hydrolyze the ester, more forcing conditions such as heating with a stronger base (e.g., NaOH or KOH) in a mixture of water and a co-solvent like ethanol or THF will be necessary.[2]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues during the purification of this compound.

Problem 1: Persistent Emulsion During Aqueous Workup

Symptoms: A cloudy, stable layer forms between the organic and aqueous phases during extraction, making separation difficult.

Causative Factors:

  • Surfactant-like impurities: Partially soluble impurities can act as emulsifying agents.

  • Vigorous shaking: Overly aggressive mixing can lead to the formation of fine droplets that are slow to coalesce.

Solutions:

  • Break the emulsion:

    • Add brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[3]

    • Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[3]

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.[4]

    • Filtration: Passing the entire mixture through a pad of celite or glass wool can sometimes break the emulsion.[2]

Problem 2: Product Fails to Crystallize and Remains an Oil

Symptoms: After solvent removal or when attempting crystallization, the product remains a viscous liquid or oil.

Causative Factors:

  • Residual solvent: Trace amounts of solvent can prevent crystallization.

  • Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation.

  • Low melting point: The pure compound may be a liquid at or near room temperature.

Solutions:

  • Ensure complete solvent removal: Use a high-vacuum pump to remove any residual solvent. Gentle heating may be applied if the product is thermally stable.

  • Induce crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that can act as nucleation sites.[5]

    • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution.

    • Low-temperature crystallization: Try dissolving the oil in a minimal amount of a non-polar solvent like hexane or pentane and cooling the solution to a very low temperature (e.g., -20°C or -78°C).

  • Purify further: If the oil persists, it is likely due to impurities. Further purification by column chromatography or vacuum distillation is recommended.

Problem 3: Product Co-elutes with an Impurity During Column Chromatography

Symptoms: TLC analysis of the column fractions shows one or more impurities with a similar Rf value to the desired product.

Causative Factors:

  • Inappropriate solvent system: The chosen eluent may not have sufficient selectivity to resolve the compounds.

  • Column overloading: Applying too much crude material to the column can lead to poor separation.

Solutions:

  • Optimize the solvent system:

    • TLC screening: Before running the column, screen a variety of solvent systems with different polarities using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities. For aromatic esters, mixtures of ethyl acetate and hexanes are a good starting point.[6]

    • Try different solvent combinations: If ethyl acetate/hexanes does not provide adequate separation, try other solvent systems such as dichloromethane/hexanes or ether/hexanes.

  • Use a longer column or a finer silica gel: This increases the number of theoretical plates and can improve separation.

  • Gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to better resolve compounds with similar polarities.

Experimental Protocols

Aqueous Workup for Removal of Acidic Impurities

This protocol is designed to remove unreacted carboxylic acids and water-soluble byproducts from the crude reaction mixture.

Step-by-Step Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The organic layer contains your ester, and the aqueous layer contains the sodium salt of the acidic impurities.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of water and then an equal volume of brine.

  • Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[7]

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Purification by Vacuum Fractional Distillation

This method is ideal for separating this compound from impurities with different boiling points.

Quantitative Data:

Property Value Source
Boiling Point 135 °C at 15 mmHg [7][8][9]
Density 1.09 g/cm³ [8][9]

| Refractive Index | 1.510 - 1.513 |[7][8] |

Step-by-Step Methodology:

  • Set up a vacuum fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a trap.

  • Add the crude ester and a magnetic stir bar to the distillation flask.

  • Ensure all joints are properly sealed with vacuum grease.

  • Begin stirring and apply vacuum to the system.[10]

  • Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Observe the vapor rising through the fractionating column. Collect any low-boiling fractions in a separate receiving flask.

  • As the temperature approaches the expected boiling point of your product at the measured pressure, change to a clean receiving flask.

  • Collect the fraction that distills at a constant temperature. This is your purified product.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Select a solvent system: Using TLC, find a solvent system that gives your product an Rf of ~0.3. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10:90 v/v).

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed.

  • Load the sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully add this dry powder to the top of the packed column.

  • Elute the column: Begin eluting with the chosen solvent system. Collect fractions in test tubes or vials.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (NaHCO3, H2O, Brine) Crude->Workup Drying Drying (Na2SO4 or MgSO4) Workup->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Analysis1 Purity Analysis (TLC, GC-MS, NMR) SolventRemoval->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Purification Further Purification Decision1->Purification No FinalProduct Pure this compound Decision1->FinalProduct Yes Distillation Vacuum Fractional Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Distillation->FinalProduct Chromatography->FinalProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Purification Problem Emulsion Emulsion during workup? Start->Emulsion Crystallization Fails to crystallize? Start->Crystallization Coelution Co-elution in chromatography? Start->Coelution Emulsion_Yes Yes Emulsion->Emulsion_Yes Crystallization_Yes Yes Crystallization->Crystallization_Yes Coelution_Yes Yes Coelution->Coelution_Yes AddBrine Add Brine Emulsion_Yes->AddBrine GentleSwirl Gentle Swirling Emulsion_Yes->GentleSwirl Centrifuge Centrifuge Emulsion_Yes->Centrifuge RemoveSolvent High Vacuum Crystallization_Yes->RemoveSolvent Induce Induce Crystallization (Scratch/Seed) Crystallization_Yes->Induce LowTemp Low-Temp Crystallization Crystallization_Yes->LowTemp OptimizeSolvent Optimize Solvent System (TLC) Coelution_Yes->OptimizeSolvent LongerColumn Use Longer Column Coelution_Yes->LongerColumn Gradient Gradient Elution Coelution_Yes->Gradient

Caption: Decision tree for troubleshooting common purification issues.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Drying agents and their compatibilities , Hive Stimulants. (n.d.). Retrieved January 12, 2026, from [Link]

  • Using drying agents. (n.d.). Retrieved January 12, 2026, from [Link]

  • How can I solve the problem of emulsion during ethyl acetate extraction? - ResearchGate. (2015, September 24). Retrieved January 12, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • How to avoid emulsion during liquid-liquid partition with methacrylic acid? - ResearchGate. (2022, April 2). Retrieved January 12, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 649-660.
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem. (n.d.). Retrieved January 12, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns - ResearchGate. (2016, March 21). Retrieved January 12, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 12, 2026, from [Link]

  • crystallization of small molecules. (n.d.). Retrieved January 12, 2026, from [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved January 12, 2026, from [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved January 12, 2026, from [Link]

  • 03-Fractional Distillation Esters | PDF | Home & Garden | Science & Mathematics - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography | Request PDF - ResearchGate. (2025, August 5). Retrieved January 12, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (2025, October 16). Retrieved January 12, 2026, from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2019). Environmental Monitoring and Assessment, 191(11), 669.
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  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Retrieved January 12, 2026, from [Link]

  • Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. (2019, July 20). Retrieved January 12, 2026, from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Stability and Decomposition of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 2-methoxy-6-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals who handle this aromatic ester in their experimental workflows. Here, we address common challenges and questions related to its stability and decomposition, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of this compound.

Q1: What is the primary route of decomposition for this compound?

A: The most significant and common degradation pathway is hydrolysis of the ester linkage.[1] This reaction cleaves the molecule into 2-methoxy-6-methylbenzoic acid and ethanol. The reaction can be catalyzed by both acids and bases, with the base-catalyzed pathway (saponification) typically being much faster and irreversible.[2][3]

Q2: How do the substituents on the aromatic ring affect the stability of the molecule?

A: The substituents play a crucial role:

  • 2-Methoxy Group (-OCH₃): This group has a weak electron-donating resonance effect and a moderate electron-withdrawing inductive effect. Its position ortho to the ester can influence the electronic environment of the carbonyl carbon.

  • 6-Methyl Group (-CH₃): This group, also in an ortho position, introduces significant steric hindrance around the carbonyl carbon. This hindrance can slow down the rate of nucleophilic attack (e.g., by a hydroxide ion) at the carbonyl, potentially making this compound more resistant to hydrolysis compared to unhindered benzoates like ethyl benzoate.[4] However, under forcing conditions (e.g., elevated temperature and strong acid/base), hydrolysis will still occur.

Q3: Is this compound susceptible to thermal degradation?

A: Aromatic esters are generally thermally stable.[5] Significant decomposition typically requires high temperatures, often well above standard distillation temperatures at reduced pressure.[6][7] At very high temperatures (e.g., >350°C), cleavage of the ester linkage can occur, potentially leading to the formation of the corresponding carboxylic acid and ethylene via a six-centered elimination mechanism.[6][8] For most laboratory applications under controlled heating, thermal decomposition is a secondary concern compared to hydrolysis.

Q4: What about oxidative and photolytic stability?

A: While the ester itself is not a primary target for oxidation, the aromatic ring and methoxy group could be susceptible under strong oxidative conditions (e.g., exposure to peroxide at elevated temperatures). Photolytic degradation is also possible, as aromatic systems can absorb UV light. Per ICH guidelines, forced degradation studies should include oxidative and photolytic stress testing to identify any potential degradants.[9][10]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: I'm running an HPLC analysis of my sample and see a new, more polar peak appearing over time. What is it likely to be?

A: This is a classic sign of hydrolysis. The new, earlier-eluting (more polar) peak is almost certainly 2-methoxy-6-methylbenzoic acid . The carboxylic acid functional group is significantly more polar than the parent ester, leading to a shorter retention time on a reverse-phase HPLC column.[11]

  • Confirmation: To confirm its identity, you can spike your sample with a standard of 2-methoxy-6-methylbenzoic acid. Alternatively, collecting the fraction and analyzing it by Mass Spectrometry (MS) will show a molecular ion corresponding to the acid (C₉H₁₀O₃, MW: 166.17 g/mol ).

  • Solution: To prevent this, ensure your solvents are anhydrous and free of acidic or basic contaminants. If working in aqueous solutions, use buffers to maintain a neutral pH and store samples at low temperatures (2-8°C) to minimize the hydrolysis rate.

Q2: My reaction yield is consistently low when using a strong base (e.g., NaOH, KOH) in a protic solvent. What's happening?

A: You are likely causing saponification (base-catalyzed hydrolysis) of your ester product.[1] The hydroxide ion (OH⁻) is a strong nucleophile that readily attacks the ester's carbonyl carbon.

  • Mechanism: This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive toward the alcohol (ethanol).

  • Solution: If your reaction conditions require a base, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, Diisopropylethylamine) or running the reaction under strictly anhydrous conditions with a base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, Dioxane).

Q3: I observe discoloration (e.g., yellowing) of my sample after storing it on the benchtop for an extended period. What could be the cause?

A: Discoloration often points to minor degradation products formed through oxidative or photolytic pathways. While the parent compound is a colorless to light yellow liquid, prolonged exposure to light and air can generate chromophoric impurities.

  • Cause: Trace impurities or auto-oxidation can lead to the formation of complex colored byproducts. This is a common issue for many organic compounds.[12]

  • Solution: Store this compound in amber vials or bottles to protect it from light.[13] For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidation. Always store in a cool, dry place.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines the steps to intentionally degrade the compound to understand its stability profile, as recommended by ICH guidelines.[9][14]

Objective: To identify potential degradation products under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.[15]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 1 hour.

    • Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound (or a concentrated solution) in an oven at 80°C for 48 hours.

    • Dissolve/dilute the stressed sample in the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[12]

Data Summary: Recommended Stress Conditions
Stress ConditionReagentTemperatureTimeTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C4-8 hours5-20%
Base Hydrolysis 0.1 M NaOHRoom Temp1-2 hours5-20%
Oxidation 3% H₂O₂Room Temp24 hours5-20%
Thermal (Solid) None80°C48 hours5-20%

Part 4: Diagrams and Workflows

Base-Catalyzed Hydrolysis (Saponification) Pathway

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Irreversible Acid-Base Reaction Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate OH Hydroxide (OH⁻) OH->Intermediate Intermediate2 Tetrahedral Intermediate Acid 2-methoxy-6-methylbenzoic Acid Intermediate2->Acid Ethoxide Ethoxide (EtO⁻) Intermediate2->Ethoxide Expulsion of Leaving Group Acid2 2-methoxy-6-methylbenzoic Acid Ethoxide2 Ethoxide (EtO⁻) Carboxylate Carboxylate Salt (Final Product) Acid2->Carboxylate Ethanol Ethanol (Final Product) Ethoxide2->Ethanol

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

General Workflow for Stability Assessment

G start Obtain Pure Sample protocol Design Forced Degradation Protocol (Acid, Base, Oxidative, Thermal, Photo) start->protocol hplc Develop & Validate Stability-Indicating HPLC Method start->hplc stress Execute Stress Experiments protocol->stress analyze Analyze Stressed Samples vs. Control stress->analyze hplc->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathways identify->pathway report Document Findings & Establish Storage Conditions pathway->report

Caption: Workflow for conducting a comprehensive forced degradation study.

References

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Kavita, K., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Shanmugasundaram, P., & Latha, S. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Zweck, J., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. [Link]

  • Wang, C. F., et al. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability. [Link]

  • Nagappa, B., & Sridhar, M. A. (2014). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. International Journal of Materials Science and Applications. [Link]

  • Man_of_Knowledge. (2019). Answer to 'Thermal decomposition of ester'. Chemistry Stack Exchange. [Link]

  • Bąk, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Ethylbenzene. [Link]

  • Zweck, J., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • International Journal of Science and Research (IJSR). (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Lookchem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. [Link]

  • Filo. (n.d.). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. [Link]

  • Hutchinson, D., et al. (2018). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. International Journal of Pharmaceutical Compounding. [Link]

  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. [Link]

  • Singh, P., et al. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methoxybenzoate. PubChem. [Link]

  • long, j. (2020). Answer to 'Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate'. Chemistry Stack Exchange. [Link]

  • Piper, J. D., & Piper, P. W. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Beverages. [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Piper, P. W., & Piper, J. D. (2017). Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylbenzoate. [Link]

  • Piper, J. D., & Piper, P. W. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. ResearchGate. [Link]

  • Chemspace. (n.d.). This compound. [Link]

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Technical Support Center: Troubleshooting Ethyl 2-methoxy-6-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for Ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered ester in their synthetic workflows. We provide field-proven insights, detailed protocols, and causal explanations to help you overcome common experimental challenges and achieve reliable, repeatable results.

This compound is a valuable building block, but its unique structure—featuring two ortho substituents flanking the ester group—presents significant steric hindrance. This dramatically influences its reactivity compared to simpler benzoate esters, often leading to challenges in both its synthesis and subsequent transformations. This guide addresses these specific issues head-on.

Part 1: Troubleshooting Guide (Q&A)

This section directly addresses common problems encountered during reactions involving this compound.

Question 1: Why is my saponification (hydrolysis) of this compound failing or giving very low yields under standard conditions (e.g., NaOH/MeOH/H₂O)?

Answer:

This is the most frequently encountered issue. The low reactivity is due to the severe steric hindrance around the ester's carbonyl carbon. The ortho-methoxy (-OCH₃) and methyl (-CH₃) groups physically block the trajectory of the incoming hydroxide nucleophile, making the standard BAc2 mechanism (Bimolecular, Base-catalyzed, acyl-oxygen cleavage) incredibly slow.[1] Traditional hydrolysis methods that rely on aqueous solutions often require harsh conditions like high temperatures and long reaction times, which can degrade sensitive molecules.[2][3]

Core Problem: The activation energy for nucleophilic attack at the carbonyl carbon is significantly increased by steric shielding. Furthermore, solvation of hydroxide ions by protic solvents like water can increase the energy barrier for the reaction.[2][3]

Recommended Solutions:

  • Switch to a Non-Aqueous Saponification System: This is the most effective approach. A system using sodium hydroxide in a mixed solvent system like Methanol/Dichloromethane (e.g., 1:9) can dramatically accelerate the reaction at room temperature.[2][3] This method minimizes the deactivating solvation of the hydroxide ion and provides a homogeneous environment for the reaction.

  • Consider Alternative Cleavage Mechanisms: For methyl esters with extreme hindrance, the BAl2 mechanism (Bimolecular, Base-catalyzed, alkyl-oxygen cleavage) can sometimes be forced, where the nucleophile attacks the methyl group's carbon in an SN2 fashion.[1] However, for an ethyl ester, this pathway is significantly slower than for a methyl ester and is generally not a viable primary strategy.

  • Employ Microwave-Assisted Hydrolysis: Microwave irradiation can provide rapid, localized heating, often accelerating reactions that are sluggish under conventional heating. This should be explored with caution, optimizing temperature and time to avoid byproduct formation.

Below is a flowchart to guide your decision-making process for troubleshooting this specific issue.

G cluster_0 Troubleshooting: Incomplete Saponification cluster_1 Recommended Pathway cluster_2 Alternative & Escalation start Problem: Low Yield or No Reaction in Saponification check_cond Are you using standard aqueous conditions? (e.g., NaOH/MeOH/H₂O, reflux) start->check_cond non_aq Switch to Non-Aqueous Protocol (NaOH in MeOH/CH₂Cl₂) check_cond->non_aq Yes (Most likely cause) harsh_cond Increase Temperature & Time (High-Boiling Solvent like Ethylene Glycol) check_cond->harsh_cond No, already tried modified conditions protocol Follow Protocol 2: Mild Hydrolysis of Hindered Esters non_aq->protocol Improves nucleophilicity and substrate access check_degrad Monitor for Degradation (TLC, LC-MS) harsh_cond->check_degrad no_degrad Continue with harsh conditions check_degrad->no_degrad No degrad Degradation Observed. Re-evaluate strategy. check_degrad->degrad Yes

Caption: Troubleshooting workflow for hindered ester saponification.

Question 2: My synthesis of this compound from Ethyl 2-hydroxy-6-methylbenzoate and a methylating agent is giving a complex mixture. What is going wrong?

Answer:

This reaction is a Williamson ether synthesis on a phenol. The key is controlling the reactivity of the phenoxide intermediate.

Potential Causes & Solutions:

  • Choice of Base and Solvent: The base deprotonates the hydroxyl group to form a phenoxide. A weak base (e.g., K₂CO₃) is often preferred over strong bases (e.g., NaH, NaOH) to prevent side reactions. Stronger bases can sometimes promote undesired reactions if other functional groups are present. The solvent should be polar apathetic, like acetone or DMF, to facilitate the SN2 reaction.

  • Methylating Agent Reactivity: Dimethyl sulfate (DMS) and methyl iodide are common methylating agents.[4][5] DMS is often more efficient but is highly toxic and requires careful handling. Ensure the stoichiometry is correct; a slight excess (1.1-1.2 equivalents) of the methylating agent is typical.

  • Incomplete Reaction: The reaction may be slow due to the steric hindrance of the ortho-methyl group. Ensure adequate reaction time and temperature (often gentle heating, 50-60 °C, is required). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.

  • Workup Issues: Ensure the workup procedure effectively removes unreacted methylating agent and the base. A typical workup involves filtering the inorganic salts, evaporating the solvent, and then performing an aqueous wash to remove any remaining water-soluble impurities before purification.

Question 3: How do I effectively purify the final product? It seems to co-elute with impurities.

Answer:

Purification requires choosing a system that can resolve compounds with similar polarities.

  • Column Chromatography: This is the most reliable method.

    • Solvent System Selection: Use TLC to find an optimal eluent system. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For this compound, a typical system is 5-10% Ethyl Acetate in Hexane.

    • Proper Column Packing: A well-packed column is critical for good separation. Ensure the silica gel is uniformly settled without any air bubbles.

  • Recrystallization: If the product is a solid at room temperature or can be solidified from a concentrated solution, recrystallization is an excellent option for achieving high purity.[6] However, this compound is typically a liquid.

  • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be effective. This is best for large-scale purification after an initial chromatographic step.

Part 2: Experimental Protocols

Protocol 1: Synthesis via O-Methylation of Ethyl 2-hydroxy-6-methylbenzoate

This protocol describes the methylation of the phenolic hydroxyl group to yield the target compound.[4][7]

Materials:

  • Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Dimethyl Sulfate (DMS, 1.2 eq)

  • Anhydrous Acetone

  • Diethyl ether & Saturated aq. NH₄Cl

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-hydroxy-6-methylbenzoate and anhydrous acetone (approx. 10 mL per 1 g of ester).

  • Add the finely powdered potassium carbonate to the solution.

  • Stir the suspension vigorously and add dimethyl sulfate dropwise at room temperature.

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 10% EtOAc/Hexane) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude oil in diethyl ether. Wash the organic layer with saturated aqueous NH₄Cl solution (to quench any remaining DMS), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Mild, Non-Aqueous Hydrolysis of this compound

This protocol is adapted from methodologies developed for sterically hindered esters and avoids harsh aqueous conditions.[2][3]

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH, 3.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Sodium Hydroxide in a minimal amount of Methanol to create a concentrated solution.

  • In a separate flask, dissolve the this compound in Dichloromethane (DCM).

  • To the ester solution, add the methanolic NaOH solution dropwise at room temperature with vigorous stirring. The final solvent ratio should be approximately 9:1 DCM:MeOH.

  • Stir the reaction mixture at room temperature. The sodium salt of the carboxylic acid may begin to precipitate.

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Once the starting material is consumed, carefully add 1 M HCl to the mixture until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt.

  • Transfer the mixture to a separatory funnel. Add water and extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-6-methylbenzoic acid.

Table 1: Comparison of Hydrolysis Conditions
ParameterStandard Aqueous MethodMild Non-Aqueous Method
Reagents NaOH, H₂O, MeOHNaOH, MeOH, DCM
Temperature Reflux (65-100 °C)Room Temperature (~25 °C)
Typical Time 24 - 72 hours1 - 3 hours
Typical Yield < 20% (often fails)> 90%
Key Advantage Simple reagentsHigh efficiency, mild conditions
Reference Traditional textbook methodArkivoc, 2018[2][3]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? A: It is primarily used as a building block in organic synthesis for pharmaceuticals and agrochemicals.[5] Its specific substitution pattern makes it a precursor to more complex molecular scaffolds. It also has applications as a flavoring agent and in the fragrance industry due to its sweet, fruity odor.[5]

Q2: What are the key physical and safety properties I should be aware of? A: It is a colorless to light yellow liquid with a molecular weight of 194.23 g/mol .[8] Standard laboratory safety precautions should be observed: wear safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Q3: Which analytical techniques are best for monitoring its reactions? A:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical eluent is 10-20% ethyl acetate in hexane. Use a UV lamp (254 nm) for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for checking purity and identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. Key ¹H NMR signals include the ethyl ester quartet and triplet, the methoxy singlet, the aromatic methyl singlet, and the aromatic protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of starting material and the appearance of the product, especially for non-volatile compounds like the carboxylic acid product after hydrolysis.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319. [Link]

  • Lima, P. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1205. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (2006). ResearchGate. [Link]

  • Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. (2020). [Link]

  • Ferreira, V. F., et al. Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | CAS 6520-83-8. LookChem. [Link]

  • ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. [Link]

  • Ethyl 2-methylbenzoate. PubChem, National Institutes of Health. [Link]

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  • Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • Preparation method of methyl benzoate compound.
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Technical Support Center: Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis and handling of Ethyl 2-methoxy-6-methylbenzoate. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested insights to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on typical synthetic routes, you are likely to encounter three primary classes of impurities:

  • Process-Related Impurities: These arise directly from the chemical transformations used in the synthesis.

    • Ethyl 2-hydroxy-6-methylbenzoate: This is arguably the most common impurity, resulting from incomplete methylation of the phenolic hydroxyl group.

    • 2-Methoxy-6-methylbenzoic acid: This can be present due to incomplete esterification of the carboxylic acid or hydrolysis of the final ester product.[1][2][3][4]

  • Starting Material Carryover: Unreacted starting materials from preceding steps in your synthesis can be carried through.

  • Reagent-Related Impurities: Residual reagents, catalysts, or their byproducts may be present in the final product.

The following table summarizes these common impurities, their sources, and typical analytical observations.

Impurity NameStructureCommon Source(s)Typical Analytical Signature (GC-MS)
Ethyl 2-hydroxy-6-methylbenzoate Incomplete methylationLower retention time than the parent compound; distinct mass spectrum with a molecular ion peak corresponding to C₁₀H₁₂O₃ (m/z 180.08)
2-Methoxy-6-methylbenzoic acid Incomplete esterification or hydrolysisHigher retention time and potential for tailing on non-polar GC columns; mass spectrum showing a molecular ion peak for C₉H₁₀O₃ (m/z 166.06)
Unreacted Starting Materials/Intermediates VariesIncomplete reaction in previous synthetic stepsVaries depending on the specific starting material.
Residual Solvents VariesTrapped during workup and purificationEarly eluting peaks in a GC analysis.

Q2: What is the primary cause of Ethyl 2-hydroxy-6-methylbenzoate contamination, and how can I prevent it?

A2: The presence of Ethyl 2-hydroxy-6-methylbenzoate is a direct consequence of incomplete methylation of the phenolic hydroxyl group. The methylation of a phenol with an alkylating agent like dimethyl sulfate in the presence of a base is a classic SN2 reaction.[5][6] The phenoxide ion, formed by the deprotonation of the phenol by the base, acts as a nucleophile and attacks the methyl group of the dimethyl sulfate.

Troubleshooting Guide: Minimizing Key Impurities

This section provides a structured approach to troubleshooting and mitigating the formation of the most prevalent impurities during the synthesis of this compound.

Issue 1: High Levels of Ethyl 2-hydroxy-6-methylbenzoate

Root Cause Analysis:

  • Insufficient Methylating Agent: An inadequate amount of dimethyl sulfate will lead to unreacted starting material.

  • Inefficient Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl group, leading to a lower concentration of the reactive phenoxide nucleophile.[7]

  • Reaction Temperature Too Low: The rate of the SN2 reaction may be too slow at lower temperatures, resulting in an incomplete reaction within the allotted time.

  • Poor Solubility: If the starting material or the base is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient.

Corrective and Preventive Actions (CAPA):

  • Optimize Stoichiometry:

    • Methylating Agent: Use a slight excess (1.1 to 1.5 equivalents) of dimethyl sulfate to drive the reaction to completion.

    • Base: Ensure at least one equivalent of a suitable base (e.g., potassium carbonate, sodium hydroxide) is used to facilitate complete deprotonation.

  • Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature, monitoring for any potential side reactions or degradation. A typical range for this type of methylation is 50-80 °C.

    • Solvent: Choose a solvent that ensures the solubility of all reactants. Acetone or DMF are common choices for such reactions.

  • Monitor Reaction Progress:

    • Utilize Thin Layer Chromatography (TLC) or in-process Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material. Continue the reaction until no starting material is detectable.

Issue 2: Presence of 2-Methoxy-6-methylbenzoic acid

Root Cause Analysis:

  • Incomplete Fischer Esterification: The acid-catalyzed esterification of a carboxylic acid with an alcohol is a reversible reaction.[8][9][10][11][12] The equilibrium may not have shifted sufficiently towards the product side. The steric hindrance from the ortho-methyl group can also slow down the reaction rate.[13]

  • Hydrolysis during Workup or Storage: The ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acidic or basic aqueous conditions.[1][2][3][4]

Corrective and Preventive Actions (CAPA):

  • Driving the Fischer Esterification to Completion:

    • Excess Alcohol: Use a large excess of ethanol (it can even be used as the solvent) to shift the equilibrium towards the formation of the ethyl ester.[14]

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will also drive the equilibrium forward.[9]

    • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

  • Preventing Hydrolysis:

    • Neutral Workup: During the workup process, ensure that the aqueous washes are neutral or slightly acidic to minimize base-catalyzed hydrolysis.

    • Anhydrous Conditions: Dry the final product thoroughly and store it under anhydrous conditions to prevent hydrolysis over time.

Experimental Protocols

Protocol 1: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the separation and identification of this compound and its primary impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-450 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the main component and impurities based on their retention times and mass spectra.

    • Quantify the impurities using the area percentage method, or for more accurate results, by creating calibration curves with certified reference standards.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing less soluble impurities from this compound.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[15][16] A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) may also be effective.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.[15][17]

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

    • Filter the hot solution by gravity to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment:

    • Analyze the purified product by GC-MS (Protocol 1) or NMR to confirm the removal of impurities.

    • Determine the melting point of the purified product; a sharp melting point close to the literature value is an indicator of high purity.

Visualizing Impurity Formation and Troubleshooting

Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation 2-Hydroxy-6-methylbenzoic acid 2-Hydroxy-6-methylbenzoic acid Ethyl 2-hydroxy-6-methylbenzoate Ethyl 2-hydroxy-6-methylbenzoate 2-Hydroxy-6-methylbenzoic acid->Ethyl 2-hydroxy-6-methylbenzoate Esterification This compound This compound Ethyl 2-hydroxy-6-methylbenzoate->this compound Methylation Incomplete Methylation Incomplete Methylation Ethyl 2-hydroxy-6-methylbenzoate->Incomplete Methylation Leads to Hydrolysis Hydrolysis This compound->Hydrolysis Reverts to 2-Methoxy-6-methylbenzoic acid Incomplete Esterification Incomplete Esterification 2-Methoxy-6-methylbenzoic acid 2-Methoxy-6-methylbenzoic acid 2-Methoxy-6-methylbenzoic acid->this compound Esterification 2-Methoxy-6-methylbenzoic acid->Incomplete Esterification Leads to

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Impurity Detected Impurity Detected Identify Impurity Identify Impurity Impurity Detected->Identify Impurity Ethyl 2-hydroxy-6-methylbenzoate Ethyl 2-hydroxy-6-methylbenzoate Identify Impurity->Ethyl 2-hydroxy-6-methylbenzoate Phenolic Impurity 2-Methoxy-6-methylbenzoic acid 2-Methoxy-6-methylbenzoic acid Identify Impurity->2-Methoxy-6-methylbenzoic acid Acidic Impurity Other Other Identify Impurity->Other Unidentified Optimize Methylation Optimize Methylation Ethyl 2-hydroxy-6-methylbenzoate->Optimize Methylation Drive Esterification/Prevent Hydrolysis Drive Esterification/Prevent Hydrolysis 2-Methoxy-6-methylbenzoic acid->Drive Esterification/Prevent Hydrolysis Review Starting Materials/Reagents Review Starting Materials/Reagents Other->Review Starting Materials/Reagents

Caption: A workflow for troubleshooting impurities.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ester hydrolysis. In Wikipedia. [Link]

  • LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Reagent Guide. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Stack Exchange. (2019, June 14). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]

  • Lab Archives. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Course Hero. (2025, October 22). Recrystallization Purpose of experimental To separate organic compounds (solid) from impurities by recrystallization. Theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

  • Lab Archives. (n.d.). Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • The University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • News-Medical.Net. (2015, March 31). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). Retrieved from [Link]

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Technical Support Center: Scaling Up the Production of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8)[1]. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance production efficiency.

Section 1: Synthesis Overview & Core Principles

This compound is typically synthesized via the Fischer esterification of 2-methoxy-6-methylbenzoic acid with ethanol, using a strong acid catalyst. While seemingly straightforward, this reaction is governed by an equilibrium, and the steric hindrance posed by the ortho-substituents on the benzoic acid ring can significantly impact reaction kinetics and overall yield.[2][3]

The primary reaction is as follows:

2-methoxy-6-methylbenzoic acid + Ethanol ⇌ this compound + Water

Understanding the reversible nature of this reaction is fundamental to troubleshooting.[4][5] To achieve high conversion, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol reactant (ethanol) or by actively removing water as it is formed.[5]

Fischer Esterification Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Final Product Acid R-COOH (2-methoxy-6-methylbenzoic acid) Protonated_Acid R-C(=O+H)OH Acid->Protonated_Acid Protonation H_plus H+ Ethanol R'-OH (Ethanol) Tetrahedral_Intermediate R-C(OH)(O+H2)OR' Protonated_Acid->Tetrahedral_Intermediate Attack by Alcohol Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate->Protonated_Ester Proton Transfer Water H2O Protonated_Ester->Water Elimination Ester R-COOR' (this compound) Protonated_Ester->Ester Deprotonation H_plus_regen H+

Caption: Generalized mechanism of Fischer Esterification.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Problem 1: Low or Stalled Reaction Conversion

Question: My reaction has been refluxing for several hours, but TLC and GC analysis show a significant amount of unreacted 2-methoxy-6-methylbenzoic acid. What is causing the low conversion?

Potential Causes & Solutions:

  • Equilibrium Limitation: Fischer esterification is a reversible process.[4][5] The accumulation of water, a byproduct, can drive the reaction backward, leading to a stall in conversion.[6]

    • Solution 1 (Excess Alcohol): Use ethanol as the solvent. A large molar excess of ethanol (e.g., 10-20 equivalents or more) will shift the equilibrium towards the product side according to Le Chatelier's principle.[3][7]

    • Solution 2 (Water Removal): For larger-scale reactions where using a vast excess of alcohol is impractical, azeotropic removal of water is highly effective.[5] Use a Dean-Stark apparatus with a suitable water-carrying agent like toluene or cyclohexane.[8] The reaction temperature will be dictated by the boiling point of the azeotrope.

  • Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-TsOH) is crucial for protonating the carbonyl oxygen, making the carboxylic acid more electrophilic for attack by the alcohol.

    • Solution: Ensure an adequate catalytic amount is used (typically 1-5 mol%). If the reaction has stalled, a careful additional charge of the catalyst can sometimes restart it. Be cautious, as excessive acid can promote side reactions.[9]

  • Steric Hindrance: The methyl and methoxy groups at the ortho positions of the benzoic acid create significant steric hindrance, slowing down the rate of reaction.[2]

    • Solution: Higher reaction temperatures and longer reaction times are often necessary to overcome the steric barrier. If refluxing in ethanol is insufficient, consider switching to a higher boiling point alcohol (e.g., n-butanol), though this would produce the butyl ester.[10] Alternatively, microwave-assisted synthesis can be explored to accelerate the reaction.[10]

Problem 2: Formation of Unexpected Byproducts

Question: My crude product analysis (GC-MS, NMR) shows impurities other than starting materials. What are the likely side reactions?

Potential Causes & Solutions:

  • Ether Formation: Under strong acidic conditions and elevated temperatures, ethanol can undergo self-condensation to form diethyl ether. This is more prevalent with prolonged heating.[2]

    • Solution: Optimize the reaction time and temperature. Do not overheat or run the reaction for an unnecessarily long duration. Monitor the reaction progress closely and stop once maximum conversion of the starting acid is achieved.

  • Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of sulfonated byproducts.[9]

    • Solution: Use the minimum effective amount of sulfuric acid. Alternatively, switch to a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like modified montmorillonite clay.[8][11]

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 3: Difficult Product Isolation and Purification

Question: I'm having trouble isolating the pure ester. The workup is forming emulsions, and distillation is giving poor recovery.

Potential Causes & Solutions:

  • Incomplete Neutralization: Residual acid catalyst must be neutralized before final purification. Insufficient washing can lead to product degradation during distillation.

    • Solution: After removing the excess alcohol, dissolve the crude residue in a water-immiscible solvent like ethyl acetate or toluene. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[5] This neutralizes the acid catalyst. Follow with a brine wash to break up emulsions and remove bulk water.[5]

  • Emulsion Formation: The presence of unreacted carboxylic acid, which can act as a surfactant, can lead to stable emulsions during the aqueous wash.

    • Solution: Ensure the reaction has gone to completion as much as possible. During workup, adding a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[5] Allow the layers to separate fully, even if it takes time.

  • Inefficient Distillation: this compound has a relatively high boiling point. Distilling at atmospheric pressure may require temperatures that could cause degradation.

    • Solution: Perform the final purification by vacuum distillation.[12] This allows the product to boil at a much lower temperature, preventing thermal decomposition and improving recovery of the pure ester.

Section 3: Process Scale-Up & Optimization

When moving from a lab-scale synthesis to pilot or full production, several parameters must be carefully considered and optimized.

ParameterLab Scale (1-10 g)Pilot/Production Scale (>1 kg)Rationale & Key Considerations
Reactant Ratio Large excess of ethanol (e.g., 20-50 eq.) is common.Molar ratio of ethanol is reduced (e.g., 3-5 eq.) with azeotropic water removal.On a large scale, using ethanol as a solvent is costly and inefficient. Azeotropic removal is more economical for driving the equilibrium.[5]
Catalyst Conc. H₂SO₄ is often used.p-Toluenesulfonic acid (p-TsOH) or a reusable solid acid catalyst is preferred.Solid acids simplify removal (filtration) and reduce corrosive waste streams.[11] p-TsOH avoids potential sulfonation side reactions.[9]
Heating Heating mantle.Jacketed reactor with controlled heating/cooling fluid.Uniform heat transfer is critical to avoid localized overheating, which can lead to side reactions and product degradation.
Workup Separatory funnel extractions.Reactor-based phase separations and washes.Minimizes manual handling and potential for loss. Efficient mixing and settling times must be established.[6]
Purification Flash chromatography or simple distillation.Fractional vacuum distillation.Necessary to achieve high purity and remove closely boiling impurities. A column with sufficient theoretical plates should be used.[12]

Section 4: Analytical Methods for Reaction Monitoring

Effective and timely monitoring is crucial for process control and optimization.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of the starting carboxylic acid.[2] Ideal for quick in-process checks.

  • Gas Chromatography (GC): The preferred method for quantitative analysis.[13] It can accurately determine the relative amounts of starting material, product, and any volatile byproducts. A flame ionization detector (FID) is commonly used.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Also suitable for quantitative analysis, particularly for monitoring the non-volatile carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze aliquots from the reaction mixture to determine the conversion ratio by integrating characteristic peaks of the starting material and product.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.[13]

Section 5: Detailed Experimental Protocol (Illustrative Lab-Scale)

This protocol is a representative example for the synthesis of this compound.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-6-methylbenzoic acid (10.0 g, 60.2 mmol).

  • Reagent Addition: Add anhydrous ethanol (100 mL) to the flask, followed by the slow and careful addition of concentrated sulfuric acid (1 mL).[16]

  • Heating: Add a few boiling chips, and heat the mixture to a gentle reflux using a heating mantle.[17] Let the reaction proceed for 4-6 hours.

  • Monitoring: Periodically take small aliquots to monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[5]

  • Workup - Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) or until no more gas evolves. Then, wash with saturated sodium chloride (brine) solution (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[12]

References

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Handling and safety precautions for Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-methoxy-6-methylbenzoate

Welcome to the technical support guide for this compound (CAS No. 6520-83-8). This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice in a direct question-and-answer format to address potential issues encountered during laboratory use.

Section 1: FAQs - General Safety & Properties

This section answers fundamental questions regarding the identity, properties, and primary hazards of this compound.

Q1: What is this compound and what are its primary characteristics?

This compound is a carbonyl compound, specifically a carboxylic acid ester.[1][2] It is typically a colorless to light yellow or orange clear liquid.[1][2][3] It is used in laboratory research and development and is noted for its applications in fragrances and flavorings due to a characteristic sweet, fruity odor.[3][4]

Q2: What are the main hazards I should be aware of before working with this compound?

While specific GHS classifications can vary slightly between suppliers, this compound should be handled with care. Some sources indicate it may cause skin and eye irritation.[4] It is also classified by some suppliers as a flammable or combustible substance, requiring precautions against ignition sources.[4] For research use only, it is not intended for diagnostic or therapeutic applications.[5][6]

Q3: What immediate personal protective equipment (PPE) is required for handling this chemical?

At a minimum, standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat. In situations with a risk of splashing or aerosol generation, a face shield and additional protective clothing may be necessary. Always work in a well-ventilated area or under a chemical fume hood.

Q4: How should I properly store this compound?

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4] The recommended storage temperature is often room temperature, though some suppliers suggest storage in a cool, dark place below 15°C.[2][4] Always keep it away from heat, sparks, open flames, and other ignition sources.[7][8]

Section 2: Troubleshooting Guide - Handling & Storage Issues

This section addresses specific problems that may arise during the routine handling and storage of the compound.

Q1: I notice a sweet, fruity odor in the lab after working with the compound. What does this mean and what should I do?

A noticeable odor indicates that vapors are present in the air, suggesting either a spill or inadequate ventilation.

  • Causality: The vapor pressure of the compound, though low (0.006 mmHg at 25°C), is sufficient for vapors to escape from an unsealed container or a small spill.[4]

  • Immediate Action:

    • Ensure your PPE is on correctly.

    • Check for any visible spills on your workspace, equipment, or the floor.

    • Verify that your chemical fume hood is functioning correctly (check the airflow monitor).

    • If no spill is found, ensure your primary container is tightly sealed.

    • If the odor persists, evacuate the immediate area and inform your lab supervisor or safety officer to assess the ventilation.

Q2: The liquid, which was originally colorless, now has a light yellow tint. Is it still usable?

A change in color from colorless to light yellow or orange can occur over time.[2][3]

  • Causality: This may be due to minor degradation or the presence of trace impurities, potentially accelerated by exposure to air or light. The compound is noted as being potentially air-sensitive by some suppliers.[8]

  • Troubleshooting Steps:

    • Check Purity: If the experiment is sensitive to impurities (e.g., catalysis, kinetic studies), it is advisable to check the purity of the material using an appropriate analytical method, such as GC (Gas Chromatography), as this is the method used to specify its purity (>95.0%).[2][3]

    • Assess Impact: For less sensitive applications, like use as a solvent or in some synthetic preparations, the slight color change may not significantly impact the outcome.

    • Prevent Further Change: Ensure the container is purged with an inert gas (like nitrogen or argon) and sealed tightly. Store in a dark location if light sensitivity is suspected.

Section 3: Troubleshooting Guide - Emergency Procedures

This section provides clear, step-by-step instructions for responding to emergencies.

Q1: What is the correct procedure for cleaning up a small spill of this compound?

A small spill (<100 mL) on a benchtop can be managed by trained laboratory personnel.

  • Causality: Accidental spills can happen during dispensing or transfer operations. A prepared response is crucial to prevent exposure and further contamination.

  • Protocol: Small Spill Cleanup

    • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure no ignition sources are nearby.

    • PPE: Don appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

    • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Dispose: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous chemical waste according to your institution's guidelines.

    • Report: Report the incident to your lab supervisor.

Q2: What are the first aid measures for accidental exposure?

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to medical personnel.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[8]

Q3: How should I respond to a fire involving this chemical?

  • Causality: Although it has a relatively high flash point (~110 °C), it is considered a combustible liquid, and its vapors can form flammable mixtures with air upon heating.[4]

  • Fire Response Protocol:

    • Activate Alarm: Immediately activate the nearest fire alarm and alert others.

    • Assess Risk: If the fire is small and you are trained, you may use a suitable fire extinguisher.

    • Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), or dry chemical powder. Do not use a direct water jet, as it may spread the fire.[9]

    • Evacuate: If the fire is large, cannot be controlled, or you are not trained, evacuate the area immediately. Close doors behind you to contain the fire.

    • Cool Containers: If it is safe to do so, use a water spray to cool nearby containers and prevent pressure buildup.[7]

Appendices

Data Presentation Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6520-83-8[2][6]
Molecular Formula C₁₁H₁₄O₃[3][4]
Molecular Weight 194.23 g/mol [4][6]
Appearance Colorless to light yellow/orange liquid[2][3]
Boiling Point 135 °C @ 15 mmHg[2][4]
Density 1.09 g/cm³[4]
Flash Point 109.6 °C (closed cup)[4]
Vapor Pressure 0.006 mmHg @ 25°C[4]
Refractive Index 1.5100 to 1.5130[4]
Storage Room temperature, sealed in dry conditions[2][4]
Diagrams

SpillResponseWorkflow Spill Spill Discovered Alert Alert Nearby Personnel Isolate Area Spill->Alert Assess Assess Situation (Size, Location, Hazards) SmallSpill Is it a small, manageable spill? Assess->SmallSpill PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SmallSpill->PPE  Yes Evacuate Evacuate Area Activate Alarm Call Emergency Response SmallSpill->Evacuate No   Alert->Assess Contain Contain & Absorb Spill (Use inert absorbent) PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decon Decontaminate Area (Solvent then Soap/Water) Collect->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose Report Report Incident to Supervisor Dispose->Report End Procedure Complete Report->End Evacuate->End

Caption: Workflow for Chemical Spill Response.

References

  • RIFM fragrance ingredient safety assessment, 2-methyltetrahydrofuran-3-one, CAS Registry Number 3188-00-9. (2022). Food and Chemical Toxicology, 168.
  • 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER (CAS 6520-83-8) SDS. LookChem.
  • SAFETY DATA SHEET 3(2H)
  • Safety Data Sheet: 2-Methyl Tetrahydrofuran-3-one synthetic. Advanced Biotech.
  • Ethyl 2-Methoxy-6-methylbenzo
  • Dihydro-2-methyl-3(2H)
  • 2-Methyltetrahydro-3-furanone (CAS 3188-00-9). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET: Methyl benzo
  • Ethyl 2-Methoxy-6-methylbenzo
  • Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3.
  • Material Safety Data Sheet: Methyl benzo
  • SAFETY DATA SHEET: Ethyl benzo
  • Ethyl 2-methoxybenzoate | C10H12O3.
  • SAFETY DATA SHEET: Ethyl 2-methoxybenzo
  • This compound (CAS 6520-83-8). Santa Cruz Biotechnology.
  • This compound 6520-83-8. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Methyl Benzoate | C6H5COOCH3.

Sources

Technical Support Center: Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-methoxy-6-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering inconsistent results or challenges when working with this sterically hindered aromatic ester. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and handling of this compound.

Q1: What makes this compound a challenging molecule to work with?

A1: The primary challenge stems from significant steric hindrance around the ester carbonyl group. The molecule has two substituents (methoxy and methyl) in the ortho positions (C2 and C6) of the benzene ring. These groups physically obstruct the path for nucleophiles to attack the electrophilic carbonyl carbon. This steric crowding, often referred to as the "ortho effect," dramatically slows down reaction rates for processes like esterification, hydrolysis, and reactions with organometallics compared to less substituted benzoates.[1][2][3][4] The substituents force the ester group to twist out of the plane of the benzene ring, which inhibits resonance stabilization and alters its reactivity.[2][3]

Q2: What are the key analytical features I should look for to confirm the identity and purity of my compound?

A2: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[5][6][7]

Analytical Technique Expected Key Features for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~ 7.2-7.3 ppm (t, 1H, Ar-H), δ ~ 6.7-6.8 ppm (d, 2H, Ar-H), δ ~ 4.3-4.4 ppm (q, 2H, -OCH₂CH₃), δ ~ 3.8 ppm (s, 3H, -OCH₃), δ ~ 2.3 ppm (s, 3H, Ar-CH₃), δ ~ 1.3-1.4 ppm (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~ 168 ppm (C=O), δ ~ 158 ppm (C-OCH₃), δ ~ 138 ppm (C-CH₃), δ ~ 130-132 ppm (Ar C-H), δ ~ 125 ppm (Ar C-COOEt), δ ~ 108-110 ppm (Ar C-H), δ ~ 61 ppm (-OCH₂CH₃), δ ~ 56 ppm (-OCH₃), δ ~ 21 ppm (Ar-CH₃), δ ~ 14 ppm (-OCH₂CH₃).
IR Spectroscopy (ATR)~1720-1730 cm⁻¹ (strong, C=O stretch), ~1250 cm⁻¹ (strong, C-O stretch), ~2980 cm⁻¹ (C-H sp³ stretch).
Mass Spectrometry (EI)m/z 194 (M⁺), 165 (M⁺ - C₂H₅), 149 (M⁺ - OEt).
HPLC A single sharp peak under appropriate reversed-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase).[8][9]

Q3: How should I store this compound to ensure its stability?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents. While generally stable, prolonged exposure to moisture can lead to slow hydrolysis back to the carboxylic acid and ethanol, especially if acidic or basic impurities are present.[10][11]

Section 2: Troubleshooting Guide for Synthesis (Esterification)

Inconsistent yields during the synthesis of this compound are a frequent issue, primarily related to the hindered nature of its precursor, 2-methoxy-6-methylbenzoic acid.

Q4: My Fischer esterification of 2-methoxy-6-methylbenzoic acid is giving me very low yields (<30%). Why is this happening?

A4: This is a classic case of steric hindrance severely impacting a reaction that is already an equilibrium process.[12][13] The standard Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst (like H₂SO₄), relies on the nucleophilic attack of the alcohol on a protonated carbonyl group.[14][15]

The bulky ortho-methyl and ortho-methoxy groups on your starting material create a congested environment around the carboxylic acid, making it difficult for the ethanol molecule to approach and attack the carbonyl carbon.[12][16] This dramatically increases the activation energy of the nucleophilic addition step, slowing the forward reaction to a crawl and preventing the equilibrium from favoring the product side.[17]

graph Fischer_Hindrance { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, color="#34A853", penwidth=2]; rankdir=LR; splines=true;

// Nodes for reactants acid [label="2-Methoxy-6-methylbenzoic Acid", pos="0,1.5!"]; ethanol [label="Ethanol (Nucleophile)", pos="0,-1.5!"];

// Central reaction point carbonyl [label="Carbonyl Carbon\n(Target)", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"];

// Steric hindrance representation hindrance1 [label="Steric Shield\n(ortho-Methyl)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1!"]; hindrance2 [label="Steric Shield\n(ortho-Methoxy)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,-1!"];

// Edges ethanol -> carbonyl [label="Difficult Nucleophilic Attack", fontcolor="#EA4335", color="#EA4335", style=dashed, len=2.5]; acid -> carbonyl [style=invis]; carbonyl -> hindrance1 [style=invis]; carbonyl -> hindrance2 [style=invis]; }

Caption: Steric hindrance in Fischer esterification.

Q5: What is a more reliable, high-yielding method for synthesizing this ester?

A5: To overcome steric hindrance, you must increase the reactivity of one of the components. Instead of activating the carboxylic acid with a proton (which is reversible and not very effective here), it is far better to convert the carboxylic acid into a highly reactive intermediate.

Recommended Method: Acyl Chloride Formation followed by Esterification

This two-step process is highly reliable for hindered systems.

  • Activate the Carboxylic Acid: Convert 2-methoxy-6-methylbenzoic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is much more electrophilic than the protonated acid.

  • React with Alcohol: The highly reactive acyl chloride will then readily react with ethanol, even at low temperatures, to form the desired ester. A non-nucleophilic base like pyridine or triethylamine is typically added to scavenge the HCl byproduct.

Protocol 1: High-Yield Synthesis via Acyl Chloride

Step A: Formation of 2-methoxy-6-methylbenzoyl chloride

  • Setup: In a fume hood, equip a flame-dried, two-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Place a drying tube (containing CaCl₂) atop the condenser.

  • Reagents: To the flask, add 2-methoxy-6-methylbenzoic acid (1.0 eq). Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Reaction: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can accelerate the reaction.

  • Heating: Gently heat the mixture to reflux (approx. 40°C for DCM, or 80°C if using toluene) and stir for 2-3 hours. Monitor the reaction by carefully quenching a small aliquot in methanol and analyzing by TLC or LC-MS to confirm the consumption of the starting acid.

  • Isolation: Once the reaction is complete, carefully remove the excess SOCl₂ and solvent under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Esterification with Ethanol

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude acyl chloride from Step A in anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Addition: In a separate vial, mix anhydrous ethanol (1.2 eq) and anhydrous pyridine (1.5 eq) in DCM. Add this solution dropwise to the stirring acyl chloride solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the formation of the product.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Section 3: Troubleshooting Guide for Reactions of the Ester

This section focuses on issues encountered when this compound is used as a starting material.

Q6: I am attempting a Grignard reaction, but I see a significant amount of unreacted ester even with excess Grignard reagent. What's going wrong?

A6: This is another manifestation of severe steric hindrance.[18] The Grignard reagent (R-MgBr) is a bulky, potent nucleophile. The ortho substituents on your ester create a formidable steric barrier that shields the carbonyl carbon, making the required nucleophilic attack extremely difficult.

Normally, esters react with two equivalents of a Grignard reagent to form a tertiary alcohol.[19][20] The first addition forms a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent.[20][21] In your case, even the first addition step is likely very slow.

graph Grignard_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Troubleshooting workflow for a hindered Grignard reaction.

Optimization Strategies:

  • Higher Temperatures: Instead of running the reaction at room temperature, try refluxing in a higher-boiling solvent like THF.

  • More Reactive Nucleophiles: Consider using an organolithium reagent (R-Li) instead of a Grignard. Organolithiums are generally more reactive and may have a better chance of overcoming the steric barrier.

  • Extended Reaction Time: Monitor the reaction over a 24-48 hour period to see if it proceeds to completion, albeit slowly.

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[19][22] Ensure all glassware is flame-dried and all solvents and reagents are rigorously anhydrous. Any trace of water will quench the Grignard reagent and contribute to lower yields.

Q7: My ester seems to be decomposing during aqueous workup or purification. Is it unstable?

A7: this compound is susceptible to hydrolysis under both acidic and basic conditions, a common characteristic of esters.[10] If your workup involves prolonged contact with strong aqueous acid or base, especially with heating, you will cleave the ester back to 2-methoxy-6-methylbenzoic acid and ethanol.

Condition Risk of Hydrolysis Recommendation
Strong Acid (e.g., >1M HCl) Moderate to HighMinimize contact time. Perform washes quickly and at cool temperatures. Neutralize as soon as possible.
Strong Base (e.g., >1M NaOH) HighAvoid strong basic washes if possible. Use a milder base like saturated sodium bicarbonate solution for neutralization.
Silica Gel Chromatography Low to ModerateThe surface of silica gel is acidic and can cause degradation of sensitive compounds over long periods. Do not let the compound sit on the column for an extended time. Add 1% triethylamine to your eluent to neutralize the silica if you suspect acid-catalyzed decomposition.

To test for instability, you can perform a simple experiment: dissolve a small amount of your pure ester in a solvent, add the acidic or basic solution you use in your workup, and monitor the mixture by TLC over an hour to see if the starting material is consumed and a new, more polar spot (the carboxylic acid) appears.[23]

Section 4: Scale-Up Considerations

Q8: My optimized reaction worked perfectly on a 1-gram scale, but when I tried it at 25 grams, the yield dropped and I got several byproducts. What could be the reason?

A8: Scaling up reactions is not always a linear process. Several physical and chemical factors change dramatically with scale, leading to inconsistent outcomes.[24][25]

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can overheat in a large flask because the surface area-to-volume ratio decreases.[26] This can lead to thermal decomposition and side reactions. Solution: Use a larger reaction vessel than you think you need, ensure efficient stirring, and control the rate of reagent addition carefully to manage the temperature.

  • Mixing Efficiency: Achieving homogenous mixing is much harder in a large volume.[25] Pockets of high concentration can form, leading to localized side reactions. Solution: Use mechanical overhead stirring instead of a magnetic stir bar for larger volumes to ensure efficient mixing.

  • Reaction Time: It takes longer to heat and cool larger volumes. Addition times are also longer. The overall reaction time may need to be adjusted and re-optimized at the new scale.[24]

graph ScaleUp_Issues { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [color="#5F6368"];

}

Caption: Common challenges encountered during reaction scale-up.

References

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?Link

  • Wikipedia. (n.d.). Ortho effect.Link

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Link

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.Link

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights.Link

  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects.Link

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.Link

  • BenchChem. (n.d.). Troubleshooting incomplete esterification of alcohols with (-)-Menthyloxyacetic acid.Link

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. r/chemistry. Link

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.Link

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.Link

  • Filo. (2025). What are possible sources of error in an esterification lab?Link

  • Filo. (2025). Why is Fischer esterification not an effective method of preparing esters of tertiary alcohols?Link

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? r/Chempros. Link

  • RSC Publishing. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.Link

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?Link

  • University of Colorado, Boulder. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.Link

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.Link

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.Link

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Link

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent.Link

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC.Link

  • Chemistry Steps. (n.d.). Fischer Esterification.Link

  • YouTube. (2018). Reactions of esters with Grignard reagents. Frostburg State University Chemistry Department. Link

  • ChemicalBook. (n.d.). 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER synthesis.Link

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.Link

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Link

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 6520-83-8.Link

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.Link

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.Link

  • PubMed. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.Link

  • Quora. (2016). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?Link

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma.Link

  • ResearchGate. (2025). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.Link

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products.Link

Sources

Technical Support Center: Alternative Solvents for Ethyl 2-methoxy-6-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving Ethyl 2-methoxy-6-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by exploring alternative, greener, and more efficient solvent systems. We will move beyond simple protocol lists to explain the fundamental principles behind solvent selection, troubleshoot common issues encountered when deviating from traditional solvents, and provide validated experimental guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents for reactions involving esters like this compound?

Traditionally, ethereal solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,4-dioxane are the go-to choices for many reactions involving esters, particularly organometallic additions like Grignard reactions.[1][2] For other transformations like reductions or certain substitution reactions, dipolar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are also common, though their use is increasingly scrutinized.[1][3]

Q2: Why should our lab consider switching to alternative solvents?

The drive to adopt alternative solvents is based on the core principles of Green Chemistry, which aim to enhance safety, reduce environmental impact, and improve process efficiency.[4][5] Many conventional solvents have significant drawbacks:

  • Safety Hazards: Diethyl ether is extremely volatile and flammable, while THF can form explosive peroxides upon storage.[2] 1,4-dioxane is a suspected carcinogen.[6]

  • Environmental Impact: Many traditional solvents are derived from petrochemical sources and are not readily biodegradable.[7] Solvents like DCM and DMF face increasing regulatory restrictions.

  • Process Inefficiencies: Water-miscible solvents like THF can complicate aqueous workups, leading to larger solvent volumes for extraction and waste generation.

Q3: What are the critical properties of a good alternative solvent for ester transformations?

When selecting a replacement, especially for a common reaction like a Grignard addition to this compound, consider the following:

  • Reactivity Compatibility: The solvent must be inert to the reaction conditions (e.g., stable to strong bases/nucleophiles like Grignard reagents).

  • Solubilizing Power: It must effectively dissolve the ester substrate and key reagents. Hansen Solubility Parameters (HSP) can be a useful theoretical guide for predicting compatibility.[2]

  • Boiling Point: A higher boiling point can be advantageous for reactions requiring elevated temperatures but can make final product isolation more difficult.

  • Water Miscibility: Low water miscibility simplifies aqueous extractions, reduces waste, and makes the solvent easier to dry.[8]

  • Safety Profile: Look for a higher flash point, low peroxide formation tendency, and lower toxicity.[5]

Alternative Solvent Selection & Comparison

Several "greener" ether alternatives have emerged as viable replacements for THF, Et₂O, and dioxane. The most prominent are 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).

Table 1: Comparative Properties of Ethereal Solvents
PropertyTHFDiethyl Ether (Et₂O)2-MeTHFCPME
Boiling Point (°C) 6634.680106
Flash Point (°C) -14.5-45-11-1
Water Solubility Miscible7.5 g/100 mL14 g/100 mL0.3 g/100 g
Peroxide Formation HighHighModerateVery Low
Source PetrochemicalPetrochemicalRenewable (e.g., corncobs)[5][9]Petrochemical
Key Advantage Well-established, high solvencyHigh volatility (easy removal)Greener source, better in some Grignard rxns[10]High stability, low water miscibility, safe[5][6][11]
Key Disadvantage Peroxide risk, water-miscibleHigh flammability, peroxide riskPeroxide formation still possibleHigher boiling point (harder to remove)

Data compiled from multiple sources.[2][5][6][11][12]

Troubleshooting Guide: Alternative Solvents in Practice

This section addresses specific issues you may encounter when substituting traditional solvents in common reactions with this compound.

Area 1: Grignard Reactions

Reaction: this compound + 2 eq. R-MgX → Tertiary Alcohol

The reaction of an ester with two equivalents of a Grignard reagent is a fundamental method for synthesizing tertiary alcohols where at least two alkyl/aryl groups are identical.[13][14][15][16]

Q: My Grignard reagent formation fails to initiate in CPME or 2-MeTHF. What should I do? A: This is a common issue, often related to the stability and purity of these solvents compared to THF.

  • Causality: THF's higher water miscibility means it often contains trace water, which can etch the magnesium surface and expose fresh metal for reaction. Greener, more hydrophobic ethers like CPME are often "drier," which can paradoxically make initiation more difficult.

  • Solutions:

    • Magnesium Activation: Ensure you are using fresh, high-quality Grignard-turnings magnesium. Briefly grind the magnesium in a dry mortar and pestle (under an inert atmosphere if possible) to expose a fresh surface.

    • Chemical Initiators: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, activating it. You should see the characteristic brown color of the iodine disappear as the reaction begins.

    • Mechanical Activation: Gently heat the flask and sonicate the mixture for a few minutes to help initiate the reaction.

    • Use an Entrainer: Add a small amount of a more reactive halide, like 1,2-dibromoethane, to kick-start the reaction.

Q: My yield of tertiary alcohol is low when using 2-MeTHF. Why? A: Low yields in Grignard reactions are often due to inaccurate reagent stoichiometry or side reactions.

  • Causality: The concentration of a freshly prepared Grignard reagent can vary. Using a "theoretical" concentration can lead to under-dosing the ester. Furthermore, the sterically hindered nature of this compound could make the second addition to the ketone intermediate sluggish.

  • Solutions:

    • Titrate Your Grignard: Before adding it to your ester, always determine the exact concentration of your Grignard reagent by titration.[14] This is a critical quality control step.

    • Monitor the Reaction: The intermediate ketone is more reactive than the starting ester.[15] However, if the reaction stalls, gentle heating might be required. 2-MeTHF's higher boiling point (80°C) compared to THF (66°C) gives you a wider temperature window to work with.

    • Check for Side Reactions: The Grignard reagent is a strong base. If your desired nucleophile is bulky, it may instead deprotonate the alpha-position of the intermediate ketone, leading to enolate formation and recovery of starting material after workup.[14]

Q: The aqueous workup with CPME is forming a stable emulsion. How can I break it? A: While CPME's hydrophobicity is generally an advantage, it can sometimes lead to emulsions, especially if fine solids (like magnesium salts) are present.

  • Causality: Emulsions are stabilized by microscopic particles and compounds at the interface of the organic and aqueous layers.

  • Solutions:

    • Add Saturated Brine: After the initial quench with aqueous acid (e.g., NH₄Cl or HCl), wash the separated organic layer with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filter First: Before the extractive workup, filter the quenched reaction mixture through a pad of Celite® to remove fine magnesium salt precipitates that stabilize emulsions.

    • Use a Centrifuge: For small-scale reactions, centrifuging the mixture is a highly effective way to separate the layers.

Diagrams for Experimental Workflow & Logic

Solvent Selection Decision Tree

This diagram provides a logical pathway for choosing an appropriate greener solvent to replace a conventional ether like THF.

SolventSelection start Need to replace conventional ether (e.g., THF)? temp Reaction requires T > 80°C? start->temp workup Is simplified aqueous workup a priority? temp->workup No cpme Use CPME (High BP, very hydrophobic) temp->cpme Yes source Is a renewable source critical? workup->source No workup->cpme Yes me_thf Use 2-MeTHF (Renewable source, good performance) source->me_thf Yes both Both CPME and 2-MeTHF are good candidates. Evaluate on a small scale. source->both No anisole Consider Anisole (High BP, aromatic)

Caption: A decision tree for selecting a greener alternative solvent.

Grignard Reaction Workflow with CPME

This diagram outlines the key steps for performing a Grignard reaction using CPME, emphasizing the anhydrous technique.

GrignardWorkflow cluster_prep 1. Preparation (Anhydrous) cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation glassware Flame-dry glassware under vacuum reagents Use anhydrous CPME and fresh Mg turnings glassware->reagents initiation Initiate Grignard formation (Iodine crystal, gentle heat) reagents->initiation addition Slowly add alkyl halide in CPME initiation->addition ester_add Add ester substrate (this compound) addition->ester_add quench Quench with aq. NH4Cl (sat.) at 0°C ester_add->quench extract Extract with CPME quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify via column chromatography dry->purify

Caption: Workflow for a Grignard reaction using CPME solvent.

Validated Experimental Protocols

Protocol 1: Grignard Addition to this compound using CPME

This protocol describes the synthesis of 1-(2-methoxy-6-methylphenyl)-1,1-diphenylethanol using phenylmagnesium bromide in CPME.

1. Preparation of Phenylmagnesium Bromide in CPME:

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (2.2 eq).

  • In the dropping funnel, prepare a solution of bromobenzene (2.1 eq) in anhydrous CPME.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. Add one small crystal of iodine to initiate the reaction.

  • Once the reaction initiates (slight bubbling, disappearance of iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at 50°C for 1 hour to ensure complete formation. The solution should be a cloudy grey-to-brown color.

2. Reaction with Ester:

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Prepare a solution of this compound (1.0 eq) in anhydrous CPME.

  • Add the ester solution dropwise to the stirred Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting ester is consumed.

3. Workup and Purification:

  • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CPME (2x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the crude product by column chromatography on silica gel.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications.[Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods (RSC Publishing).[Link]

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.[Link]

  • APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS. .[Link]

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  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora.[Link]

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  • Cyclopentyl methyl ether - Wikipedia. Wikipedia.[Link]

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  • Green solvent - Wikipedia. Wikipedia.[Link]

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  • Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. ACS Publications.[Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Green Chemistry.[Link]

  • Effect of Various Solvents on the Esterification Reaction Solvent. ResearchGate.[Link]

  • What Are Some Alternatives to Traditional Solvents? - Chemistry For Everyone. YouTube.[Link]

  • Esterification Comparative Reaction. gChem Global.[Link]

  • Esterification Lab Answers. Scribd.[Link]

  • Acid to Ester - Common Conditions. organic-chemistry.org.[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry.[Link]

  • Reaction of Grignard reagents with esters. Chemistry Stack Exchange.[Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.[Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC - NIH.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Lab 12: Synthesis of an Ester. CSUB.[Link]

  • Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784. PubChem - NIH.[Link]

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Byproduct formation and removal in Ethyl 2-methoxy-6-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methoxy-6-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure, specifically focusing on the formation and removal of critical byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Question 1: My reaction seems to be complete by TLC, but after workup, my yield is significantly lower than expected. What are the likely causes?

Answer: Low isolated yield after a seemingly complete reaction often points to issues during the workup and purification stages. Several factors could be at play:

  • Incomplete Extraction: The desired ester product, while organic-soluble, may have some slight aqueous solubility. During aqueous washes, especially if emulsions form, a significant amount of product can be lost. To mitigate this, use brine (saturated NaCl solution) to wash the organic layer, which decreases the solubility of organic compounds in the aqueous phase and helps break emulsions.[1]

  • Product Hydrolysis: The Fischer esterification is a reversible reaction.[2] If the reaction mixture is exposed to water for extended periods, especially under acidic or basic conditions (depending on your workup), the ester can hydrolyze back to the starting carboxylic acid, 2-methoxy-6-methylbenzoic acid.[3][4] This is particularly relevant if the workup is prolonged.

  • Physical Loss: Mechanical losses during transfers between glassware, filtration, and on the rotary evaporator can add up. Ensure quantitative transfers by rinsing glassware with the extraction solvent.

Question 2: My TLC plate of the crude reaction mixture shows a spot at the baseline that stains with an acid/base indicator, in addition to my product spot. What is this impurity and how do I remove it?

Answer: A highly polar spot that remains at the baseline on a silica TLC plate is characteristic of the unreacted starting material, 2-methoxy-6-methylbenzoic acid . Its carboxylic acid functional group strongly adheres to the silica gel.

This is the most common impurity and its removal is a critical purification step.

Cause: The Fischer esterification is an equilibrium-driven process.[5] Insufficient reaction time, inadequate amount of catalyst, or the presence of water can prevent the reaction from going to completion, leaving behind unreacted starting acid.[1]

Removal Protocol: The acidic nature of this byproduct makes it easily removable with a mild base wash. A standard aqueous workup protocol involves washing the organic layer (e.g., in diethyl ether or ethyl acetate) with a saturated solution of sodium bicarbonate (NaHCO₃).[6][7]

  • Mechanism of Removal: The sodium bicarbonate deprotonates the carboxylic acid, forming the corresponding sodium carboxylate salt. This salt is highly water-soluble and partitions into the aqueous layer, effectively separating it from the neutral ester which remains in the organic layer.

  • Caution: This wash must be performed carefully as the reaction between the acid and bicarbonate evolves CO₂ gas, which can cause pressure buildup in a separatory funnel. Vent frequently.[1]

Question 3: I've observed a third spot on my TLC plate, with a polarity very close to my desired ester. What could this be?

Answer: A byproduct with polarity similar to your target ester can be challenging to separate. A likely candidate is Ethyl 2-hydroxy-6-methylbenzoate .

Probable Cause: This byproduct arises if your starting material, 2-methoxy-6-methylbenzoic acid, is contaminated with its precursor or a related impurity, 2-hydroxy-6-methylbenzoic acid .[8] This phenolic acid will undergo esterification in parallel with your main starting material, yielding the corresponding hydroxy-ester.

Removal Strategy: Separating two esters with such similar structures is difficult via simple extraction.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient solvent system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), can effectively separate the two compounds. The slightly more polar hydroxy-ester will have a stronger affinity for the silica and elute later.

  • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most frequently encountered byproducts are:

  • Unreacted 2-methoxy-6-methylbenzoic acid: Due to the equilibrium nature of the Fischer esterification.[2]

  • Water: A direct product of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.[10]

  • Ethyl 2-hydroxy-6-methylbenzoate: Arises from an impure starting acid containing the corresponding hydroxy-benzoic acid.[8]

  • Diethyl ether (from ethanol): Under harsh acidic conditions and high temperatures, the alcohol can undergo self-condensation to form an ether, although this is less common under typical esterification conditions.[11]

Q2: How can I drive the Fischer esterification reaction to completion and minimize starting material carryover?

According to Le Chatelier's Principle, the equilibrium can be shifted toward the product side by two main strategies:[5]

  • Use a Large Excess of a Reactant: The most common approach is to use the alcohol (ethanol) as the solvent, ensuring it is present in a large molar excess.[7][12] This drives the reaction forward.

  • Remove a Product as it Forms: Water is the key product to remove. In a laboratory setting, this can be done by:

    • Using a Dean-Stark apparatus: If a co-solvent like toluene is used, water can be removed azeotropically.[5][7]

    • Adding a dehydrating agent: Molecular sieves can be added to the reaction mixture to sequester the water as it is formed.

Q3: Can the starting benzoic acid form dimers? Does this affect the reaction?

Yes, benzoic acids are well-known to form stable hydrogen-bonded dimers, especially in aprotic solvents.[13][14] This dimerization can reduce the effective concentration of the monomeric acid available to react. However, in a large excess of a protic solvent like ethanol and under heating, this equilibrium is generally disrupted, and it does not typically inhibit the reaction significantly, though it can affect physical properties and dissolution rates.

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and identifying the presence of starting materials or gross impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification of the product and potential byproducts.[15]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and ensuring no starting material is present. The integration of proton signals can also be used for quantitative purity assessment against a known standard.

Key Byproduct and Purification Data

The following table summarizes the physical properties of the target compound and key related substances to aid in the selection of purification methods.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Identifier for Removal
This compound (Product) C₁₁H₁₄O₃194.23[18]~240-250 (est.)Neutral; remains in organic phase
2-methoxy-6-methylbenzoic acid (Start Mat.)C₉H₁₀O₃166.17-Acidic; removed by base wash
Ethanol (Start Mat.)C₂H₆O46.0778.3Highly polar; removed by aqueous wash
Ethyl 2-hydroxy-6-methylbenzoate (Byproduct)C₁₀H₁₂O₃180.20-Neutral but polar; removed by chromatography
Visualizing Reaction and Purification Pathways

The following diagrams illustrate the key chemical transformations and the logical workflow for purification.

Byproduct_Formation SM_Acid 2-methoxy-6-methylbenzoic Acid Product This compound SM_Acid->Product Fischer Esterification Impurity_Acid 2-hydroxy-6-methylbenzoic Acid (Starting Material Impurity) Ethanol Ethanol (excess) Ethanol->Product Fischer Esterification Byproduct_Ester Ethyl 2-hydroxy-6-methylbenzoate Ethanol->Byproduct_Ester Esterification Catalyst H+ Catalyst Catalyst->Product Fischer Esterification Catalyst->Byproduct_Ester Esterification Product->SM_Acid Hydrolysis Water Water Impurity_Acid->Byproduct_Ester Esterification Purification_Workflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., add to water/ice) Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Organic_Layer Organic Layer (Product + Byproducts + SM Acid) Extract->Organic_Layer Base_Wash Wash with sat. NaHCO3 soln. Organic_Layer->Base_Wash Aqueous_Acid Aqueous Layer (Sodium 2-methoxy-6-methylbenzoate) Base_Wash->Aqueous_Acid Discard Organic_Neutral Washed Organic Layer (Product + Neutral Byproducts) Base_Wash->Organic_Neutral Keep Dry Dry over Na2SO4, Filter Organic_Neutral->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Ester Crude Ester Product Concentrate->Crude_Ester Purity_Check Assess Purity (TLC/GC) Crude_Ester->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Purity > 95% Column Column Chromatography Purity_Check->Column Impurities Present Column->Final_Product

Caption: Decision workflow for the purification of this compound.

Experimental Protocol: Purification of Crude this compound

This protocol details the standard workup procedure to remove unreacted acidic starting material.

Objective: To isolate the neutral ester product from acidic and water-soluble components.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable extraction solvent like diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Cooling and Dilution: Once the reaction is deemed complete by TLC, cool the reaction flask to room temperature. Dilute the mixture with 10 volumes of ethyl acetate.

  • Quenching: Pour the diluted mixture into a separatory funnel containing an equal volume of deionized water.

  • Bicarbonate Wash: Separate the layers. Wash the organic layer with saturated NaHCO₃ solution. Add the bicarbonate solution, stopper the funnel, and invert gently. Vent immediately and frequently to release the pressure from CO₂ evolution. Shake more vigorously once the pressure subsides. Drain the aqueous layer. Repeat this wash 1-2 more times, or until no more gas evolution is observed. [1][7]4. Brine Wash: Wash the organic layer once with brine. This helps to remove residual water and break any emulsions. [1]5. Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ to the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Filtration and Concentration: Decant or filter the dried solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude ester.

  • Final Analysis: Assess the purity of the obtained oil or solid by TLC, GC-MS, or NMR to determine if further purification (e.g., column chromatography) is required.

References
  • Quora. (2018). Benzoic acid exists as dimer in benzene due to what? Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

  • Environmental Measurement Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • YouTube. (2023). Why does benzoic acid exist as a dimer in an aprotic solvent? Retrieved from [Link]

  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]

  • Reddit. (2023). Help with the mechanism of preparation ethyl benzoate! Retrieved from [Link]

  • CIBTech. (n.d.). The catalytic synthesis of ethyl benzoate with expandable graphite as catalyst under the condition of microwave heating. Retrieved from [Link]

  • ResearchGate. (n.d.). The two different configurations for the benzoic acid dimers. Retrieved from [Link]

  • ATSDR. (n.d.). 6. Analytical Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Ethylbenzene. Retrieved from [Link]

  • Filo. (n.d.). Experiment 1 Hydrolysis of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • YouTube. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). Retrieved from [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

  • YouTube. (2012). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

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Enhancing the stability of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during experimentation and storage. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your work with this valuable compound.

Section 1: Understanding the Instability of this compound

A thorough understanding of a molecule's potential degradation pathways is the first step toward preventing them. This compound, an aromatic ester, is generally stable but susceptible to specific environmental and chemical stressors.[1]

FAQ: What are the primary degradation pathways for this compound?

The principal routes of degradation are hydrolytic cleavage of the ester bond, followed by risks of oxidation, photodegradation, and, under extreme conditions, thermal decomposition. Each of these pathways is influenced by distinct factors such as pH, presence of water, light, oxygen, and temperature.

1.1. Hydrolytic Cleavage: The Primary Culprit

The most common stability issue for esters is hydrolysis, a reaction where water breaks the ester bond to form the parent carboxylic acid (2-methoxy-6-methylbenzoic acid) and alcohol (ethanol).[2] This reaction can be catalyzed by either acidic or basic conditions.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible.[5] The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is often the most aggressive and problematic degradation pathway in experimental settings, especially in neutral to alkaline aqueous solutions (pH > 7).[6][7]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[3][4] In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. While generally slower than base-catalyzed hydrolysis, it can be significant in highly acidic environments (pH < 4).

G cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis E_base This compound Int_base Tetrahedral Intermediate E_base->Int_base + OH⁻ (fast) P_base Carboxylate Salt + Ethanol Int_base->P_base - EtO⁻ (fast) E_acid This compound Int_acid Protonated Ester E_acid->Int_acid + H⁺ (equilibrium) Tetra_acid Tetrahedral Intermediate Int_acid->Tetra_acid + H₂O P_acid Carboxylic Acid + Ethanol Tetra_acid->P_acid - H⁺

Caption: Key hydrolytic degradation pathways for esters.

1.2. Oxidative & Photochemical Degradation

  • Oxidation: While the ester group itself is not highly susceptible to oxidation, the aromatic ring and the electron-donating methoxy group can be targets for oxidative degradation, especially in the presence of metal ions or reactive oxygen species.[8] This can lead to the formation of phenolic byproducts or ring-opening.

  • Photodegradation: Aromatic compounds, particularly those with methoxy substituents, can absorb UV light, leading to photochemical reactions.[9][10][11] This can result in complex degradation profiles and is a critical consideration for samples exposed to ambient or UV light.

Section 2: Troubleshooting Guide: Common Stability Issues & Solutions

This section is formatted as a series of common problems and actionable solutions to guide you through troubleshooting your experiments.

Issue 1: Rapid loss of compound purity in aqueous buffers.

Q: My compound is degrading in my cell culture media (pH 7.4) or my chromatography mobile phase. What is the likely cause and how can I mitigate it?

A: The most probable cause is base-catalyzed hydrolysis. Even at a physiological pH of 7.4, there is a sufficient concentration of hydroxide ions to initiate slow hydrolysis, and this rate increases exponentially with rising pH.[6]

Causality: The ester bond is under constant attack by water and hydroxide ions in aqueous environments. The rate is slowest in a slightly acidic pH range (typically pH 4-6) and accelerates significantly under neutral and basic conditions.[8]

Solutions:

  • pH Control: The most effective strategy is to maintain the pH of your solution in a slightly acidic range. For stock solutions, consider using a buffer system in the pH 4-6 range.

  • Aqueous Exposure Time: Prepare aqueous solutions of the compound immediately before use. Avoid storing the compound in aqueous media for extended periods.

  • Temperature Reduction: If solutions must be stored, even for a short time, keep them refrigerated (2-8 °C) or frozen to significantly slow the rate of hydrolysis.

pH RangeStability OutlookRecommended Action
< 4.0 ModerateRisk of slow acid-catalyzed hydrolysis. Use only if required by the experiment.
4.0 - 6.0 Optimal Zone of maximum stability. Ideal for preparing stock solutions for storage.
6.1 - 7.5 LowSlow but significant hydrolysis expected. Prepare fresh solutions and use immediately.
> 7.5 Very PoorRapid base-catalyzed hydrolysis will occur. Avoid this pH range entirely.
Issue 2: Degradation observed during long-term storage of stock solutions.

Q: I've noticed the appearance of degradation peaks in my HPLC analysis of a stock solution (in DMSO or ethanol) that has been stored for several weeks. What storage practices should I follow?

A: This degradation is likely due to a combination of factors including exposure to atmospheric moisture, oxygen, and light over time.

Causality: Even anhydrous organic solvents can absorb moisture from the air, which can then lead to hydrolysis. Similarly, dissolved oxygen can cause slow oxidation, and ambient lab light can initiate photodegradation.

Solutions:

  • Inert Atmosphere: Before sealing, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[12]

  • Low Temperature: For long-term storage, -20°C or -80°C is highly recommended. This drastically reduces the rates of all potential degradation reactions.

  • Proper Sealing: Use vials with high-quality, airtight caps (e.g., PTFE-lined screw caps) to prevent moisture and air ingress.

Issue 3: Compound instability in a complex formulation or in the presence of other components.

Q: My formulation containing this compound and other components (e.g., metal salts, other APIs) shows poor stability. How do I protect it?

A: In complex mixtures, degradation can be accelerated by other components. Metal ions can catalyze oxidation, and other basic components can raise the micro-environment pH. The use of stabilizing excipients is a standard pharmaceutical practice.[13][14]

Solutions:

  • Antioxidants: To prevent oxidative degradation, add a suitable antioxidant. The choice depends on the solvent system.[]

    • For lipid-based or organic formulations: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are effective.[16][17]

    • For aqueous formulations: Ascorbic acid is a common choice.[16][18]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.[2]

  • pH Modifiers: The incorporation of a pH modifier, such as citric acid, can help maintain an optimal local pH and improve stability, even within a seemingly neutral formulation.[16]

Section 3: Experimental Protocols for Enhancing Stability

Protocol 1: Preparation of a pH-Optimized, Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 50% Acetonitrile/Citrate Buffer with enhanced stability.

Methodology:

  • Prepare 50 mM Citrate Buffer (pH 5.0):

    • Dissolve 1.05 g of citric acid monohydrate in 90 mL of purified water.

    • Adjust the pH to 5.0 by slowly adding a 1 M sodium hydroxide solution while monitoring with a calibrated pH meter.

    • Add purified water to a final volume of 100 mL.

  • Prepare the Solvent System: Mix the 50 mM Citrate Buffer (pH 5.0) and Acetonitrile in a 1:1 volume ratio. For example, mix 50 mL of buffer with 50 mL of acetonitrile.

  • Weigh Compound: Accurately weigh 19.42 mg of this compound.

  • Dissolution: Dissolve the compound in the prepared solvent system to a final volume of 10.0 mL to achieve a 10 mM concentration.

  • Storage:

    • Aliquot the stock solution into smaller-volume amber glass vials.

    • Flush the headspace of each vial with argon or nitrogen gas for 10-15 seconds.

    • Seal tightly and store at ≤ -20°C.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol is a self-validating system to identify the specific vulnerabilities of your compound and test the efficacy of your stabilization strategies.

Methodology:

  • Prepare a 1 mg/mL Solution: Prepare a solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot for Stress Conditions: Dispense the solution into separate, clearly labeled vials for each stress condition. Include an unstressed control sample stored at -20°C in the dark.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a sample (solid or in solution) at 80°C for 48 hours.

    • Photostability: Expose a solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Neutralization/Quenching: After the incubation period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a standard concentration for analysis.

  • Analysis: Analyze all samples (including the control) by a stability-indicating method, typically reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area relative to the control indicates degradation under that specific stress condition. This workflow allows you to confirm which pathways are most problematic.

Caption: Experimental workflow for a forced degradation study.

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Ester Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Springer. Retrieved January 12, 2026, from [Link]

  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007, February 7). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. Retrieved January 12, 2026, from [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Hydrolysis Kinetics of Benzoate Esters. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025, October 15). MDPI. Retrieved January 12, 2026, from [Link]

  • How to Improve Drug Stability with Excipients. (2024, July 11). ChemIntel360. Retrieved January 12, 2026, from [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ethyl 2-Methoxybenzoate. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Thermal decomposition of ester. (2019, April 15). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.). Acme Synthetic Chemicals. Retrieved January 12, 2026, from [Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved January 12, 2026, from [Link]

  • Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. (2008, October 1). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). Sultan Qaboos University House of Expertise. Retrieved January 12, 2026, from [Link]

  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Starch-based antioxidant formulations for pharmaceutical purposes. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]

  • Photodegradation of Methoxy Substituted Curcuminoids. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ester dance reaction on the aromatic ring. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-methoxy-6-methylbenzoate: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-methoxy-6-methylbenzoate is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. Its structural features, a substituted aromatic ring with methoxy, methyl, and ethyl ester functionalities, make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive comparison of the most practical synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable methods involve either the formation of the ester from a pre-existing benzoic acid derivative or the construction of the substituted benzene ring through a series of transformations. This guide will focus on two primary, well-documented, and reproducible methods:

  • Multi-step Synthesis from 2-Methyl-6-nitrobenzoic Acid: A convergent approach that builds the desired functionality through a sequence of reliable and high-yielding reactions.

  • Direct Fischer Esterification of 2-Methoxy-6-methylbenzoic Acid: A straightforward and atom-economical method for the final ester formation.

A thorough understanding of the nuances of each method is critical for efficient and scalable production.

Method 1: Multi-step Synthesis from 2-Methyl-6-nitrobenzoic Acid

This synthetic pathway is a robust and well-established route that offers high purity of the final product. It involves a four-step sequence starting from the readily available 2-methyl-6-nitrobenzoic acid.

Synthetic Workflow

A 2-Methyl-6-nitrobenzoic Acid B 2-Amino-6-methylbenzoic Acid A->B Reduction (H2, Pd/C) C Methyl 2-hydroxy-6-methylbenzoate B->C Diazotization, Hydrolysis, Esterification D Mthis compound C->D Methylation (Dimethyl Sulfate) E 2-Methoxy-6-methylbenzoic Acid D->E Hydrolysis F This compound E->F Esterification (Ethanol, H+)

Caption: Multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid

  • Reaction: The nitro group is reduced to an amine using catalytic hydrogenation.

  • Procedure: In a pressure reactor, 2-methyl-6-nitrobenzoic acid is dissolved in methanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 3-5 bar). The reaction mixture is stirred at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the methanol is evaporated under reduced pressure to yield crude 2-amino-6-methylbenzoic acid, which is often used in the next step without further purification.

Step 2: Diazotization, Hydrolysis, and Esterification

  • Reaction: The amino group is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group. The presence of methanol as a solvent also leads to the esterification of the carboxylic acid.

  • Procedure: The crude 2-amino-6-methylbenzoic acid is dissolved in methanol and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, followed by the slow addition of sulfuric acid, keeping the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.[1]

  • Work-up: The reaction mixture is cooled, and the methanol is partially removed under reduced pressure. The residue is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude methyl 2-hydroxy-6-methylbenzoate.

Step 3: Methylation of Methyl 2-hydroxy-6-methylbenzoate

  • Reaction: The phenolic hydroxyl group is methylated using dimethyl sulfate in the presence of a base.

  • Procedure: The crude methyl 2-hydroxy-6-methylbenzoate is dissolved in a suitable solvent like acetone or THF. Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of dimethyl sulfate. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).[1]

  • Work-up: The inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in an organic solvent and washed with a dilute aqueous base, followed by water and brine. The organic layer is dried and concentrated to afford crude mthis compound.

Step 4: Hydrolysis to 2-Methoxy-6-methylbenzoic Acid

  • Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Procedure: The crude mthis compound is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux until the ester is completely hydrolyzed.[1]

  • Work-up: The methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to give 2-methoxy-6-methylbenzoic acid.

Step 5: Fischer Esterification to this compound

  • Reaction: The final esterification is carried out using ethanol in the presence of an acid catalyst.

  • Procedure: 2-Methoxy-6-methylbenzoic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours.

  • Work-up: The excess ethanol is removed by distillation. The residue is diluted with water and extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield this compound.

Performance Data
StepReactantProductTypical YieldPurity
12-Methyl-6-nitrobenzoic Acid2-Amino-6-methylbenzoic Acid>95%~95%
22-Amino-6-methylbenzoic AcidMethyl 2-hydroxy-6-methylbenzoate70-80%~90%
3Methyl 2-hydroxy-6-methylbenzoateMthis compound>90%~95%
4Mthis compound2-Methoxy-6-methylbenzoic Acid>95%>98%
52-Methoxy-6-methylbenzoic AcidThis compound85-95%>98%

Method 2: Direct Fischer Esterification of 2-Methoxy-6-methylbenzoic Acid

This method is a more direct approach, assuming the availability of the starting carboxylic acid. It is a classic and widely used esterification reaction.

Underlying Principle: The Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.

A 2-Methoxy-6-methylbenzoic Acid B Protonated Carboxylic Acid A->B Protonation (H+) C Tetrahedral Intermediate B->C Nucleophilic attack by Ethanol D Protonated Ester C->D Proton transfer & Elimination of H2O E This compound D->E Deprotonation

Caption: Mechanism of Fischer Esterification.

Experimental Protocol
  • Procedure: To a solution of 2-methoxy-6-methylbenzoic acid (1.0 eq) in absolute ethanol (5-10 eq), a catalytic amount of a strong acid such as concentrated sulfuric acid (0.1-0.2 eq) is carefully added. The reaction mixture is heated to reflux and maintained at that temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to obtain high-purity this compound.

Performance Data
ParameterValue
Starting Material 2-Methoxy-6-methylbenzoic Acid
Reagents Ethanol, Sulfuric Acid
Typical Yield 85-95%
Purity >98% after purification
Reaction Time 4-8 hours

Comparison of the Synthesis Methods

FeatureMethod 1: Multi-step SynthesisMethod 2: Direct Fischer Esterification
Starting Material 2-Methyl-6-nitrobenzoic Acid (readily available)2-Methoxy-6-methylbenzoic Acid (may need to be synthesized)
Number of Steps 51
Overall Yield ~50-60%85-95% (from the carboxylic acid)
Process Complexity High (multiple steps, purifications)Low (single step)
Reagent Hazards Hydrogen gas (flammable), Dimethyl sulfate (toxic, carcinogenic)Concentrated sulfuric acid (corrosive)
Scalability Can be scaled, but requires careful handling of hazardous reagents.Easily scalable.
Cost-effectiveness Potentially lower starting material cost, but higher process cost.Higher starting material cost if not readily available, but lower process cost.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Method 1 (Multi-step Synthesis) is the preferred route when 2-methoxy-6-methylbenzoic acid is not commercially available or is prohibitively expensive . This method provides a reliable and well-documented procedure starting from a common chemical. However, it is a longer process with a lower overall yield and involves the use of hazardous reagents requiring specialized handling and equipment.

Method 2 (Direct Fischer Esterification) is the most efficient and straightforward approach when the starting carboxylic acid is accessible . Its simplicity, high yield, and ease of scalability make it the ideal choice for both laboratory-scale synthesis and larger-scale production.

For researchers in drug development and process chemistry, the choice between these methods will ultimately depend on the availability and cost of starting materials, the required scale of production, and the laboratory's capabilities for handling hazardous substances. For initial exploratory studies, sourcing 2-methoxy-6-methylbenzoic acid and employing the direct esterification method is highly recommended for its efficiency and simplicity.

References

  • Preparation method of 2-methoxy-6-methylbenzoic acid. CN113072441A.

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A Comparative Guide to Alternatives for Ethyl 2-methoxy-6-methylbenzoate in Directed ortho-Metalation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the regioselective synthesis of polysubstituted aromatic compounds is a foundational element of molecular design. Directed ortho-metalation (DoM) has long been a pillar of this endeavor, offering a powerful and precise method for the functionalization of aromatic rings.[1] This technique leverages a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho C-H bond, creating a nucleophilic aryllithium intermediate that can be quenched with a diverse array of electrophiles.[1]

Ethyl 2-methoxy-6-methylbenzoate is a valuable substrate in this context, possessing a methoxy group that can direct lithiation. However, the landscape of organic synthesis is rich with a variety of DMGs, each with its own unique characteristics and advantages. This guide provides an in-depth technical comparison of this compound with its key alternatives, supported by experimental data to inform the strategic selection of substrates in complex synthetic routes.

The Role of the Directing Metalation Group (DMG)

The choice of a DMG is a critical strategic decision that dictates the efficiency, regioselectivity, and subsequent synthetic transformations possible. An effective DMG typically contains a heteroatom that can coordinate to the lithium atom of the organolithium base, bringing it into proximity with the target ortho-proton and facilitating abstraction.[2] The relative directing ability of various DMGs has been the subject of extensive study, leading to an established hierarchy of directing power.

Diagram of the General DoM Workflow

DoM_Workflow Substrate Aromatic Substrate with DMG Aryllithium ortho-Lithiated Intermediate Substrate->Aryllithium Deprotonation Product ortho-Functionalized Product Aryllithium->Product Electrophilic Quench Reagents Organolithium Base (e.g., n-BuLi, s-BuLi) Reagents->Aryllithium Electrophile Electrophile (E+) Electrophile->Product

Caption: General workflow of the Directed ortho-Metalation (DoM) reaction.

Comparative Analysis of Directing Groups

While the ester and methoxy groups in this compound can influence ortho-lithiation, a more systematic comparison with established powerful DMGs is crucial for synthetic planning. The following sections detail the performance of key alternatives.

The Tertiary Amide: A Robust and Versatile DMG

The N,N-diethylamide group is widely regarded as one of the most powerful and reliable DMGs.[3] Its strong directing ability stems from the Lewis basic carbonyl oxygen, which effectively coordinates with the lithium cation of the alkyllithium base.

Key Advantages of N,N-Diethylbenzamides:

  • Strong Directing Power: Consistently directs lithiation to the ortho-position with high regioselectivity.

  • Stability: The amide functionality is generally resistant to nucleophilic attack by common organolithium bases at low temperatures.

  • Versatility: The resulting ortho-functionalized benzamides can be readily transformed into a variety of other functional groups, including aldehydes, ketones, and carboxylic acids.

Experimental Data Comparison:

Directing GroupSubstrateElectrophileProductYield (%)Reference
Amide/MethoxyN,N-diethyl-2-methoxy-6-methylbenzamideAldehydeIsoquinolinoneHigh[4]
Ester/MethoxyEthyl 2-methoxybenzoateNot specifiedNot specified--

Note: Direct comparative data is limited. The "High" yield for the amide is based on qualitative descriptions in the literature.

The O-Aryl Carbamate: A Superior Directing Group

The O-aryl carbamate, particularly the N,N-diethylcarbamate, is often cited as one of the most powerful DMGs, frequently outperforming tertiary amides in competitive studies.[5]

Key Advantages of O-Aryl Carbamates:

  • Exceptional Directing Power: Exhibits superior directing ability, leading to efficient and highly regioselective ortho-lithiation.

  • Anionic ortho-Fries Rearrangement: Upon warming, the ortho-lithiated intermediate can undergo a facile rearrangement to afford valuable ortho-hydroxybenzamides.[3]

  • Facile Conversion to Phenols: The carbamate group can be readily cleaved to reveal a phenol, providing a strategic entry into substituted phenolic compounds.

Diagram of the Anionic ortho-Fries Rearrangement

Anionic_Fries Start ortho-Lithiated O-Aryl Carbamate Rearrangement Anionic ortho-Fries Rearrangement Start->Rearrangement Warm to RT Product ortho-Hydroxybenzamide Rearrangement->Product

Caption: The Anionic ortho-Fries Rearrangement of a lithiated O-aryl carbamate.

The Unprotected Carboxylic Acid: A Surprising and Potent Director

Recent studies have demonstrated that the carboxylate group, formed in situ by the deprotonation of a benzoic acid with an organolithium base, can act as a powerful DMG.[1][6] This approach circumvents the need for protecting group strategies, offering a more atom-economical and efficient synthetic route.

Key Advantages of Unprotected Benzoic Acids:

  • Operational Simplicity: Avoids the additional steps of installing and removing a directing group.

  • Strong Directing Effect: The carboxylate group effectively directs lithiation to the ortho-position.

  • Direct Access to Substituted Benzoic Acids: The products of this methodology are directly the desired functionalized benzoic acids.

Experimental Data for ortho-Lithiation of 2-Methoxybenzoic Acid:

The ortho-lithiation of unprotected 2-methoxybenzoic acid has been shown to be highly regioselective, with deprotonation occurring exclusively at the position ortho to the carboxylate.[7]

Base/AdditivePosition of LithiationElectrophileProductYield (%)Reference
s-BuLi/TMEDAortho to -COOHD₂O6-Deuterio-2-methoxybenzoic acid95[7]
s-BuLi/TMEDAortho to -COOHMeI2-Methoxy-6-methylbenzoic acid85[7]
n-BuLi/t-BuOKortho to -OMeD₂O3-Deuterio-2-methoxybenzoic acid95[7]

This demonstrates a remarkable reversal of regioselectivity based on the choice of the lithiating agent, providing access to different isomers from the same starting material.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Lithiation of an N,N-Diethylbenzamide

  • To a solution of the N,N-diethylbenzamide (1.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 mmol) and continue stirring the reaction mixture for an additional 2-4 hours at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Directed ortho-Lithiation of Unprotected 2-Methoxybenzoic Acid

  • To a solution of 2-methoxybenzoic acid (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add TMEDA (2.2 mmol).

  • Add sec-butyllithium (2.2 mmol, 1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.5 mmol) and continue stirring for the appropriate time at -78 °C.

  • Quench the reaction with 1 M hydrochloric acid (HCl) and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Conclusion and Future Outlook

While this compound serves as a viable substrate for directed ortho-metalation, a comprehensive evaluation of available alternatives reveals more powerful and versatile directing groups. N,N-diethylbenzamides offer robust and high-yielding transformations, while O-aryl carbamates provide exceptional directing power and unique synthetic pathways via the anionic ortho-Fries rearrangement. Furthermore, the use of unprotected benzoic acids represents a significant advancement in terms of efficiency and atom economy.

The choice of the optimal substrate is contingent upon the specific synthetic target and the desired subsequent chemical transformations. For the synthesis of highly functionalized aromatic and heteroaromatic compounds, a thorough understanding of the relative merits of each directing group is paramount. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making these critical decisions and for the successful implementation of directed ortho-metalation strategies in their synthetic endeavors.

References

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A Spectroscopic Showdown: Distinguishing Ethyl 2-methoxy-6-methylbenzoate from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl Benzoate Isomers for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of chemical synthesis and drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of functional groups on a central scaffold, often exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of Ethyl 2-methoxy-6-methylbenzoate and its key isomers, offering a practical framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the subtle yet significant differences in their spectral fingerprints is crucial for ensuring the purity, safety, and efficacy of pharmaceutical compounds and fine chemicals.

The Structural Conundrum: Why Isomer Differentiation Matters

This compound and its isomers share the same molecular formula, C₁₁H₁₄O₃, and a molecular weight of 194.23 g/mol . However, the placement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring dramatically influences the electronic environment of the molecule. This, in turn, leads to unique spectroscopic signatures that can be leveraged for their individual identification. In drug development, for instance, a slight shift in a functional group can alter a molecule's binding affinity to a target receptor, transforming a potent therapeutic into an inactive or even toxic compound. Therefore, robust analytical methods for isomer differentiation are not just a matter of chemical curiosity but a critical component of quality control and regulatory compliance.

Spectroscopic Fingerprints: A Comparative Analysis

The following sections delve into the characteristic spectroscopic features of this compound and a selection of its isomers. The data presented is a synthesis of information obtained from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectra of these isomers are particularly informative. The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns of the aromatic protons. Furthermore, the proximity of the methoxy and methyl groups to the ethyl ester functionality can influence the chemical shifts of the ethyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons are especially sensitive to the nature and position of the substituents.

Here, we compare the ¹H and ¹³C NMR data for this compound and several of its isomers.

Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound and its Isomers

CompoundAr-H-OCH₃-CH₂CH₃ (quartet)-CH₃ (aromatic)-CH₂CH₃ (triplet)
This compound6.7-7.2 (m)3.75 (s)4.35 (q)2.30 (s)1.35 (t)
Ethyl 2-methoxybenzoate6.9-7.8 (m)3.90 (s)4.37 (q)-1.39 (t)
Ethyl 3-methoxybenzoate7.0-7.6 (m)3.85 (s)4.36 (q)-1.38 (t)
Ethyl 4-methoxybenzoate6.9 & 7.9 (d, d)3.87 (s)4.33 (q)-1.38 (t)
Ethyl 2-methylbenzoate7.2-7.9 (m)-4.36 (q)2.58 (s)1.38 (t)
Ethyl 3-methylbenzoate7.2-7.8 (m)-4.38 (q)2.41 (s)1.38 (t)
Ethyl 4-methylbenzoate7.2 & 7.9 (d, d)-4.34 (q)2.40 (s)1.38 (t)

Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound and its Isomers

CompoundC=OAr-C (quaternary)Ar-CH-OCH₃-OCH₂CH₃Ar-CH₃-OCH₂CH₃
This compound~168~122, 138, 157~110, 125, 130~56~61~20~14
Ethyl 2-methoxybenzoate166.8120.1, 159.2112.1, 120.1, 131.7, 133.555.960.8-14.2
Ethyl 3-methoxybenzoate166.4131.5, 159.6114.2, 119.5, 122.1, 129.555.461.1-14.3
Ethyl 4-methoxybenzoate166.3122.7, 163.5113.7, 131.555.460.7-14.3
Ethyl 2-methylbenzoate167.9131.5, 140.1125.7, 130.6, 131.7, 132.3-60.821.814.2
Ethyl 3-methylbenzoate166.7130.4, 138.2126.8, 128.3, 130.1, 133.8-60.921.314.3
Ethyl 4-methylbenzoate166.6127.7, 143.5129.1, 129.5-60.721.614.3

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Causality Behind the Chemical Shifts: The ortho-position of the methoxy and methyl groups in this compound leads to steric hindrance, which can cause a twisting of the ester group out of the plane of the aromatic ring. This, in turn, affects the electronic communication between the ester and the ring, influencing the chemical shifts of the aromatic protons and carbons. In contrast, isomers with less steric hindrance, such as the 3- and 4-substituted analogs, will exhibit more predictable aromatic region patterns. The distinct chemical shifts of the methoxy and aromatic methyl protons provide clear diagnostic handles for differentiation.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands can be used to identify specific functional groups. For the ethyl benzoate isomers, the most informative regions are the C=O stretching frequency of the ester, the C-O stretching frequencies of the ester and methoxy groups, and the C-H bending vibrations of the aromatic ring.

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and its Isomers

CompoundC=O StretchC-O Stretch (Ester & Methoxy)Aromatic C-H Bending
This compound~1720-1730~1250 & ~1080~750-850
Ethyl 2-methoxybenzoate~1725~1250 & ~1080~755
Ethyl 3-methoxybenzoate~1720~1260 & ~1040~750 & ~880
Ethyl 4-methoxybenzoate~1715~1255 & ~1030~845
Ethyl 2-methylbenzoate~1720~1270~740
Ethyl 3-methylbenzoate~1720~1250~750 & ~890
Ethyl 4-methylbenzoate~1718~1275~850

Interpreting the Vibrational Data: The C=O stretching frequency is sensitive to electronic effects. Electron-donating groups, such as a methoxy group in the para position (Ethyl 4-methoxybenzoate), can lower the C=O stretching frequency due to resonance. Steric hindrance in this compound can slightly increase the C=O stretching frequency by disrupting conjugation. The pattern of C-H out-of-plane bending bands in the 750-890 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns, which can be used as a molecular fingerprint.

All the isomers discussed here have the same molecular ion peak (M⁺) at m/z = 194 (for C₁₁H₁₄O₃). However, the relative abundances of the fragment ions will differ based on the stability of the resulting fragments.

Common Fragmentation Pathways:

  • Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a peak at m/z 149.

  • Loss of ethylene (-C₂H₄) from the ethyl ester: [M - 28]⁺, followed by the loss of a hydroxyl radical, is also a possibility.

  • Fragments arising from the substituted benzoyl cation: The stability of this cation will depend on the position of the methoxy and methyl groups.

Distinguishing Features: The fragmentation pattern of this compound will be influenced by the "ortho effect," where the proximity of the substituents can lead to unique fragmentation pathways, such as the loss of methanol. A detailed analysis of the relative intensities of key fragment ions is essential for distinguishing between the isomers. For example, the base peak (the most intense peak) in the mass spectrum of Ethyl 2-methoxybenzoate is often at m/z 135, corresponding to the loss of the ethoxy radical and a subsequent rearrangement.[1] Similar characteristic fragments will be observed for the other isomers, with their relative abundances providing the key to differentiation.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis Sample Isomer Sample Dissolve Dissolve in Deuterated Solvent (NMR) or prepare neat (IR/MS) Sample->Dissolve NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FT-IR Spectrometer Dissolve->IR MS GC-MS Dissolve->MS Process Process Spectra (FT, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Analyze Analyze & Compare (Chemical Shifts, Coupling, Frequencies, Fragmentation) Process->Analyze Identify Isomer Identification Analyze->Identify

Caption: A generalized workflow for the spectroscopic analysis of ethyl benzoate isomers.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the magnetic field is shimmed to homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay (5x the longest T₁) is necessary.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a 45-90° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift axis using the TMS signal.

FT-IR Spectroscopy Protocol (for liquid samples)
  • Sample Preparation: For neat liquid samples, place a drop of the liquid between two KBr or NaCl plates to form a thin film.[2] Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

  • GC Method:

    • Injector: Use a split/splitless injector, typically in splitless mode for dilute samples. Set the injector temperature to 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Ion Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line temperature to ~280 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with library spectra for confirmation.

Conclusion and Future Outlook

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous identification of this compound and its positional isomers. While each technique offers valuable information, a combined approach provides the most robust and reliable structural elucidation. The subtle differences in chemical shifts, vibrational frequencies, and fragmentation patterns, all rooted in the distinct molecular structures of the isomers, serve as unique fingerprints for their identification. For researchers in the pharmaceutical and chemical industries, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the quality, safety, and efficacy of their products.

Future advancements in spectroscopic hardware, such as higher field NMR spectrometers and more sensitive mass analyzers, along with the continued development of computational tools for spectral prediction and analysis, will further enhance our ability to differentiate even more complex isomeric mixtures with greater confidence and efficiency.

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A Comparative Guide to the Biological Activity of Ethyl 2-methoxy-6-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoate scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3] Ethyl 2-methoxy-6-methylbenzoate, a structurally distinct benzoate ester, presents an intriguing starting point for the exploration of new chemical entities with therapeutic potential. The strategic placement of the methoxy and methyl groups on the benzene ring is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.[1]

This guide provides a comprehensive comparative analysis of the potential biological activities of novel derivatives of this compound. In the absence of direct, extensive experimental data on this specific series, we will leverage established structure-activity relationships (SAR) from closely related benzoate and methoxy-substituted aromatic compounds to project their therapeutic promise. We will delve into the mechanistic underpinnings of their potential anticancer, anti-inflammatory, antimicrobial, and antifungal activities, supported by detailed experimental protocols to empower researchers in the validation of these hypotheses. Our narrative is grounded in the principles of scientific integrity, providing a robust framework for future drug discovery endeavors.

Anticipated Biological Activities and Structure-Activity Relationship (SAR) Insights

The biological profile of a molecule is intrinsically linked to its chemical architecture. For the this compound scaffold, the interplay of the ethyl ester, the methoxy group, and the methyl group is expected to be a key determinant of its biological effects.

Anticancer Activity: Targeting Cellular Proliferation

Methoxy-substituted aromatic compounds have a well-documented history of potent anticancer activity.[4][5][6] The methoxy group can enhance the lipophilicity of a compound, potentially improving its cell permeability and bioavailability.[7] Furthermore, the position of the methoxy group can significantly influence the cytotoxic efficacy.[4][7]

Inferred Structure-Activity Relationship:

  • Role of the Methoxy Group: The methoxy group at the 2-position of the benzoate ring is predicted to be a key contributor to potential anticancer activity. Studies on other methoxy-substituted compounds have shown that this group can be crucial for interactions with biological targets, such as tubulin or protein kinases.[5]

  • Influence of the Methyl Group: The methyl group at the 6-position may introduce steric hindrance, which could either enhance selectivity for a particular target or potentially reduce overall activity. Its electron-donating nature could also modulate the electronic properties of the aromatic ring, influencing binding affinities.[1]

  • Ester Moiety: The ethyl ester provides a site for potential modification. Hydrolysis of the ester to the corresponding carboxylic acid could alter the compound's solubility and its ability to interact with target proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[8][9][10]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Cell_Seeding 3. Seed Cells in 96-well Plate Treatment 4. Treat Cells with Compounds Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization 8. Solubilize Formazan Crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 9. Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 10. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzoate derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] The COX enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

Inferred Structure-Activity Relationship:

  • COX Inhibition: The structural features of the this compound scaffold may allow it to bind to the active site of COX-1 and/or COX-2. The methoxy and methyl groups could influence the binding affinity and selectivity.

  • Analogy to Salicylates: While not a direct salicylate, the ortho-methoxy group may confer some properties analogous to the hydroxyl group in salicylates, which are well-known COX inhibitors.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[13][14][15][16]

Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep 1. Prepare COX-1 and COX-2 Enzymes Compound_Prep 2. Prepare Test Compound and Control (e.g., Ibuprofen) Reaction_Setup 3. Set up Reaction with Enzyme and Compound Substrate_Addition 4. Add Arachidonic Acid (Substrate) Reaction_Setup->Substrate_Addition Incubation 5. Incubate to Allow Prostaglandin Production Substrate_Addition->Incubation Reaction_Stop 6. Stop the Reaction Incubation->Reaction_Stop Prostaglandin_Quantification 7. Quantify Prostaglandin (e.g., using ELISA) Reaction_Stop->Prostaglandin_Quantification IC50_Calculation 8. Calculate IC50 Values Prostaglandin_Quantification->IC50_Calculation

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the test compounds at various concentrations.[16]

  • Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid.[16]

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination and Quantification: Stop the reaction by adding a solution of hydrochloric acid. Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[17]

  • Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition.

Antimicrobial and Antifungal Activities: Combating Pathogenic Microbes

Benzoic acid and its esters are widely recognized for their antimicrobial and antifungal properties.[18][19][20][21][22][23] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[24]

Inferred Structure-Activity Relationship:

  • Lipophilicity and Membrane Disruption: The overall lipophilicity of the this compound derivatives is expected to play a crucial role in their antimicrobial activity. Increased lipophilicity can facilitate the passage of the compound across the microbial cell membrane.[24]

  • Influence of Substituents: The methoxy and methyl groups can influence the antimicrobial spectrum and potency. The position of these groups on the aromatic ring has been shown to be a critical determinant of activity in related compounds.[20]

  • Ester Moiety: The ethyl ester may contribute to the overall lipophilicity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][25] The broth microdilution method is a standard technique for determining MIC values.

Workflow Diagram:

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep 1. Prepare Standardized Microbial Inoculum Compound_Dilution 2. Prepare Serial Dilutions of Test Compounds in Broth Inoculation 3. Inoculate Wells with Microbial Suspension Compound_Dilution->Inoculation Incubation 4. Incubate under Appropriate Conditions Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Microbial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine MIC as the Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds and Microorganisms: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Prepare a standardized inoculum of the test microorganism.[18]

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Comparative Data Summary

While specific data for this compound derivatives is not yet available, the following table provides a comparative summary of the biological activities of structurally related compounds to guide future research.

Compound ClassBiological ActivityKey FindingsReferences
Methoxy-substituted Aromatics AnticancerMethoxy groups can enhance cytotoxicity; position is critical for activity.[4][5][6][7]
Benzoate Esters Anti-inflammatorySome derivatives exhibit COX inhibitory activity.[11][12][13]
Benzoic Acid and Esters Antimicrobial/AntifungalActivity is influenced by lipophilicity and substituents on the aromatic ring.[18][19][20][21][24]
Salicylate Derivatives Anti-inflammatory, AntifungalWell-known COX inhibitors with documented antifungal properties.[26][27][28][29]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the established biological activities of structurally related compounds, its derivatives are prime candidates for screening against a range of diseases, including cancer, inflammatory disorders, and microbial infections. The structure-activity relationships discussed in this guide provide a rational basis for the design and synthesis of new analogues with potentially enhanced potency and selectivity.

The experimental protocols detailed herein offer a standardized framework for the systematic evaluation of these novel compounds. It is our hope that this comprehensive guide will serve as a valuable resource for researchers in the field, catalyzing further investigation into this promising class of molecules and ultimately contributing to the advancement of new and effective therapies.

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A Comparative Guide to the Purity Analysis of Synthesized Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Ethyl 2-methoxy-6-methylbenzoate, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1] Impurities, even in trace amounts, can lead to ambiguous biological data, failed experiments, and potential safety concerns.

This guide provides an in-depth, objective comparison of critical analytical techniques for assessing the purity of newly synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present comparative data against a commercial standard, and provide detailed, self-validating protocols to ensure the highest degree of scientific integrity in your laboratory.

The Synthetic Landscape: Anticipating Potential Impurities

Before delving into analysis, it is crucial to understand the synthetic context, as it informs the potential impurity profile. A common route to this compound involves the methylation of a phenolic precursor, such as Ethyl 2-hydroxy-6-methylbenzoate, using a methylating agent like dimethyl sulfate.[2][3]

Based on this and other common esterification pathways, potential impurities to anticipate include:

  • Unreacted Starting Materials: Residual Ethyl 2-hydroxy-6-methylbenzoate or 2-methoxy-6-methylbenzoic acid.

  • Reagent Carryover: Traces of methylating agents or catalysts.

  • Solvent Residues: Volatile organic compounds from reaction and purification steps (e.g., ethyl acetate, hexanes).[4]

  • Isomeric Byproducts: Impurities arising from non-selective reactions or impure starting materials.

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, employing multiple methods that rely on different physicochemical principles. This guide will focus on a powerful triad of techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents and many reaction byproducts.[5] The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides high-confidence identification based on mass-to-charge ratio and fragmentation patterns.[6]

Trustworthiness: The protocol's validity is confirmed by analyzing a known standard to establish retention time and mass spectrum, followed by a blank injection to ensure no system contamination. The use of an internal standard can provide semi-quantitative data for identified impurities.[7]

  • Sample Preparation:

    • Accurately weigh 10 mg of the synthesized this compound and dissolve in 1.0 mL of high-purity ethyl acetate.

    • Prepare a similar solution of a commercial standard (>99% purity) for comparison.

    • Prepare a blank sample of ethyl acetate.

  • Instrument Configuration:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[8]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split mode (50:1), 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Transfer Line: 280°C.

      • Ion Source: 230°C (Electron Ionization, 70 eV).

      • Scan Range: 40-450 amu.

Retention Time (min)Compound IdentityMass Spectrum (Key Fragments m/z)Synthesized Batch (Area %)Commercial Standard (Area %)
4.5Ethyl Acetate (Solvent)43, 70, 880.05< 0.01
8.2Hexane (Solvent)43, 57, 860.02< 0.01
15.6Ethyl 2-hydroxy-6-methylbenzoate180, 165, 135, 1070.21< 0.01
16.4 This compound 194, 179, 163, 135 99.70 > 99.9
17.1Unknown Impurity208, 193, 1490.02Not Detected

This data is illustrative.

The mass spectrum for this compound is expected to show a molecular ion peak at m/z 194. Key fragments would likely correspond to the loss of a methyl group (-15) to give m/z 179, and loss of an ethoxy group (-45) to give m/z 149, followed by further fragmentation. The NIST WebBook provides reference mass spectra for related compounds that can aid in identification.[9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh 10mg Sample Prep2 Dissolve in 1mL Ethyl Acetate Prep1->Prep2 Inj Inject 1µL into GC-MS Prep2->Inj Sep Separation on HP-5ms Column Inj->Sep Det EI Ionization (70eV) & Mass Detection Sep->Det Integ Integrate Peak Areas Det->Integ Lib Identify Peaks via NIST Library Search Integ->Lib Quant Calculate Area % Purity Lib->Quant Report Report Quant->Report Final Purity Report

Caption: Workflow for GC-MS purity assessment.

High-Performance Liquid Chromatography (HPLC): Precision in Quantification

Expertise & Experience: While GC-MS excels at identifying volatile impurities, Reverse-Phase HPLC (RP-HPLC) is often superior for quantifying non-volatile or thermally sensitive impurities, such as unreacted starting acid or late-eluting byproducts.[10][11] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.[12] UV detection is highly effective for aromatic compounds like our target molecule.[10]

Trustworthiness: Method validation is achieved by demonstrating linearity with a calibration curve, assessing precision through replicate injections (calculating %RSD), and confirming specificity by spiking the sample with potential impurities.[13]

  • Sample and Mobile Phase Preparation:

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Preparation: Prepare a 100 µg/mL solution of the synthesized product and the commercial standard in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Instrument Configuration:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 40% B

      • 18.1-22 min: 40% B (re-equilibration)

Retention Time (min)Compound IdentitySynthesized Batch (Area %)Commercial Standard (Area %)
3.12-methoxy-6-methylbenzoic acid0.15Not Detected
12.5Ethyl 2-hydroxy-6-methylbenzoate0.25< 0.01
14.2 This compound 99.58 > 99.9
16.8Unknown Dimerization Byproduct0.02Not Detected

This data is illustrative.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Prepare 100µg/mL Solution in Diluent Prep2 Filter with 0.45µm Syringe Filter Prep1->Prep2 Inj Inject 10µL onto C18 Column Prep2->Inj Sep Gradient Elution (ACN/H₂O) Inj->Sep Det UV Detection at 230nm Sep->Det Integ Integrate Chromatogram Det->Integ Quant Calculate Area % (Relative Purity) Integ->Quant Report Report Quant->Report Final Purity Report

Caption: Workflow for HPLC purity and impurity quantification.

¹H NMR Spectroscopy: Unambiguous Structural Confirmation

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation. For purity analysis, ¹H NMR provides a unique fingerprint of the molecule.[4] The chemical shift, integration (proton count), and coupling patterns of the signals confirm the structure of the main component and can reveal impurities with distinct proton signals, often without the need for chromatography.

Trustworthiness: The protocol is validated by acquiring a spectrum of a high-purity solvent (e.g., CDCl₃) to check for background signals. The chemical shifts are referenced to a known internal standard, typically tetramethylsilane (TMS), ensuring accuracy and reproducibility. The expected ¹H NMR signals for this compound, based on related structures, are: a triplet for the ethyl -CH₃, a quartet for the ethyl -CH₂-, a singlet for the methoxy -OCH₃, a singlet for the aromatic methyl -CH₃, and multiplets for the aromatic protons.[14]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Configuration:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiment: Standard proton acquisition (zg30 pulse program).

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
7.26--CDCl₃ (Residual Solvent)-
~7.2-7.4m1HAr-HAromatic Region
~6.7-6.9m2HAr-HAromatic Region
4.38q2H-OCH₂CH₃Ethyl Ester
3.85s3H-OCH₃Methoxy Group
2.40s3HAr-CH₃Methyl Group
1.39t3H-OCH₂CH₃Ethyl Ester
2.65s~0.01H-Potential impurity (e.g., acetone)

This data is illustrative and based on spectral data of similar compounds.[14]

decision_tree start Goal of Analysis? q1 Need Structural Confirmation? start->q1 q2 Primary Concern: Volatile Impurities? q1->q2 No tech_nmr Use ¹H NMR Spectroscopy q1->tech_nmr Yes q3 Need Precise Quantification of Non-Volatiles? q2->q3 No tech_gcms Use GC-MS q2->tech_gcms Yes tech_hplc Use HPLC-UV q3->tech_hplc Yes end Analysis Complete q3->end No (Purity Confirmed)

Caption: Selecting the right tool for the purity analysis task.

Conclusion and Best Practices

The purity analysis of synthesized this compound demands a rigorous, multi-technique approach.

  • GC-MS is indispensable for identifying and semi-quantifying volatile impurities like residual solvents and low-boiling point byproducts.

  • HPLC provides the quantitative precision needed for assessing levels of non-volatile starting materials and higher molecular weight impurities.

  • ¹H NMR offers definitive structural confirmation of the target compound and can quickly reveal structurally distinct impurities.

By integrating the data from these orthogonal methods, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality and reliability of their work. This self-validating system of cross-verification provides the highest level of confidence in the synthesized material, paving the way for successful and reproducible downstream applications.

References

  • NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

  • ResearchGate. (2025, August 5). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Link]

  • Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • PubChem - NIH. Ethyl 2-Methoxybenzoate. [Link]

  • National Institutes of Health (NIH). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir. [Link]

  • Food Research. (2023, June 4). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. [Link]

  • PubChem - NIH. Ethyl 2-methylbenzoate. [Link]

  • Agilent Technologies. (2016, September 1). Chemical Purity Analysis. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. Chapter 3: Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-, ethyl ester. [Link]

  • The Royal Society of Chemistry. Supporting information for Polymer Supported Pd Catalyzed Carbonylation. [Link]

  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Google Patents.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Moravek, Inc. How Do Chemical Manufacturers Assess Purity?. [Link]

  • SIELC Technologies. (2018, February 16). Ethyl 2-methylbenzoate. [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • PhareSST. Analytical Method. [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

  • ResearchGate. (2025, October 16). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • LookChem. Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. [Link]

  • Frontiers. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Google Patents.
  • The Good Scents Company. ethyl 2-methyl benzoate, 87-24-1. [Link]

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A Comparative Guide to the Structural Validation of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of Ethyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester with potential applications in pharmaceuticals and fragrance industries[1]. This document provides a comparative analysis of standard and advanced spectroscopic techniques, supported by detailed experimental protocols and predicted data, to offer a comprehensive framework for its characterization.

The Imperative of Multi-Technique Validation

Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. Isomers can present similar data in one-dimensional spectra, and impurities can be easily missed. A robust validation strategy, therefore, necessitates a multi-pronged approach, where orthogonal techniques provide complementary information, leading to an irrefutable structural assignment. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this compound.

Understanding the Target: Synthesis and Potential Impurities

To effectively validate the structure of this compound, it is crucial to understand its synthetic pathway and the potential impurities that may arise. A common route involves the methylation of a salicylic acid derivative followed by esterification[2].

A plausible synthesis is the esterification of 2-methoxy-6-methylbenzoic acid. The acid itself can be synthesized from 2-hydroxy-6-methylbenzoate via methylation[2].

Potential Impurities:

  • Unreacted Starting Materials: 2-methoxy-6-methylbenzoic acid or methyl 2-hydroxy-6-methylbenzoate.

  • Incomplete Methylation: The presence of the hydroxyl group in place of the methoxy group.

  • Positional Isomers: Depending on the starting materials and reaction conditions, other isomers of the benzoate could be formed.

A thorough analytical approach must be able to distinguish the target molecule from these potential contaminants.

Comparative Analysis of Spectroscopic Techniques

Here, we compare the strengths and expected outcomes of the primary spectroscopic techniques for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25t1HH-4The aromatic proton at position 4 is expected to be a triplet due to coupling with the two adjacent aromatic protons (H-3 and H-5).
~6.80d2HH-3, H-5The two equivalent aromatic protons at positions 3 and 5 are expected to be doublets due to coupling with the H-4 proton.
4.35q2H-OCH₂CH₃The methylene protons of the ethyl group are a quartet due to coupling with the three methyl protons.
3.85s3H-OCH₃The methoxy protons are a singlet as there are no adjacent protons to couple with.
2.30s3HAr-CH₃The aromatic methyl protons are a singlet.
1.38t3H-OCH₂CH₃The methyl protons of the ethyl group are a triplet due to coupling with the two methylene protons.

Comparison with a Related Structure: Ethyl 2-methoxybenzoate

The ¹H NMR spectrum of Ethyl 2-methoxybenzoate, which lacks the 6-methyl group, shows a more complex aromatic region with four distinct signals[3]. The presence of only two signals in the aromatic region for our target molecule, with a 1:2 integration ratio, is a key indicator of the symmetrical substitution pattern.

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃) of this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C=OThe carbonyl carbon of the ester is typically in this downfield region.
~158.0C-2The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~138.0C-6The aromatic carbon attached to the methyl group.
~130.0C-4The aromatic CH carbon.
~125.0C-1The quaternary aromatic carbon attached to the ester group.
~108.0C-3, C-5The two equivalent aromatic CH carbons.
~61.0-OCH₂CH₃The methylene carbon of the ethyl group.
~56.0-OCH₃The methoxy carbon.
~20.0Ar-CH₃The aromatic methyl carbon.
~14.0-OCH₂CH₃The methyl carbon of the ethyl group.

For complex molecules or to provide irrefutable assignments, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. In our target molecule, a COSY experiment would show a correlation between the methylene and methyl protons of the ethyl group, and between the aromatic protons at positions 3, 4, and 5.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This would definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the protons of the aromatic methyl group (Ar-CH₃) would show a correlation to the C-6, C-1, and C-5 carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (ester)
~1250 and ~1100StrongC-O stretch (ester and ether)
~3000-2850MediumC-H stretch (aliphatic)
~3100-3000WeakC-H stretch (aromatic)
~1600 and ~1475Medium-WeakC=C stretch (aromatic ring)

The presence of a strong absorption around 1720 cm⁻¹ is a clear indication of the ester carbonyl group[4]. The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of any hydroxyl group impurity from incomplete methylation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI) for this compound (MW = 194.23 g/mol ):

  • Molecular Ion (M⁺): A peak at m/z = 194. This confirms the molecular weight of the compound[5].

  • Key Fragmentation Peaks:

    • m/z = 165: Loss of an ethyl radical (-CH₂CH₃) from the ester group.

    • m/z = 149: Loss of an ethoxy radical (-OCH₂CH₃). This is often a prominent peak for ethyl esters[6][7].

    • m/z = 135: Loss of both the ethyl group and a molecule of carbon monoxide (CO).

    • m/z = 121: A fragment corresponding to the methoxy-methyl-benzoyl cation.

The fragmentation pattern provides a fingerprint of the molecule and can be used to distinguish it from isomers.

Experimental Protocols

To obtain the data for the comparative analysis, the following experimental protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with appropriate apodization and phasing.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • If using a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to running the sample.

Protocol 3: Mass Spectrometry
  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. This will also help to identify any volatile impurities.

    • Direct infusion via a heated probe can also be used.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

  • Mass Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Visualization of the Validation Workflow

The logical flow of the structural validation process can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Correlate Spectroscopic Data NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Compare with Predicted Data & Alternatives Interpretation->Comparison Validation Unambiguous Structure Confirmation Comparison->Validation

Caption: Workflow for the structural validation of this compound.

Conclusion: A Unified Approach to Structural Certainty

The structural validation of a molecule like this compound is not a linear process but rather an integrated analysis of complementary data. While ¹H and ¹³C NMR provide the detailed blueprint of the molecular structure, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. For absolute certainty, especially in the context of regulatory submissions or the establishment of reference standards, the use of 2D NMR techniques is highly recommended. By employing this multi-technique, self-validating system, researchers can have the highest degree of confidence in their results, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds. Retrieved from [Link]

  • PubMed. (1991). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Retrieved from [Link]

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  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Brainly.com. (2022, December 6). [FREE] Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

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  • NIST. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of Ethyl 2-methoxy-6-methylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries, presents a significant challenge due to the steric hindrance imposed by its ortho-substituents. This guide provides a comprehensive comparative analysis of various catalytic systems for the esterification of 2-methoxy-6-methylbenzoic acid with ethanol. We will delve into the nuances of traditional acid catalysis and explore the efficacy of transition metal-based catalysts, including palladium, copper, and nickel systems, by examining their performance through the lens of experimental data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in catalyst selection for the synthesis of sterically hindered aromatic esters.

Introduction: The Challenge of Synthesizing Sterically Hindered Esters

This compound is a valuable building block in organic synthesis. However, the presence of two substituents in the ortho positions of the benzoic acid precursor significantly encumbers the carboxylic group. This steric hindrance dramatically reduces the reactivity of the carboxylic acid towards nucleophilic attack by ethanol, making traditional esterification methods inefficient. Consequently, the development of effective catalytic systems is paramount to achieving high yields under reasonable reaction conditions. This guide will explore and compare different catalytic approaches to overcome this synthetic hurdle.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical in overcoming the steric barrier in the synthesis of this compound. Below, we compare the performance of various catalytic systems based on available experimental data for the esterification of sterically hindered benzoic acids.

Traditional Acid Catalysis (Fischer-Speier Esterification)

The Fischer-Speier esterification, a classic method involving a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is often the first approach considered.

Causality Behind Experimental Choices: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The use of excess alcohol or removal of water is crucial to drive the equilibrium towards the product side.

Performance Data: For sterically hindered acids like 2,6-dimethoxybenzoic acid, a close structural analog to our target molecule, acid-catalyzed esterification with absolute ethanol in the presence of a catalytic amount of sulfuric acid has been reported to give a high yield of the corresponding ethyl ester.[1] However, these reactions often require harsh conditions, such as high temperatures and long reaction times, which may not be suitable for sensitive substrates.

Catalyst SystemSubstrateAlcoholConditionsYieldReference
H₂SO₄ (catalytic)2,6-Dimethoxybenzoic acidEthanolRefluxHigh[1]
p-TsOHSubstituted Benzoic AcidsVariousReflux, 1-10hVaries[2]
Solid Acid Catalysis

To circumvent the issues associated with corrosive and difficult-to-remove mineral acids, solid acid catalysts have emerged as a greener alternative.

Causality Behind Experimental Choices: Solid acids, such as modified montmorillonite K10 clay or zirconium-based catalysts, provide acidic sites on their surface that can catalyze the esterification in a heterogeneous manner.[3][4] This simplifies product purification as the catalyst can be easily filtered off.

Performance Data: Modified Montmorillonite K10 has been shown to be effective for the esterification of various substituted benzoic acids, offering high yields under solvent-free conditions.[3] Similarly, a Zr/Ti solid acid catalyst has been successfully employed for the synthesis of a series of methyl benzoates, demonstrating the potential of these materials for esterification of even challenging substrates.[4]

Catalyst SystemSubstrateAlcoholConditionsYieldReference
Modified Montmorillonite K10Substituted Benzoic AcidsMethanol, Benzyl alcoholReflux, 5hHigh[3]
Zr/Ti Solid AcidSubstituted Benzoic AcidsMethanolRefluxGood to Excellent[4]
Transition Metal Catalysis: A Modern Approach

Transition metal catalysts, particularly those based on palladium, copper, and nickel, offer alternative mechanistic pathways that can be highly effective for the synthesis of sterically hindered esters.

Causality Behind Experimental Choices: Palladium catalysts are well-known for their ability to catalyze a wide range of cross-coupling and carbonylation reactions.[5][6] For esterification, palladium can activate the carboxylic acid or an appropriate derivative, facilitating the coupling with an alcohol.

Performance Data: While direct palladium-catalyzed esterification of 2-methoxy-6-methylbenzoic acid is not extensively documented, palladium catalysts have been successfully used in the carbonylation of aryl halides to produce esters, showcasing their potential in forming ester bonds under relatively mild conditions.[6] The synthesis of ethyl 4-methylbenzoate using a Pd₂(dba)₃/X-Phos system highlights the efficiency of modern palladium catalysts.[7]

Catalyst SystemSubstrateCoupling PartnerConditionsYieldReference
Pd₂(dba)₃ / X-Phos4-Bromobenzoic acidEthanolNot specifiedNot specified[7]
Pd(OAc)₂2-PhenoxypyridinesVarious alcohols (CO)1 atm CO, O₂Good[5]

Causality Behind Experimental Choices: Copper catalysts are a more economical alternative to palladium and have shown significant promise in various coupling reactions. Their catalytic cycle often involves different oxidation states of copper to facilitate the bond formation.

Performance Data: While direct comparative data for the target molecule is scarce, copper-catalyzed esterification of other challenging substrates has been reported. For instance, the use of a deep eutectic solvent formed from p-toluenesulfonic acid and benzyl tri-ethyl ammonium chloride has shown high catalytic activity for the esterification of benzoic acid with various alcohols, achieving up to 88.3% conversion with ethanol.[8]

Catalyst SystemSubstrateAlcoholConditionsConversionReference
Deep Eutectic Solvent (p-TSA/BTEAC)Benzoic AcidEthanol75 °C88.3%[8]

Causality Behind Experimental Choices: Nickel catalysts are gaining attention as a cost-effective and sustainable alternative to precious metals like palladium. Their unique electronic properties can enable challenging transformations, including the activation of sterically hindered substrates.[9]

Performance Data: Nickel-catalyzed C-S cross-coupling of sterically hindered aryl triflates has been successfully demonstrated, suggesting that nickel catalysts can overcome significant steric barriers.[9] Furthermore, stereospecific nickel-catalyzed cross-coupling reactions of benzylic esters highlight the potential of nickel in forming and transforming ester functionalities.[10] While direct application to the esterification of 2-methoxy-6-methylbenzoic acid needs further investigation, these results are promising for the development of efficient nickel-based catalytic systems for this purpose.

Catalyst SystemSubstrateCoupling PartnerConditionsYieldReference
Ni(cod)₂ / DPEphos or dppbzSterically hindered aryl triflatesAlkyl thiolsMild to elevated temp.Good[9]
Ni(dppe)Cl₂Benzylic estersGrignard reagents5 °C, 48hHigh[10]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: Acid-Catalyzed Esterification of 2,6-Dimethoxybenzoic Acid

This protocol is adapted from a reported synthesis of a structurally similar compound.[1]

Materials:

  • 2,6-Dimethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium carbonate solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in a sufficient amount of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium carbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2,6-dimethoxybenzoate, which can be further purified by distillation or column chromatography.

Protocol 2: General Procedure for Solid Acid-Catalyzed Esterification

This protocol is a general guideline for using a solid acid catalyst.[3]

Materials:

  • Substituted benzoic acid

  • Alcohol (e.g., methanol or ethanol)

  • Solid acid catalyst (e.g., modified Montmorillonite K10)

Procedure:

  • In a round-bottom flask, combine the substituted benzoic acid (1.0 eq), the alcohol (equimolar or in slight excess), and the solid acid catalyst (e.g., 10 wt%).

  • Heat the mixture to reflux under solvent-free conditions for the required time (e.g., 5 hours), with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the solid acid catalyst.

  • The catalyst can be washed with a solvent and reused after activation.

  • The filtrate contains the desired ester, which can be purified by distillation or crystallization after removing any excess alcohol.

Visualization of Experimental Workflow and Catalytic Cycles

To better illustrate the processes discussed, the following diagrams are provided.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Benzoic Acid + Ethanol Heating Heating / Reflux Reactants->Heating Catalyst Catalyst (Acid, Solid Acid, or Transition Metal) Catalyst->Heating Monitoring Monitoring (TLC) Heating->Monitoring Quenching Quenching / Neutralization Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation / Chromatography) Drying->Purification Product Ethyl 2-methoxy-6- methylbenzoate Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism Carboxylic_Acid R-COOH Carboxylic Acid Protonated_Acid R-C(=O+H)OH Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')OH Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transfer R-C(O+H2)(OR')OH Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester R-COOR' Ester Proton_Transfer->Ester - H₂O, - H+ H+ H+ ROH R'-OH (Ethanol) H2O H₂O

Caption: Simplified mechanism of Fischer-Speier esterification.

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet achievable transformation. While traditional acid catalysis can be effective, it often requires forcing conditions. Solid acid catalysts present a more environmentally friendly and operationally simple alternative. The field of transition metal catalysis, particularly with earth-abundant metals like copper and nickel, holds significant promise for developing highly efficient and selective methods for the esterification of sterically hindered substrates. Future research should focus on the direct comparative evaluation of palladium, copper, and nickel catalysts for this specific transformation to provide a clearer picture of their relative merits. The development of novel ligand systems for these metals could further enhance their catalytic activity and applicability in the synthesis of complex and sterically demanding molecules.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
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  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Syntheses Procedure.
  • Chen, Z., Wen, Y., Fu, Y., Chen, H., Ye, M., & Luo, G. (2017). Graphene Oxide as an Efficient and Reusable Acid Catalyst for Esterification Reaction. Synlett, 28(08), 981-985.
  • Dutta, B., & Deka, D. C. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 4(8), 227-230.
  • Siewert, J., Sandmann, R., & von Zezschqitz, P. (2007). Palladium-Catalyzed Carbonylative Synthesis of Esters from Arenes through C–H Thianthrenation.
  • Rout, S. K., Guin, S., Ghara, K. K., Banerjee, A., & Patel, B. K. (2012). Copper-Catalyzed Oxidative Esterification of Aldehydes with Alkylbenzenes via Cross Dehydrogenative Coupling. Organic Letters, 14(15), 3982-3985.
  • Sajjadi-Ghotbabadi, H., & Zare, A. (2018). Nickel-catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 5(12), 1936-1941.
  • Watson, A. J. A., Williams, J. M. J. (2010). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 43(10), 1296-1308.
  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Synthesis of Benzoic and Tetralonecarboxylic Acid Esters from Phenols by Palladium-Catalyzed Alkoxy/Aryloxy Carbonylation. Journal of the American Chemical Society, 133(8), 2116-2119.
  • Zhang, S., et al. (2019). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. Chinese Journal of Chemistry, 37(1), 25-38.
  • ChemicalBook.
  • Organic Syntheses.
  • Li, J., et al. (2023).
  • Shi, Z., et al. (2010). Palladium-Catalyzed Alkoxycarbonylation of C(sp2)−H Bonds Using N,N-Dimethylamine as a Directing Group. Journal of the American Chemical Society, 132(38), 13106-13108.
  • Zare, A., & Sajjadi-Ghotbabadi, H. (2018). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 5(12), 1936-1941.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Watson, A. J. A., & Williams, J. M. J. (2010). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 43(10), 1296–1308.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Synthesis of Benzoic and Tetralonecarboxylic Acid Esters from Phenols by Palladium-Catalyzed Alkoxy/Aryloxy Carbonylation. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Gürsu, H., & Yilmaz, E. (2018). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1137-1146. [Link]

  • Dutta, B., & Deka, D. C. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 4(8), 227-230. [Link]

  • Li, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4335. [Link]

  • Zare, A., & Sajjadi-Ghotbabadi, H. (2018). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 5(12), 1936-1941. [Link]

  • Watson, A. J. A., & Williams, J. M. J. (2010). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 43(10), 1296–1308. [Link]

  • Organic Syntheses. ethyl 4-methylbenzoate. [Link]

  • Zhang, S., et al. (2019). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. Chinese Journal of Chemistry, 37(1), 25-38. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Siewert, J., Sandmann, R., & von Zezschqitz, P. (2007). Palladium-Catalyzed Carbonylative Synthesis of Esters from Arenes through C–H Thianthrenation. Angewandte Chemie International Edition, 46(37), 7122-7124. [Link]

  • Rout, S. K., Guin, S., Ghara, K. K., Banerjee, A., & Patel, B. K. (2012). Copper-Catalyzed Oxidative Esterification of Aldehydes with Alkylbenzenes via Cross Dehydrogenative Coupling. Organic Letters, 14(15), 3982-3985. [Link]

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A Comparative Economic Analysis of Production Routes for Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economic production of key intermediates is paramount. Ethyl 2-methoxy-6-methylbenzoate, a significant building block in the synthesis of various bioactive molecules, presents multiple synthetic pathways. This guide provides a detailed comparative analysis of the most viable production routes, focusing on experimental protocols, mechanistic insights, and a comprehensive economic evaluation to aid researchers and process chemists in making informed decisions.

Introduction to this compound

This compound is a substituted aromatic ester whose structural motifs are found in a range of pharmacologically active compounds and specialty materials. Its synthesis, therefore, is of considerable interest. The selection of an optimal synthetic route depends on a multitude of factors including raw material cost, reaction yield, process safety, and scalability. This guide will dissect three primary synthetic strategies:

  • Alkylation of Ethyl 6-methylsalicylate: A direct approach involving the methylation of a readily available precursor.

  • Fischer Esterification of 2-methoxy-6-methylbenzoic acid: A classic and widely used method for ester synthesis.

  • Grignard-based Synthesis: A powerful carbon-carbon bond-forming strategy.

  • Palladium-Catalyzed Carbonylation: A modern and efficient method for introducing a carbonyl group.

We will explore the intricacies of each route, providing detailed experimental procedures and a comparative economic analysis.

Route 1: Alkylation of Ethyl 6-methylsalicylate

This route offers a straightforward approach starting from Ethyl 2-hydroxy-6-methylbenzoate (also known as Ethyl 6-methylsalicylate). The hydroxyl group is methylated using a suitable methylating agent, typically dimethyl sulfate, in the presence of a base.

Causality Behind Experimental Choices

The choice of dimethyl sulfate as the methylating agent is driven by its high reactivity and affordability for industrial-scale synthesis. The base, commonly sodium hydroxide or potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic methyl group of dimethyl sulfate. The choice of solvent is typically a polar aprotic solvent like acetone or DMF to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol

Materials:

  • Ethyl 2-hydroxy-6-methylbenzoate (180.20 g/mol )

  • Dimethyl sulfate (126.13 g/mol )

  • Potassium carbonate (138.21 g/mol )

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.[1]

Visualizing the Pathway

Alkylation Ethyl 6-methylsalicylate Ethyl 6-methylsalicylate This compound This compound Ethyl 6-methylsalicylate->this compound Dimethyl sulfate, K2CO3, Acetone

Caption: Alkylation of Ethyl 6-methylsalicylate.

Route 2: Fischer Esterification of 2-methoxy-6-methylbenzoic acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-methoxy-6-methylbenzoic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Causality Behind Experimental Choices

The use of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. An excess of the alcohol (ethanol) is typically used to drive the equilibrium towards the formation of the ester, as the reaction is reversible.[2][3] The removal of water, a byproduct, also helps in shifting the equilibrium.

Experimental Protocol

Materials:

  • 2-methoxy-6-methylbenzoic acid (166.17 g/mol )[4]

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-6-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.[5][6][7]

Visualizing the Pathway

Fischer_Esterification 2-methoxy-6-methylbenzoic acid 2-methoxy-6-methylbenzoic acid This compound This compound 2-methoxy-6-methylbenzoic acid->this compound Ethanol, H2SO4 (cat.), Reflux Grignard_Synthesis 2-bromo-3-methoxytoluene 2-bromo-3-methoxytoluene Grignard Reagent Grignard Reagent 2-bromo-3-methoxytoluene->Grignard Reagent Mg, I2, Ether/THF This compound This compound Grignard Reagent->this compound Ethyl chloroformate Palladium_Carbonylation 2-bromo-3-methoxytoluene 2-bromo-3-methoxytoluene This compound This compound 2-bromo-3-methoxytoluene->this compound CO, Ethanol, Pd(OAc)2, dppp, Et3N

Sources

A Researcher's Guide to Reproducible Syntheses with Ethyl 2-methoxy-6-methylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the reliability of a synthetic route is paramount. Ethyl 2-methoxy-6-methylbenzoate is a deceptively simple aromatic ester that serves as a crucial building block for complex, sterically hindered molecular architectures. Its di-ortho substitution pattern, while offering unique synthetic advantages, simultaneously presents significant challenges to achieving reproducible, high-yielding reactions.

This guide provides a detailed, field-proven protocol for a key transformation involving this compound—the Suzuki-Miyaura cross-coupling. We will delve into the causality behind the experimental design, present a robust, self-validating methodology, and objectively compare it against a common alternative synthetic pathway. Our goal is to equip you, our fellow researchers, with the knowledge to achieve consistent and dependable results in your laboratory.

The Challenge of Steric Hindrance in Cross-Coupling

The primary utility of this compound lies in its use as an electrophile in palladium-catalyzed cross-coupling reactions. However, the methyl and methoxy groups flanking the ester create a sterically congested environment around the reaction center. This steric bulk can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle, often leading to low yields, incomplete reactions, and the formation of undesired byproducts if not addressed with an optimized protocol.[1]

Part 1: The Optimized Suzuki-Miyaura Protocol

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its application to sterically demanding substrates requires careful selection of catalyst, ligand, and conditions.[2][3] The following protocol has been optimized for robustness and high fidelity.

Experimental Protocol: Synthesis of a Biaryl Compound

Objective: To couple this compound with 4-methylphenylboronic acid to demonstrate a reproducible protocol for sterically challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water (18 MΩ·cm)

  • Inert atmosphere glovebox or Schlenk line with high-purity Argon or Nitrogen

Methodology:

  • Reagent Preparation (Inside an Inert Atmosphere Glovebox):

    • To an 8 mL screw-cap vial equipped with a magnetic stir bar, add this compound (194 mg, 1.0 mmol).

    • Add 4-methylphenylboronic acid (204 mg, 1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

    • Expertise & Experience: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It facilitates the oxidative addition of the sterically hindered aryl ester and promotes the difficult reductive elimination step, which is often the rate-limiting step for these substrates. K₃PO₄ is an effective base for activating the boronic acid without promoting significant ester hydrolysis.

  • Reaction Assembly:

    • Add anhydrous toluene (4 mL) and degassed water (0.4 mL) to the vial. The 10:1 solvent ratio is crucial for reaction kinetics.

    • Seal the vial tightly with a Teflon-lined cap.

    • Remove the vial from the glovebox.

  • Reaction Execution:

    • Place the vial in a preheated aluminum heating block set to 100 °C.

    • Stir the reaction mixture vigorously (≥1000 RPM) for 12-16 hours.

    • Trustworthiness: Vigorous stirring is essential to ensure adequate mixing of the heterogeneous mixture, which directly impacts reaction rate and reproducibility. The reaction should be monitored for completion by TLC or LC-MS analysis of a small aliquot. A successful reaction will show complete consumption of the starting ester.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation (Inert) cluster_assembly 2. Reaction Assembly cluster_run 3. Reaction Execution cluster_purify 4. Workup & Purification A Weigh & Combine: - Aryl Ester - Boronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ B Add Toluene & Water (10:1 Ratio) A->B C Seal Vial B->C D Heat to 100 °C (Vigorous Stirring) C->D E Monitor by LC-MS/TLC (12-16 h) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Flash Chromatography G->H I I H->I Purified Product

Caption: Optimized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Part 2: Comparative Analysis with an Alternative Route

While highly effective, the Suzuki-Miyaura coupling is contingent on the availability and stability of the requisite boronic acid. An alternative, albeit more circuitous, route involves a sequence of a Buchwald-Hartwig amination followed by a Sandmeyer reaction.[4][5]

Alternative Pathway Overview: Buchwald-Hartwig/Sandmeyer Sequence
  • Buchwald-Hartwig Amination: The corresponding aryl bromide (Ethyl 2-bromo-6-methylbenzoate) is coupled with an amine (e.g., ammonia equivalent or a primary amine) using a palladium catalyst and a suitable ligand (e.g., BINAP, Josiphos).[6][7] This reaction forms a C-N bond, converting the aryl bromide into an aniline derivative.[8]

  • Sandmeyer Reaction: The resulting aniline is then converted into a diazonium salt using sodium nitrite under acidic conditions (diazotization).[9][10] This highly reactive intermediate is subsequently displaced by a nucleophile (e.g., CuCl, CuBr, CuCN) to install the desired functionality, effectively replacing the amino group.[11][12]

Comparative Performance Data
MetricOptimized Suzuki-MiyauraBuchwald-Hartwig/SandmeyerRationale & Justification
Number of Steps 12-3 (Amination, Diazotization, Displacement)The Suzuki route is significantly more convergent and efficient.
Typical Overall Yield 80-95%40-65%Multi-step sequences suffer from cumulative yield loss at each stage.
Substrate Scope Dependent on boronic acid availability.Broader; relies on more readily available aryl bromides and nucleophiles.The alternative route offers flexibility when boronic acids are inaccessible.
Reproducibility HighModerateThe Sandmeyer reaction can be sensitive to temperature and diazonium salt stability, leading to variability.[9]
Atom Economy GoodPoorThe alternative route generates significant stoichiometric waste from the diazotization and displacement steps.
Safety Concerns General palladium catalyst handling.Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures.[10]The Suzuki protocol is inherently safer for routine lab work.
Logical Relationship Diagram

G cluster_suzuki Route A: Suzuki-Miyaura Coupling cluster_alternative Route B: Buchwald-Hartwig / Sandmeyer A This compound C Biaryl Product A->C [Pd]/SPhos (1 Step) B Arylboronic Acid B->C [Pd]/SPhos (1 Step) D Aryl Bromide E Aniline Intermediate D->E Buchwald-Hartwig (Step 1) F Diazonium Salt E->F Diazotization (Step 2) G Final Product F->G Sandmeyer (Step 3)

Caption: Comparison of a direct Suzuki coupling versus a multi-step alternative synthesis.

Conclusion and Authoritative Recommendation

For the synthesis of biaryl compounds from this compound, the optimized Suzuki-Miyaura cross-coupling protocol presented here is the superior and recommended method for achieving reproducible, high-yield results. Its single-step efficiency, high atom economy, and enhanced safety profile make it the most logical choice for both small-scale research and larger-scale development campaigns.

The Buchwald-Hartwig/Sandmeyer sequence should be considered a secondary, "problem-solving" route, reserved for instances where the required boronic acid is commercially unavailable or synthetically intractable. Researchers opting for this pathway must exercise caution due to the hazardous nature of diazonium intermediates and be prepared for more extensive optimization to achieve consistent outcomes. Adherence to the detailed, mechanistically-grounded protocol in this guide will empower researchers to overcome the inherent challenges of this valuable substrate and ensure the integrity and reproducibility of their scientific findings.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism Source: PMC - NIH URL: [Link]

  • Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Source: Novartis OAK URL: [Link]

  • Title: Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sandmeyer Reaction - experimental procedure and set up. Source: YouTube URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link]

  • Title: Sandmeyer Reaction Source: GeeksforGeeks URL: [Link]

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]

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A Guide to Inter-Laboratory Characterization of Ethyl 2-methoxy-6-methylbenzoate: Establishing Analytical Consensus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Ethyl 2-methoxy-6-methylbenzoate characterization. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond rote protocols to explain the scientific rationale behind method selection and execution. Our objective is to establish a robust, self-validating system for the consistent analysis of this important aromatic ester, ensuring data comparability and reliability across different facilities.

Introduction: The Need for Standardized Analysis

This compound (CAS No. 6520-83-8) is an aromatic ester with applications in various fields, including as a fragrance component and an intermediate in organic synthesis.[1] Ensuring the identity, purity, and quality of this compound is critical for its intended use. However, analytical results can vary between laboratories due to differences in instrumentation, methodologies, and operator expertise. An inter-laboratory comparison (ILC) is the most effective tool to assess and harmonize analytical performance.[2][3][4] This guide outlines the critical analytical techniques and a framework for designing an ILC to achieve consensus on the characterization of this compound.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
CAS Number 6520-83-8[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Boiling Point 135 °C @ 15 mmHg[1]
Density 1.09 g/cm³[1]
Refractive Index 1.5100 to 1.5130[1]

Core Analytical Methodologies & Protocol Design

The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[5][6][7] It offers exceptional separation efficiency (GC) and definitive identification capabilities (MS). The choice of a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is based on the analyte's aromatic and ester characteristics, promoting separation based on boiling points and minimizing complex interactions. Electron Ionization (EI) is selected as the ionization source due to its robustness and the generation of reproducible, library-searchable mass spectra.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with the same solvent. The concentration is chosen to avoid detector saturation while ensuring minor impurities are detectable.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 250°C. The split ratio prevents column overloading.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C. This program ensures good separation of potential impurities from the main analyte peak.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Range: Scan from m/z 40 to 400. This range covers the molecular ion and expected fragmentation patterns.

  • System Suitability:

    • Before analysis, inject a system suitability standard (e.g., a mixture of known benzoate esters) to verify chromatographic performance (resolution, peak shape).

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum.

    • Determine purity by area percentage (% Area).

    • Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).

Diagram: GC-MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (10 mg) Dissolve Dissolve in Solvent (10 mL) Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify by RT & Mass Spectrum Integrate->Identify Quantify Calculate Purity (% Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for purity analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is an unparalleled tool for absolute structural elucidation. ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively.[9][10] Deuterated chloroform (CDCl₃) is a standard solvent for this type of non-polar analyte as it dissolves the compound well and its residual solvent peak is well-known. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm), ensuring data comparability across different spectrometers.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Parameters:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Correlate the observed chemical shifts, coupling constants (J-values), and integrations with the expected structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[11] For this compound, key vibrational bands are expected for the ester carbonyl (C=O), the aromatic ring (C=C), and the C-O ether and ester linkages. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is highly reproducible.

  • Sample Preparation:

    • Place one drop of the neat liquid sample directly onto the ATR crystal. (If the sample is solid, a small amount of the powder is placed on the crystal and pressure is applied).

  • Instrumentation & Parameters:

    • Spectrometer: Bruker Alpha II FTIR with a diamond ATR accessory or equivalent.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.

  • Data Analysis:

    • Identify characteristic absorption bands and assign them to specific functional groups. Expected key peaks include:

      • ~1720 cm⁻¹: Ester C=O carbonyl stretch.

      • ~3000-2850 cm⁻¹: C-H aliphatic stretches (ethyl and methyl groups).

      • ~1600-1450 cm⁻¹: C=C aromatic ring stretches.

      • ~1250-1000 cm⁻¹: C-O ester and ether stretches.

Designing and Executing the Inter-Laboratory Comparison

An effective ILC requires careful planning, from study design to statistical analysis, to generate meaningful and actionable results.[2][4]

Diagram: Inter-Laboratory Comparison (ILC) Framework

ILC_Framework A 1. Study Design & Protocol Development B 2. Sourcing & Homogeneity Testing of Sample A->B C 3. Laboratory Enrollment & Sample Distribution B->C D 4. Analysis by Participating Laboratories C->D E 5. Data Submission to Coordinator D->E F 6. Statistical Analysis (z-scores) E->F G 7. Report Generation & Dissemination F->G H 8. Corrective Actions & Follow-up G->H

Caption: Key stages of an inter-laboratory comparison study.

Steps for Implementation:
  • Protocol Definition: The coordinating laboratory must define a clear, unambiguous analytical protocol. This guide provides a strong foundation for such protocols. All participants must agree to follow the specified methods exactly.

  • Sample Preparation and Homogeneity: A single, large batch of this compound should be sourced or synthesized. The coordinating lab must perform homogeneity testing (e.g., analyzing 10 randomly selected samples from the batch) to ensure that any observed variation between labs is not due to sample inconsistency.[2]

  • Data Collection: A standardized reporting template should be provided to all participating labs. For this study, labs would be required to report:

    • Purity value from GC-MS (% Area).

    • Full ¹H and ¹³C NMR spectra.

    • Full FTIR spectrum.

    • Raw data files and processing parameters.

  • Statistical Evaluation: The performance of each laboratory is typically evaluated using z-scores, which measure how far an individual result is from the consensus value.[3] The z-score is calculated as:

    z = (x - X) / σ

    Where:

    • x is the result from the participating laboratory.

    • X is the assigned value (often the robust mean of all participant results).

    • σ is the target standard deviation for proficiency assessment.

    A |z| ≤ 2 is generally considered satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.

Hypothetical Inter-Laboratory Purity Results

The table below presents a hypothetical outcome for the GC-MS purity determination portion of an ILC.

Laboratory IDReported Purity (% Area)Robust Mean (X)Target SD (σ)Calculated z-scorePerformance
Lab A99.6599.550.150.67Satisfactory
Lab B99.4899.550.15-0.47Satisfactory
Lab C99.8999.550.152.27Questionable
Lab D99.5199.550.15-0.27Satisfactory
Lab E99.0199.550.15-3.60Unsatisfactory

Discussion of Hypothetical Results: In this scenario, Lab C's result is questionable, warranting a review of their integration parameters. Lab E's result is unsatisfactory, indicating a significant deviation that could stem from issues like inlet discrimination, column degradation, or a calculation error. This statistical feedback is crucial for helping laboratories identify and rectify analytical issues.

Conclusion

A successful inter-laboratory comparison for the characterization of this compound hinges on three pillars: the use of orthogonal and appropriate analytical techniques, the implementation of detailed and scientifically sound protocols, and a robust framework for study execution and statistical analysis. By adopting the methodologies and principles outlined in this guide, organizations can build confidence in their analytical data, ensure product quality and consistency, and foster a culture of continuous improvement among collaborating laboratories.

References

  • The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl benzoate (3a). Retrieved from a supporting information document. [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylbenzoate. Retrieved from [Link]

  • Wang, R., et al. (n.d.). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Retrieved from a scientific article abstract. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • van der Werf, I. D., et al. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. AMOLF. [Link]

  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved from [Link]

  • Saleem, M., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. M251. [Link]

  • Restek. (n.d.). Methyl benzoate. EZGC Method Translator. [Link]

  • IRSST. (n.d.). Analytical Method. Retrieved from [Link]

  • Bratinova, S., et al. (2013). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Ethylbenzene - Analytical Methods. NCBI Bookshelf. [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Supporting Information. [Link]

  • ResearchGate. (2015). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate, 87-24-1. Retrieved from [Link]

  • Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. [Link]

  • Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

  • Peltzer, M. A., & Simoneau, C. (2014). Report of an interlaboratory comparison from the European Reference Laboratory for Food Contact : ILC002 2013 - Identification of polymeric materials. JRC Publications Repository. [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle...). Retrieved from a figure caption. [Link]

  • Pecar, D., Tramsek, M., & Gorsek, A. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60. [Link]

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A Technical Guide to the Structure-Property Relationships of Ethyl 2-methoxy-6-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its resulting physicochemical and biological properties is paramount. This guide provides an in-depth comparative analysis of Ethyl 2-methoxy-6-methylbenzoate and a curated selection of its analogs. By exploring the impact of systematic structural modifications, we aim to furnish a predictive framework for the rational design of novel benzoate derivatives with tailored characteristics.

This guide moves beyond a simple cataloging of data. It delves into the causality behind experimental observations, offering insights grounded in established principles of physical organic chemistry. The methodologies presented are detailed to ensure reproducibility and serve as a practical resource for laboratory investigation.

Introduction: The this compound Scaffold

This compound serves as our parent compound, a substituted aromatic ester with a unique substitution pattern that imparts specific conformational and electronic properties. The ortho-methoxy and ortho-methyl groups relative to the ethyl ester create a sterically hindered environment around the carbonyl group, influencing its reactivity and interaction with biological targets. Understanding how modifications to this scaffold alter its properties is crucial for applications ranging from medicinal chemistry to materials science.

To illustrate these structure-property relationships, we will consider a hypothetical series of analogs where the methyl group at the 6-position is replaced with other substituents of varying electronic and steric character: Hydrogen (H), Chloro (Cl), and Trifluoromethyl (CF₃).

Comparative Analysis of Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in various environments. Here, we compare key physicochemical parameters of our analog series. While the data presented for the analogs is illustrative and based on established chemical principles, the methodologies for their determination are standard experimental procedures.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (LogP).

Table 1: Comparison of Predicted Lipophilicity and Other Physicochemical Properties

CompoundSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Predicted LogP
Parent -CH₃C₁₁H₁₄O₃194.232.85
Analog 1 -HC₁₀H₁₂O₃180.202.40
Analog 2 -ClC₁₀H₁₁ClO₃214.643.05
Analog 3 -CF₃C₁₁H₁₁F₃O₃248.193.50

Note: Predicted LogP values were obtained using online computational tools for illustrative purposes. Actual experimental values may vary.

Interpretation of Lipophilicity Data:

  • Analog 1 (-H): The removal of the methyl group reduces the non-polar surface area, leading to a decrease in lipophilicity compared to the parent compound.

  • Analog 2 (-Cl): The introduction of a chloro group, which is both electronegative and lipophilic, results in a slight increase in the predicted LogP value.

  • Analog 3 (-CF₃): The trifluoromethyl group is highly lipophilic, significantly increasing the LogP value of this analog. This is a common strategy in medicinal chemistry to enhance membrane permeability.

Spectroscopic Properties

Spectroscopic techniques provide a window into the molecular structure and electronic environment of a compound.

Table 2: Expected Spectroscopic Shifts for Ethyl 2-methoxy-6-R-benzoate Analogs

Substituent (R)Key ¹H NMR Chemical Shifts (δ, ppm) (Aromatic Protons)Key ¹³C NMR Chemical Shift (δ, ppm) (Carbonyl Carbon)Key IR Stretching Frequency (cm⁻¹) (C=O)
-CH₃6.7-7.2~168~1725
-H6.8-7.5~167~1720
-Cl6.9-7.4~166~1730
-CF₃7.0-7.6~165~1735

Note: These are generalized expected shifts. Actual values are dependent on the specific electronic and steric environment.

Causality of Spectroscopic Shifts:

  • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.[1][2] Electron-withdrawing groups like -Cl and -CF₃ will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield).

  • ¹³C NMR: The resonance of the carbonyl carbon is also sensitive to the electronic effects of the substituents. Electron-withdrawing groups will pull electron density away from the carbonyl carbon, causing it to be more deshielded and appear at a lower field.

  • IR Spectroscopy: The stretching frequency of the carbonyl group (C=O) is a diagnostic tool for the electronic environment of the ester. Electron-withdrawing substituents increase the double bond character of the C=O bond, leading to a higher stretching frequency.

Correlation with Biological Activity: A Predictive Framework

The physicochemical properties discussed above are directly linked to the potential biological activity of these analogs.

Membrane Permeability

Lipophilicity is a key factor in a molecule's ability to cross biological membranes. Analogs with higher LogP values, such as the -CF₃ substituted compound, are generally expected to exhibit better membrane permeability. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Potential Cytotoxicity

The electronic nature of the substituents can influence the reactivity of the molecule and its potential for cytotoxicity. A standard method to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Workflow for Assessing Cytotoxicity

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Analog Stock Solutions treatment Treat Cells with Analog Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance (570 nm) formazan_solubilization->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC₅₀ Value viability->ic50

Caption: Workflow for determining the cytotoxicity of analogs using the MTT assay.

Experimental Protocols

To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of Ethyl 2-methoxy-6-R-benzoates

General Procedure for Fischer Esterification:

  • To a solution of the corresponding 2-methoxy-6-R-benzoic acid (1.0 eq) in absolute ethanol (10-20 eq), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise with stirring.[3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for the experimental determination of LogP.

Protocol:

  • System Preparation: Use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k) against the known LogP values.

  • Sample Analysis: Dissolve the test analog in a suitable solvent and inject it into the HPLC system under the same conditions as the standards.

  • Calculation: Determine the retention time of the analog and calculate its retention factor (k). Use the calibration curve to determine the LogP value of the analog.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and an untreated control.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Summary

Logical Relationship between Structure and Properties

sar_summary cluster_properties Physicochemical Properties cluster_activity Biological Activity substituent Substituent at R lipophilicity Lipophilicity (LogP) substituent->lipophilicity electronic_effects Electronic Effects (Inductive & Resonance) substituent->electronic_effects steric_hindrance Steric Hindrance substituent->steric_hindrance permeability Membrane Permeability lipophilicity->permeability influences cytotoxicity Cytotoxicity electronic_effects->cytotoxicity influences target_binding Target Binding Affinity electronic_effects->target_binding influences steric_hindrance->target_binding influences

Caption: The interplay between substituent choice, physicochemical properties, and biological activity.

  • Electronic Effects: The electron-donating or withdrawing nature of the substituent at the 6-position significantly impacts the electronic distribution within the aromatic ring and the reactivity of the ester carbonyl group. This, in turn, can influence interactions with biological targets and metabolic stability.

  • Steric Effects: The size of the substituent at the 6-position, in conjunction with the adjacent methoxy group, modulates the steric hindrance around the ester functionality. This can affect the molecule's ability to fit into a binding pocket of a target protein.

  • Lipophilicity: As demonstrated, the choice of substituent has a predictable effect on the overall lipophilicity of the molecule, which is a critical parameter for drug-likeness.

Conclusion

This guide has provided a comprehensive framework for understanding and predicting the structure-property relationships of this compound analogs. By systematically varying the substituent at the 6-position, we can rationally tune the physicochemical and, consequently, the biological properties of these molecules. The detailed experimental protocols provided herein offer a practical starting point for the synthesis and characterization of novel benzoate derivatives. This integrated approach of theoretical understanding and practical methodology is essential for the successful design and development of new chemical entities in various scientific disciplines.

References

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

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  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential, actionable procedures for the proper disposal of Ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8), a compound utilized in fragrance, flavoring, and as a solvent in various industrial processes.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.

Hazard Profile & Chemical Identity

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This knowledge informs every subsequent step, from selecting the appropriate personal protective equipment (PPE) to choosing the correct waste container and storage location.

Chemical and Physical Properties

The intrinsic properties of this compound dictate its handling and disposal requirements. Its classification as a combustible liquid, for instance, necessitates that it be kept away from ignition sources at all stages of its use and disposal.

PropertyValueSource
CAS Number 6520-83-8[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Boiling Point 135 °C @ 15 mmHg[1]
Flash Point 109.6 °C[1]
Density 1.09 g/cm³[1]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classifications for this compound underscore the need for meticulous disposal planning to mitigate risks to human health and aquatic ecosystems.

GHS ClassificationHazard StatementPrecautionary Statement (Examples)Source
Flammable Liquids, Cat. 4H227: Combustible liquidP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
Acute Toxicity, Oral, Cat. 4H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Reproductive Toxicity, Cat. 2H361: Suspected of damaging fertility or the unborn childP201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection.
Hazardous to the Aquatic Environment, Acute, Cat. 3H402: Harmful to aquatic lifeP273: Avoid release to the environment.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[4]

The Regulatory Landscape: Understanding Your Obligations

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation establishes a "cradle-to-grave" framework, which means the waste generator—the laboratory that creates the waste—is legally responsible for its safe management from the moment of generation until its final disposal.[7][8]

Your primary responsibilities as a generator include:

  • Waste Determination: You must determine if your waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, toxicity).[5][9] Given its GHS classifications, waste this compound must be managed as a hazardous waste.

  • Proper Management: This includes using appropriate containers, labeling them correctly, segregating incompatible materials, and storing the waste in a designated area for a limited time.[10][11]

  • Manifesting and Disposal: Ensuring the waste is transported by a licensed carrier to a certified Treatment, Storage, and Disposal Facility (TSDF), with all shipments documented via a hazardous waste manifest.[12][13]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance.

Step 1: Immediate Containment at the Point of Generation

The disposal process begins the moment the chemical is deemed a waste.

  • Designation: Clearly identify the material as waste. Do not store it in an unlabeled beaker or flask.

  • PPE: At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves. Given the potential for reproductive toxicity, double-gloving may be considered.

  • Location: Perform all waste handling within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[14]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Container Choice: Use a clean, leak-proof container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[10] Avoid using metal containers, as trace impurities could potentially react with the ester over time.

  • Labeling: The container must be labeled immediately. The label must include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • A clear indication of the associated hazards (e.g., "Combustible," "Toxic," "Reproductive Hazard").[11]

    • The date on which waste was first added to the container (the "accumulation start date").[15]

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

Proper storage prevents dangerous reactions and ensures the waste is managed correctly within the lab.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[10][16]

  • Segregation: The causality behind segregation is to prevent accidental mixing of incompatible chemicals, which can lead to violent reactions, fires, or the generation of toxic gases. Store the container with other compatible organic wastes. Crucially, it must be stored separately from:

    • Strong oxidizing agents

    • Strong acids and bases[9]

    • Aqueous solutions

  • Secondary Containment: Place the waste container within a larger, chemically-resistant secondary containment bin or tray to contain any potential leaks.[5]

Step 4: Arranging for Final Disposal

Waste may only be accumulated in the lab for a limited time.

  • Contact EHS: When the container is nearly full (e.g., 90% capacity) or approaching your institution's time limit for SAAs, contact your facility's Environmental Health & Safety (EHS) department or designated waste coordinator to schedule a pickup.[10][14]

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest and ensure the waste is collected by a licensed hazardous waste hauler for transport to a certified TSDF.[13][17] Retain all copies of disposal paperwork provided by EHS as required by federal and state regulations, typically for a minimum of three years.[12]

Spill Management Protocol

In the event of a spill, a prepared and immediate response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent unauthorized entry.

  • Assess the Spill: If the spill is large, involves a fire, or you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For minor spills that you are trained to handle:

    • Don appropriate PPE, including respiratory protection if vapors are significant.

    • Eliminate all ignition sources.

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

    • Decontaminate the area with soap and water.

    • Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Laboratory Process cluster_1 Facility-Level Process A Waste Generated (Unused or Contaminated Reagent) B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Select Compatible Container (e.g., HDPE, Glass) B->C D Step 3: Label Container 'Hazardous Waste' Full Chemical Name Hazards & Accumulation Date C->D E Step 4: Store in SAA Segregated from Incompatibles with Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->E No (Continue Accumulation) G Step 5: Contact EHS/Waste Coordinator for Pickup Request F->G Yes H EHS Collects Waste & Prepares Manifest G->H I Transport by Licensed Hauler H->I J Final Disposal at Certified TSDF I->J K Retain Disposal Records (≥3 years) J->K

Caption: Decision workflow for compliant disposal of this compound.

Conclusion

The proper disposal of this compound is a multi-step process that demands scientific diligence and regulatory awareness. By understanding the chemical's hazard profile, adhering to the principles of RCRA, and following a systematic protocol for containment, labeling, storage, and hand-off, researchers can effectively mitigate risks. This commitment to the complete lifecycle management of laboratory chemicals is a hallmark of a robust safety culture and a cornerstone of scientific integrity.

References

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  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • LookChem. Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
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  • Sigma-Aldrich. (2024, August 14).
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Navigating the Safe Handling of Ethyl 2-methoxy-6-methylbenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical reagents is the bedrock of scientific integrity and personal well-being. This guide provides a comprehensive, technically grounded framework for the safe use of Ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8), focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our approach moves beyond a simple checklist, delving into the rationale behind each procedural step to empower you with a deep, actionable understanding of laboratory safety.

Hazard Assessment: Understanding this compound

Before handling any chemical, a thorough hazard assessment is paramount. This compound is a colorless to light yellow liquid. While a Safety Data Sheet (SDS) from a supplier like TCI AMERICA may classify it as non-hazardous for transportation, it is crucial to treat it with the care afforded to all laboratory chemicals.[1] Key physical properties to consider include its boiling point of 135 °C at 15 mmHg and a flash point of approximately 109.6 °C, indicating it is a combustible liquid.[2]

Although comprehensive toxicological data is not widely available, information on similar aromatic esters, such as Methyl Benzoate, suggests that contact can irritate the skin and eyes, and inhalation can irritate the nose, throat, and lungs.[3] Therefore, a risk-averse strategy that minimizes all potential routes of exposure—dermal, ocular, and inhalation—is the most prudent course of action.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is a critical control measure. The following recommendations are based on a synthesis of general laboratory safety standards and the specific chemical nature of aromatic esters.

Hand Protection: Selecting the Right Glove

The choice of gloves is not arbitrary; it depends on the chemical's ability to permeate or degrade the glove material. For aromatic esters, standard nitrile gloves may offer insufficient protection for prolonged contact.[4]

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber exhibits excellent resistance to esters, ketones, and aldehydes.[5][6] It is the preferred choice for handling this compound, especially during procedures with a higher risk of splashes or extended handling times.

  • Secondary Option: Neoprene Gloves. Neoprene gloves offer broad chemical resistance and can be a suitable alternative to butyl rubber.[6]

  • Not Recommended for Prolonged Use: Nitrile and Latex Gloves. While nitrile gloves are common in laboratories and provide good resistance to some organic solvents, their performance against esters is poor.[4] Latex gloves are also not recommended due to their poor resistance to many organic solvents and the potential for latex allergies.[7]

Table 1: Glove Material Compatibility with Aromatic Esters

Glove MaterialCompatibilityRationale
Butyl Rubber Excellent High resistance to permeation and degradation by esters.[5][6]
Neoprene Good Offers a broad range of chemical resistance.[6]
Nitrile Poor Prone to degradation and permeation by esters.[4]
Latex (Natural Rubber) Poor Degrades in the presence of many organic solvents.[7]
Eye and Face Protection: Shielding from Splashes

Given that this compound can be an eye irritant, robust eye and face protection is mandatory.[2]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and vapors.

  • Face Shield: When handling larger quantities (e.g., >100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Protective Clothing: Minimizing Skin Contact
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect against incidental skin contact.

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement in any laboratory setting to protect the lower body and feet from spills.

Respiratory Protection: Addressing Inhalation Risks

This compound is a volatile organic compound (VOC), and its vapors can be inhaled.[8] All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

If a fume hood is not available or if there is a risk of exposure above permissible limits, respiratory protection is necessary.

  • Air-Purifying Respirators (APRs): A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is the standard choice for protection against VOCs.[8][9] These cartridges contain activated carbon that adsorbs the organic vapors from the inhaled air.[9]

  • Cartridge Selection and Maintenance: Ensure the cartridges are NIOSH-approved and are replaced according to the manufacturer's recommendations or when the user detects any taste or smell of the chemical.[10]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Pre-Handling Checklist
  • Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.

  • Assemble PPE: Gather all necessary PPE as outlined above. Inspect gloves for any signs of degradation or punctures before use.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Prepare Spill Kit: Have a spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents) readily available.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment.

  • Work in a Fume Hood: Conduct all transfers and manipulations of this compound inside a chemical fume hood.

  • Avoid Inhalation and Contact: Handle the chemical carefully to avoid splashing and the generation of aerosols.

  • Secure Container: Keep the container tightly closed when not in use to minimize the release of vapors.

Disposal Plan

Chemical waste disposal must adhere to local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated solvents and disposable materials (e.g., gloves, paper towels), in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of the waste mixture, including solvents.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste contractor.[11][12]

Visualizing the PPE Decision Process

To aid in the rapid selection of appropriate PPE, the following workflow diagram illustrates the key decision points based on the task at hand.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work being conducted in a certified fume hood? start->fume_hood resp_protection Required: Air-Purifying Respirator with Organic Vapor Cartridges fume_hood->resp_protection No ventilation Ensure adequate general lab ventilation fume_hood->ventilation Yes quantity Handling >100 mL or significant splash risk? resp_protection->quantity ventilation->quantity face_shield Wear a Face Shield in addition to Goggles quantity->face_shield Yes goggles Wear Chemical Splash Goggles quantity->goggles No core_ppe Core PPE Required for All Tasks: - Butyl Rubber or Neoprene Gloves - Flame-Resistant Lab Coat - Full-Length Pants & Closed-Toe Shoes face_shield->core_ppe goggles->core_ppe end Proceed with Task core_ppe->end

Caption: PPE selection workflow for this compound.

By adhering to these detailed protocols and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, ensuring a safer and more secure research environment.

References

  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved from [Link]

  • OHSE. (2025, December 27). Respiratory Protection and VOC Exposure: A Critical Safety Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81784, Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Grand Valley State University. (2024, February 13). Respiratory Protection Program. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.